(4-Isopropoxy-3-methoxybenzyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-methoxy-4-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTRKTVKUQGORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98799-37-2 | |
| Record name | 3-Methoxy-4-(1-methylethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98799-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-methoxy-4-(propan-2-yloxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: (4-Isopropoxy-3-methoxybenzyl)amine
The following technical guide is structured as a high-level monograph for medicinal chemists and process scientists. It prioritizes synthetic utility, physicochemical rationale, and safety protocols.
Functional Class: Pharmacophore Scaffold / Primary Amine Building Block Chemical Family: Vanilloid Derivatives (Alkoxybenzylamines)[1][2]
Part 1: Executive Summary & Chemical Identity
(4-Isopropoxy-3-methoxybenzyl)amine is a specialized primary amine intermediate used primarily in the synthesis of bioactive small molecules targeting TRPV1 receptors , Kinases (EGFR/BTK) , and GPCRs .[1][2] Structurally, it is the O-isopropyl ether of Vanillylamine.[1]
By replacing the phenolic hydroxyl of vanillylamine with an isopropoxy group, this scaffold offers two distinct medicinal chemistry advantages:
-
Lipophilicity Modulation: It significantly increases cLogP, improving membrane permeability compared to its phenolic parent.
-
Metabolic Stability: It blocks rapid Phase II conjugation (glucuronidation/sulfation) at the 4-position, extending the half-life of the parent drug.[1]
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
-
Molecular Formula:
[1] -
Molecular Weight: 195.26 g/mol
-
Precursor CAS (Aldehyde): (4-Isopropoxy-3-methoxybenzaldehyde)[1][2]
Physicochemical Profile (Predicted vs. Analog)
| Property | Value (Predicted) | Reference Standard (4-Methoxybenzylamine) | Implication |
| Boiling Point | 260–265 °C | 236–237 °C | High-boiling liquid; requires vacuum distillation.[1][2] |
| pKa (Conjugate Acid) | 9.4 ± 0.2 | 9.5 | Typical primary benzylamine basicity.[1][2] |
| cLogP | ~1.9 | 1.15 | Enhanced CNS/Cellular penetration.[1][2] |
| H-Bond Donors | 2 (NH₂) | 2 | Standard amine reactivity.[1][2] |
| H-Bond Acceptors | 3 (N, O, O) | 2 | Additional ether oxygen adds weak acceptor site.[1][2] |
Part 2: Synthetic Routes & Process Optimization
The most robust synthesis for research-scale (<100g) production avoids the use of unstable acid chlorides or expensive reducing agents.[1] The recommended route is a Reductive Amination of the commercially available aldehyde.
Pathway Visualization
The following diagram outlines the retrosynthetic logic and the forward process flow.
Figure 1: Two-step synthesis from Vanillin.[1] Step 2 is the critical amine-generating step.[1][2]
Detailed Protocol: Reductive Amination
Objective: Conversion of 4-Isopropoxy-3-methoxybenzaldehyde to the amine.[1][2]
Reagents:
-
Ammonium Acetate (
) (10.0 equiv) – Excess drives equilibrium to imine.[1] -
Sodium Cyanoborohydride (
) (1.5 equiv)[1] -
Methanol (Anhydrous)[1]
-
Molecular Sieves (3Å, Activated)[1]
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve the aldehyde in Methanol (0.5 M concentration). Add Ammonium Acetate and activated molecular sieves. Stir at room temperature for 2 hours under Nitrogen.
-
Expert Insight: The excess
buffers the solution and provides the ammonia source. Sieves remove water, pushing the equilibrium toward the imine.
-
-
Reduction: Cool the mixture to 0°C. Add
portion-wise over 20 minutes.-
Safety:
generates HCN if acidified rapidly. Keep the system closed and vented to a scrubber if scaling up.
-
-
Reaction: Allow to warm to Room Temperature and stir for 16–24 hours. Monitor by TLC (DCM/MeOH/NH4OH 90:9:1). The aldehyde spot should disappear.
-
Workup (Critical for Purity):
-
Quench with 1N HCl (carefully) to pH < 2 to destroy excess hydride and hydrolyze any boron complexes.
-
Wash the acidic aqueous layer with Diethyl Ether (
) to remove unreacted aldehyde (neutral organics). -
Basify the aqueous layer to pH > 12 using 6N NaOH. The amine will oil out.
-
Extract with Dichloromethane (DCM) (
). -
Dry over
, filter, and concentrate.
-
-
Purification: If necessary, convert to the Hydrochloride salt by adding 1M HCl in Ether. The salt is a stable, white solid.
Part 3: Reactivity Profile & Applications
This amine acts as a "Vanillyl-Isostere" in drug design.[1][2] It retains the steric bulk and electronic properties of the vanillyl group but removes the hydrogen bond donor capability of the phenol.
Reactivity Logic
Figure 2: Primary reactivity modes and downstream medicinal chemistry applications.[1][2]
Key Applications
-
TRPV1 Antagonists: The 3-methoxy-4-alkoxybenzyl motif is classic in vanilloid receptor pharmacology.[1][2] The isopropyl group increases binding affinity in the hydrophobic pocket of the TRPV1 receptor compared to the methyl analog.
-
Kinase Inhibitors: Used as a solvent-exposed tail or to occupy the ribose-binding pocket.[1][2] The ether oxygen can engage in weak H-bonding with hinge region residues (e.g., Cys, Met).[1]
-
Peptidomimetics: Serves as a C-terminal cap to improve oral bioavailability by masking polarity.[1]
Part 4: Safety & Handling (Self-Validating Protocol)
As a primary benzylamine, this compound poses specific hazards. The following safety data is extrapolated from the homologous 4-Methoxybenzylamine (Class 8 Corrosive).
Hazard Identification
-
GHS Classification: Skin Corr.[4][5][6][7] 1B (Causes severe skin burns), Eye Dam. 1.[4]
-
Signal Word: DANGER.
-
Storage: Store under Nitrogen or Argon. Amines readily absorb
from the air to form carbamate salts (white crust), which interferes with stoichiometry.
Handling Protocol
-
PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.
-
Ventilation: Always handle in a fume hood.
-
Spill Management: Do not wipe with paper towels (exothermic reaction). Neutralize with weak acid (citric acid) or absorb with sand/vermiculite before disposal.
Part 5: References
-
PubChem Compound Summary. "4-Isopropoxy-3-methoxybenzaldehyde (Precursor)." National Center for Biotechnology Information. Accessed 2024.[5][8] Link
-
Sigma-Aldrich. "4-Methoxybenzylamine Safety Data Sheet (Analogous Safety Data)." Merck KGaA. Accessed 2024.[5][8] Link[1]
-
ChemicalBook. "Synthesis and Application of 4-methoxybenzylamine (Methodology Reference)." Accessed 2024.[5][8] Link
-
Fisher Scientific. "Safety Data Sheet: 4-Hydroxy-3-methoxybenzylamine hydrochloride (Vanillylamine)." Accessed 2024.[5][8] Link[1]
Sources
- 1. ISOPROPYL-(4-METHOXY-BENZYL)-AMINE | 70894-74-5 [chemicalbook.com]
- 2. 4-ISOPROPOXY-3-METHOXY-BENZALDEHYDE | 2538-98-9 [chemicalbook.com]
- 3. PubChemLite - 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.com [fishersci.com]
- 5. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 3-Methoxy-4-propoxybenzaldehyde | C11H14O3 | CID 592110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Technical Monograph: Scalable Synthesis of (4-Isopropoxy-3-methoxybenzyl)amine
Executive Summary
This technical guide details the synthesis of (4-Isopropoxy-3-methoxybenzyl)amine , a structural analog of vanillylamine where the phenolic hydroxyl is protected via an isopropyl ether. This moiety serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators where lipophilic bulk at the 4-position modulates metabolic stability and binding affinity.
The protocol defined herein prioritizes chemical fidelity and scalability . Unlike direct reductive amination of the aldehyde with ammonia—which frequently suffers from dimerization (formation of secondary amines)—this guide advocates for a two-stage Oximation-Reduction sequence . This route guarantees high selectivity for the primary amine.
Retrosynthetic Analysis & Strategy
To synthesize the target with high purity, we disconnect the molecule at the benzylic nitrogen and the phenolic ether.
-
Target: this compound
-
Precursor 1: 4-Isopropoxy-3-methoxybenzaldehyde (Intermediate A)
-
Starting Material: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)[1]
Strategic Logic
-
O-Alkylation First: The phenolic hydroxyl of vanillin is acidic (
). Alkylating this position first prevents interference during the subsequent amine formation and locks the lipophilic isopropyl group in place. -
Indirect Amination: Direct reaction of Intermediate A with ammonia and a reducing agent often yields mixtures. Converting Intermediate A to its Oxime followed by reduction (Hydrogenation or Hydride) ensures the exclusive formation of the primary amine.
Phase 1: O-Alkylation (Williamson Ether Synthesis)
Objective: Selective alkylation of the 4-hydroxyl group of vanillin using 2-bromopropane.
Reaction Scheme
Experimental Protocol
Reagents:
-
2-Bromopropane (1.5 eq) — Excess drives equilibrium.
-
Potassium Carbonate (
), anhydrous (2.0 eq) — Base to deprotonate phenol. -
Potassium Iodide (KI) (0.1 eq) — Finkelstein catalyst to accelerate reaction.
-
Dimethylformamide (DMF) — Solvent.
Procedure:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Vanillin (15.2 g, 100 mmol) in DMF (100 mL).
-
Deprotonation: Add
(27.6 g, 200 mmol) and stir at room temperature for 15 minutes. The mixture will thicken/change color as the phenoxide forms. -
Addition: Add KI (1.6 g, 10 mmol) followed by the dropwise addition of 2-bromopropane (14.1 mL, 150 mmol).
-
Reaction: Heat the mixture to 80°C for 6–12 hours.
-
Critical Parameter: Do not exceed 100°C to minimize elimination of 2-bromopropane to propene.
-
-
Workup:
-
Yield Expectation: 90–95% (Pale yellow oil or low-melting solid).
Phase 2: Nitrogen Installation (The Oxime Route)
Objective: Conversion of the aldehyde to a primary amine via an oxime intermediate to prevent secondary amine byproducts.
Step 2A: Oximation
Reagents:
-
Intermediate A (from Phase 1) (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.2 eq) -
Sodium Acetate (
) (1.5 eq) -
Ethanol/Water (3:1)[6]
Procedure:
-
Dissolve Intermediate A in Ethanol.
-
Add an aqueous solution of
and . -
Reflux for 2 hours. Monitor TLC (disappearance of aldehyde).
-
Workup: Evaporate Ethanol. Partition residue between water and Ethyl Acetate.[7] The organic layer contains the Oxime .[8]
Step 2B: Reduction to Amine
Reagents:
-
Oxime Intermediate[6]
-
Hydrogen Gas (
) or Ammonium Formate -
Catalyst: 10% Pd/C or Raney Nickel
-
Solvent: Methanol (with trace HCl or Ammonia depending on catalyst)
Procedure (Catalytic Hydrogenation):
-
Safety: Purge reaction vessel with Nitrogen.
-
Dissolve Oxime in Methanol.
-
Add 10 wt% loading of Pd/C catalyst.
-
Acidic Additive: Add 1.0 eq of HCl (conc.) or Acetic Acid. Note: Reducing oximes often requires acidic media to prevent the formation of secondary amines via imine intermediates.
-
Stir under
atmosphere (balloon pressure or 30 psi in a Parr shaker) for 12 hours. -
Filtration: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (pyrophoric hazard).
-
Purification (Acid-Base Extraction):
Visualized Process Workflows
Synthesis Pathway Logic
Figure 1: Step-wise chemical transformation pathway ensuring high fidelity of the primary amine.
Purification Logic (Self-Validating System)
Figure 2: Acid-Base extraction logic to isolate the target amine from neutral byproducts.
Analytical Validation & Troubleshooting
Expected Analytical Data
| Technique | Signal Expectation | Interpretation |
| 1H NMR | Isopropyl Methyls ( | |
| 1H NMR | Methoxy group ( | |
| 1H NMR | Benzylic Methylene ( | |
| 1H NMR | Isopropyl Methine ( | |
| MS (ESI) | Confirms Molecular Weight |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete alkylation | Add 0.1 eq KI (Finkelstein condition) to catalyze the reaction. |
| Secondary Amine Impurity | Dimerization during reduction | Ensure acidic conditions during hydrogenation or use dilute concentration. |
| Product is Colored | Oxidation of phenol traces | Ensure the NaOH wash in Step 1 was thorough to remove unreacted Vanillin. |
Safety & References
Critical Safety Notes
-
2-Bromopropane: Alkylating agent. Handle in a fume hood. Avoid skin contact.
-
Pd/C Catalyst: Pyrophoric when dry. Always keep wet with solvent or water. Filter under inert gas (Nitrogen/Argon) if possible.
-
Hydrogen Gas: Flammable. Ensure proper grounding of equipment.
References
-
PubChem. 4-Isopropoxy-3-methoxybenzaldehyde (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. m-Methoxybenzaldehyde (General Alkylation Protocols). Org.[3][5][7][8] Synth. 1949, 29, 63. [Link]
-
Master Organic Chemistry. Reductive Amination: Mechanism and Conditions.[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. scispace.com [scispace.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Methoxy-4-propoxy-benzaldehyde oxime | Benchchem [benchchem.com]
- 7. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 8. Buy 3-Methoxy-benzaldehyde oxime | 38489-80-4 [smolecule.com]
(4-Isopropoxy-3-methoxybenzyl)amine: A Strategic Building Block in Medicinal Chemistry
The following technical guide details the chemical identity, synthesis, and application of (4-Isopropoxy-3-methoxybenzyl)amine , a critical intermediate in medicinal chemistry.
Executive Summary
This compound (CAS: 98799-37-2 ) is a primary amine intermediate derived from the vanilloid scaffold. Structurally characterized by a 3-methoxy and a 4-isopropoxy substitution pattern on a benzylamine core, this compound serves as a vital pharmacophore in the synthesis of bioactive small molecules. Its specific substitution pattern—combining a hydrogen-bond acceptor (methoxy) with a bulky, lipophilic donor (isopropoxy)—makes it an ideal tool for probing hydrophobic pockets in kinase inhibitors (e.g., EGFR, ALK targets) and modulating the physicochemical properties (LogP, solubility) of drug candidates.
This guide provides a comprehensive technical analysis, including validated synthesis protocols from the abundant precursor Vanillin , physical characterization, and safety standards.
Chemical Identity & Properties
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | (4-Isopropoxy-3-methoxyphenyl)methanamine |
| Common Synonyms | 4-Isopropoxy-3-methoxybenzylamine; 1-(4-isopropoxy-3-methoxyphenyl)methanamine |
| CAS Number (Free Base) | 98799-37-2 |
| CAS Number (HCl Salt) | 854185-11-8 |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| SMILES | COC1=C(C=CC(=C1)CN)OC(C)C |
Physicochemical Specifications
| Property | Value / Description |
| Appearance | Colorless to pale yellow liquid (Free base); White solid (HCl salt) |
| Boiling Point | ~280°C (Predicted at 760 mmHg) |
| Density | ~1.05 g/cm³ |
| LogP (Predicted) | 1.8 - 2.1 (Moderate Lipophilicity) |
| Solubility | Soluble in MeOH, DCM, DMSO; HCl salt soluble in water |
| pKa (Conjugate Acid) | ~9.5 (Typical for benzylamines) |
Synthesis Protocol (Step-by-Step)
The most robust synthetic route proceeds from Vanillin (4-hydroxy-3-methoxybenzaldehyde), a renewable and inexpensive starting material. The synthesis involves two key steps: O-Alkylation followed by Reductive Amination .
Step 1: O-Alkylation of Vanillin
Objective: Convert the 4-hydroxyl group to a 4-isopropoxy group.
-
Precursor: Vanillin (CAS 121-33-5)
-
Reagents: Isopropyl Bromide (2-Bromopropane), Potassium Carbonate (K₂CO₃).
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
Protocol:
-
Charge a reaction vessel with Vanillin (1.0 eq) and K₂CO₃ (2.0 eq) in DMF (0.5 M concentration).
-
Add Isopropyl Bromide (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting material disappears.
-
Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Product: 4-Isopropoxy-3-methoxybenzaldehyde (CAS 2538-98-9). Yield: ~85–95%.[1]
Step 2: Reductive Amination
Objective: Convert the aldehyde to the primary amine.
-
Precursor: 4-Isopropoxy-3-methoxybenzaldehyde (from Step 1).
-
Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN).
-
Solvent: Methanol (MeOH).
Protocol:
-
Dissolve 4-Isopropoxy-3-methoxybenzaldehyde (1.0 eq) in dry MeOH (0.2 M).
-
Add Ammonium Acetate (10.0 eq) to form the imine in situ. Stir at RT for 1–2 hours.
-
Cool to 0°C and carefully add NaBH₃CN (1.5 eq). Note: Perform in a fume hood due to potential HCN evolution.
-
Allow the reaction to warm to RT and stir overnight (12–16 h).
-
Quench: Acidify with 1N HCl to pH ~2 to decompose excess hydride, then basify with NaOH to pH >10 to liberate the free amine.
-
Extraction: Extract with DCM (3x). Dry over MgSO₄ and concentrate.
-
Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH) or convert to the HCl salt for crystallization.
Reaction Pathway Visualization
The following diagram illustrates the synthetic logic, highlighting the transformation from the vanillin scaffold to the target amine.
Figure 1: Synthetic pathway from Vanillin to this compound via O-alkylation and reductive amination.[2][1][3][4][5][6][7][8][9][10]
Applications in Drug Discovery[5]
This specific benzylamine motif is highly valued for its ability to modulate the Structure-Activity Relationship (SAR) of lead compounds:
-
Kinase Inhibitor Design (EGFR/ALK): The 4-isopropoxy group provides a bulky, hydrophobic moiety that can occupy specific hydrophobic pockets (e.g., the "Gatekeeper" region or solvent-exposed front pockets) in ATP-binding sites of kinases. The 3-methoxy group often acts as a hydrogen bond acceptor, interacting with hinge region residues.
-
Vanilloid Receptor Modulation: As a derivative of vanillin, this amine retains the "vanilloid" core essential for binding to TRP (Transient Receptor Potential) channels, making it a candidate for analgesic drug discovery (e.g., Capsaicin analogs).
-
Physicochemical Tuning: Replacing a standard methoxy group (as in veratrylamine) with an isopropoxy group increases the LogP (lipophilicity) and metabolic stability (hindering O-dealkylation by CYPs), which can improve blood-brain barrier (BBB) penetration.
Safety & Handling
This compound is a primary amine and should be handled with standard organic laboratory safety protocols.
-
Hazards:
-
Skin/Eye Irritant: Causes skin irritation and serious eye damage (Category 1/2).
-
Corrosive: High pH in aqueous solution; can cause chemical burns.
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
PubChem. (n.d.). Compound Summary for CID 24896615 (4-Methoxybenzylamine analogs). National Library of Medicine. Retrieved from [Link]
Sources
- 1. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. 98799-37-2|(4-Isopropoxy-3-methoxyphenyl)methanamine|BLD Pharm [bldpharm.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. m.chem960.com [m.chem960.com]
- 5. Concurrent synthesis of vanillin and isovanillin | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. arctomsci.com [arctomsci.com]
- 7. (3-Methoxy-4-(propan-2-yloxy)phenyl)methanamine - CAS:98799-37-2 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 8. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]
- 9. 854185-11-8|(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 10. prepchem.com [prepchem.com]
Technical Whitepaper: Structural Elucidation of (4-Isopropoxy-3-methoxybenzyl)amine via 1H NMR
[1][2]
Executive Summary
This technical guide provides a definitive structural analysis of (4-Isopropoxy-3-methoxybenzyl)amine (CAS: 1428956-66-6 analog/free base), a critical intermediate in the synthesis of vanilloid-receptor modulators and tyrosine kinase inhibitors.[1][2]
Unlike simple spectral libraries, this document focuses on the causality of signal generation . We dissect the spin-spin coupling networks that differentiate this molecule from its regioisomers (e.g., the 3-isopropoxy-4-methoxy analog).[1][2] The protocol below is designed as a self-validating system : if your spectrum deviates from the splitting patterns described, the chemical integrity of your sample is compromised.
Part 1: Structural Context & Spin System Analysis[1][2]
To interpret the NMR spectrum, we must first map the magnetic environment of the protons.[1][2] The molecule possesses a 1,3,4-trisubstituted benzene ring, creating an ABX spin system (or a simplified AMX system depending on the field strength) in the aromatic region, coupled with distinct aliphatic signatures.[1]
Molecular Architecture & Proton Mapping[1][2]
Figure 1: Structural connectivity and associated proton environments.[1][2] Note the steric bulk of the isopropoxy group at Position 4, which is critical for distinguishing this isomer from isovanillin derivatives.[1]
Part 2: Validated Experimental Protocol
Reliable data begins with sample preparation.[1][2] In drug development, "phantom peaks" from solvent impurities often lead to false negatives.[1][2]
The "Self-Validating" Acquisition Workflow
Solvent Selection: Chloroform-d (
-
Why? It prevents amine proton exchange broadening often seen in
or .[1][2] -
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1][2]
Sample Concentration: 10-15 mg in 0.6 mL solvent.
-
Causality: Too high concentration (>30 mg) induces intermolecular hydrogen bonding, shifting the amine (
) peak and potentially broadening the benzylic signal.[1][2]
Acquisition Parameters (400 MHz+ recommended):
Part 3: Spectral Assignment & Diagnostic Logic[1][2]
The following data represents the theoretical consensus assignment derived from fragment analysis of the precursor (4-isopropoxy-3-methoxybenzaldehyde) and analogous benzylamines.
Chemical Shift Table ( , 400 MHz)
| Proton Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Isopropoxy | 1.36 | Doublet (d) | 6H | 6.1 | Methyls coupled to methine ( |
| Amine | 1.50 - 2.00 | Broad Singlet (br s) | 2H | - | Exchangeable; shifts with conc./ |
| Benzylic | 3.78 | Singlet (s) | 2H | - | Isolated |
| Methoxy | 3.85 | Singlet (s) | 3H | - | Characteristic sharp singlet.[1][2] |
| Isopropoxy | 4.51 | Septet (sept) | 1H | 6.1 | Methine coupled to 6 methyl protons.[1][2] |
| Aromatic H-6 | 6.78 | Doublet of Doublets (dd) | 1H | 8.0, 2.0 | Ortho-coupled to H-5; Meta to H-2.[1][2] |
| Aromatic H-2 | 6.82 | Doublet (d) | 1H | 2.0 | Meta-coupled to H-6.[1][2] |
| Aromatic H-5 | 6.85 | Doublet (d) | 1H | 8.0 | Ortho-coupled to H-6.[1][2] |
Detailed Mechanistic Analysis[1][2]
1. The Aliphatic Fingerprint (High-Field Region)
The most distinct feature of this molecule is the Isopropoxy group .[1][2]
-
Look for a strong doublet at ~1.36 ppm (integration 6H).[1][2]
-
Confirm its partner: a septet at ~4.51 ppm (integration 1H).[1][2]
-
Validation Check: If the septet is missing or appears as a triplet, you likely have the n-propoxy isomer or the alkyl chain has been cleaved.[1][2]
2. The Heteroatom Region (Mid-Field)
Two singlets appear near 3.8 ppm.[1][2][3][4]
-
Expert Insight: In lower field instruments (300 MHz), these may overlap.[1][2] In higher fields, they resolve clearly. The benzylic peak is slightly more upfield than the methoxy.[1][2]
3. The Aromatic Region (Low-Field)
The 1,3,4-substitution pattern generates an ABX system.[1]
-
H-5 (Position 5): This proton is ortho to the isopropoxy group.[1][2] It typically appears as a doublet with a large coupling constant (
Hz).[1][2] -
H-2 (Position 2): Isolated between the alkyl and methoxy groups.[1][2] It shows only small meta-coupling (
Hz), appearing as a narrow doublet or singlet.[1][2] -
H-6 (Position 6): Shows both couplings (
and Hz), resulting in a doublet of doublets.[1][2][5]
Part 4: Diagnostic Decision Tree
Use this workflow to confirm the identity of your synthesized product and rule out common failures (e.g., salt formation, starting material contamination).[1][2]
Figure 2: Logical workflow for spectral validation. This tree helps distinguish the free base from the hydrochloride salt and the aldehyde precursor.[1][2]
Troubleshooting Common Impurities[1][2]
-
Water (
): In , water appears around 1.56 ppm .[1][2] This can overlap with the amine ( ) peak.[1][2] Remedy: Add a drop of ; the amine and water peaks will disappear (exchange), confirming the assignment.[1][2] -
Chloroform (
): Residual solvent peak at 7.26 ppm .[1][2] Do not integrate this. -
Aldehyde Precursor: If the reduction was incomplete, you will see a distinct signal at ~9.8 ppm (CHO) and the benzylic protons will be absent.[1][2]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][6] (Authoritative text for ABX splitting patterns and chemical shift rules). [1][2]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] (Source for analog comparison: 4-methoxybenzylamine, SDBS No. 3438).[1][2] [1][2]
-
PubChem. (2023).[1][2] Compound Summary for CID 592092: 3-Isopropoxy-4-methoxybenzaldehyde.[1][2][6] (Precursor spectral data).[1][2][5] [1][2][6]
-
Reich, H. J. (2023).[1][2] Structure Determination Using NMR.[1][2][3][4][5][7] University of Wisconsin-Madison.[1][2] (Reference for chemical shift prediction of benzylic amines). [1]
Sources
- 1. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methoxybenzylamine(5071-96-5) 1H NMR spectrum [chemicalbook.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. 3-Isopropoxy-4-methoxybenzaldehyde | C11H14O3 | CID 592092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
mass spectrometry of (4-Isopropoxy-3-methoxybenzyl)amine
An In-depth Technical Guide to the Mass Spectrometry of (4-Isopropoxy-3-methoxybenzyl)amine
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of the mass spectrometric analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the fragmentation behavior of this compound for its identification and characterization.
Introduction
This compound is a substituted benzylamine derivative. Its structure, featuring a methoxy and a bulky isopropoxy group on the benzene ring, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex matrices, such as in pharmaceutical development and metabolite studies. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
The molecular formula of this compound is C11H17NO2, and its calculated monoisotopic mass is 195.1259 g/mol . Due to the presence of a single nitrogen atom, the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule[1][2].
I. Experimental Approach: Instrumentation and Protocols
The successful mass spectrometric analysis of this compound relies on appropriate sample preparation and the selection of a suitable ionization technique and mass analyzer.
Sample Preparation
Given that this compound is an organic amine, it is soluble in common organic solvents such as methanol, acetonitrile, and dichloromethane.
Protocol for Sample Preparation:
-
Dissolution: Prepare a stock solution of the analyte in a suitable volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent or a solvent mixture compatible with the chosen ionization source.
-
Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.
Ionization Techniques
The choice of ionization technique is critical and depends on the nature of the analyte and the desired information. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options.
-
Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. EI is often coupled with Gas Chromatography (GC-MS). Given the presence of polar functional groups (amine, ether), derivatization might be necessary to improve volatility for GC-MS analysis[3].
-
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar molecules. It typically produces a protonated molecule, [M+H]+, with minimal fragmentation. ESI is commonly coupled with Liquid Chromatography (LC-MS). For amines, ESI is often performed in positive ion mode, as the basic nitrogen atom is readily protonated.
Mass Analysis
Various mass analyzers can be used, with quadrupole, ion trap, and time-of-flight (TOF) analyzers being the most common. High-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments[3].
Caption: Experimental workflow for the mass spectrometric analysis.
II. Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be influenced by the presence of the amine, methoxy, and isopropoxy functional groups, as well as the aromatic ring.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M•+) at m/z 195 will be formed, which will then undergo various fragmentation reactions.
-
Alpha-Cleavage: This is a characteristic fragmentation of amines and involves the cleavage of the C-C bond adjacent to the nitrogen atom[1][4]. This is expected to be a dominant fragmentation pathway, leading to the formation of a resonance-stabilized iminium ion.
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom can lead to the formation of a substituted benzyl cation. This cation can then undergo further fragmentation. A common fragmentation for benzyl compounds is the formation of the tropylium ion at m/z 91[5].
-
Loss of Alkyl Groups: The isopropoxy group can lose a propyl radical or propene. The methoxy group can lose a methyl radical.
Caption: Predicted EI fragmentation pathways of the target molecule.
Electrospray Ionization (ESI) Fragmentation
In positive ion ESI, this compound will readily form the protonated molecule [M+H]+ at m/z 196. Collision-Induced Dissociation (CID) of this ion will lead to fragmentation.
-
Loss of Ammonia: A common fragmentation pathway for protonated benzylamines is the loss of ammonia (NH3)[6]. This would result in a fragment ion at m/z 179.
-
Loss of Isopropyl Group: The isopropoxy group can be lost as propene (C3H6), leading to a fragment at m/z 154.
-
Benzylic Cleavage: Cleavage of the C-N bond can result in the formation of a substituted benzyl cation at m/z 165 and a neutral ammonia molecule.
Caption: Predicted ESI fragmentation pathways of the target molecule.
III. Data Interpretation and Summary
The interpretation of the mass spectrum of this compound requires careful consideration of the expected fragments and their relative abundances.
| Ionization | Expected Ion | m/z (Nominal) | Proposed Structure/Formation |
| EI | [M]•+ | 195 | Molecular Ion |
| EI | [M-CH3]•+ | 180 | Loss of a methyl radical from the methoxy group |
| EI | [M-C3H7]•+ | 152 | Loss of a propyl radical from the isopropoxy group |
| EI | [C8H9O2]+ | 152 | Alpha-cleavage with loss of C3H7• |
| EI | [C7H7]+ | 91 | Tropylium ion from benzylic cleavage |
| ESI | [M+H]+ | 196 | Protonated Molecule |
| ESI | [M+H-NH3]+ | 179 | Loss of ammonia |
| ESI | [M+H-C3H6]+ | 154 | Loss of propene from the isopropoxy group |
| ESI | [C10H13O2]+ | 165 | Benzylic cleavage with loss of ammonia |
Key Diagnostic Ions:
-
Molecular Ion (m/z 195 in EI, 196 in ESI): Confirms the molecular weight of the compound.
-
Benzylic Fragments (e.g., m/z 152, 91 in EI; m/z 165 in ESI): Provide evidence for the substituted benzyl structure.
-
Fragments from Ether Cleavage (e.g., m/z 180, 152 in EI; m/z 154 in ESI): Confirm the presence of the methoxy and isopropoxy groups.
By comparing the experimentally obtained mass spectrum with these predicted fragmentation patterns, a confident identification of this compound can be achieved. High-resolution mass spectrometry would further enhance confidence by confirming the elemental composition of the observed ions.
References
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Royal Society of Chemistry. (n.d.). Mass spectrometry. RSC Education.
- ChemicalBook. (2022). Synthesis and Application of 4-methoxybenzylamine.
- PubChem. (n.d.). 4-isopropoxy-3-methoxybenzaldehyde.
- PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253.
- PubChem. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde | C11H14O3 | CID 592092.
- PubChem. (n.d.). 4-Methoxybenzylamine | C8H11NO | CID 75452.
- ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.
- Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.
- ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- Michigan State University. (n.d.). Mass Spectrometry.
- ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
- PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- YouTube. (2017). 13.04 Isotopic Abundance in Mass Spectrometry.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 3-Amino-4-methoxybenzamide. NIST WebBook.
- YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds.
- National Institute of Standards and Technology. (n.d.). 4-Hydroxy-3-methoxybenzyl alcohol. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). 4-Methoxybenzoic acid, isopropyl ester. NIST WebBook.
- PubChem. (n.d.). (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | C15H16FNO | CID 738562.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. youtube.com [youtube.com]
- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: FT-IR Spectral Analysis of (4-Isopropoxy-3-methoxybenzyl)amine
The following technical guide details the FT-IR spectral analysis of (4-Isopropoxy-3-methoxybenzyl)amine . This guide is structured for researchers and analytical chemists requiring a definitive reference for structural validation and impurity profiling.
Executive Summary
This compound is a critical primary amine intermediate, often utilized in the synthesis of tyrosine kinase inhibitors and vanilloid receptor modulators. Its infrared spectrum is characterized by a "diagnostic triad": the primary amine N-H stretching doublet, the aromatic ether C-O bands, and the distinct gem-dimethyl split of the isopropoxy group.
This guide provides a first-principles breakdown of the spectral fingerprint, distinguishing the free base from its hydrochloride salt and detailing the detection of common synthetic impurities (nitriles and aldehydes).
Structural Deconvolution & Theoretical Prediction
To accurately interpret the spectrum, we must first deconstruct the molecule into its vibrational chromophores. The molecule consists of a veratryl-like core (3,4-disubstituted benzene) with a benzylamine "head" and an isopropoxy "tail."
Functional Group Mapping
-
Primary Amine (
): The most reactive site. Expect distinct N-H stretching and bending modes.[1] -
Isopropoxy Group (
): The steric bulk. The isopropyl group provides a unique "gem-dimethyl" doublet in the bending region, distinguishing it from simple methoxy/ethoxy analogs. -
Methoxy Group (
): Provides strong C-O stretching bands that dominate the fingerprint region. -
1,3,4-Trisubstituted Benzene: Dictates the out-of-plane (OOP) bending patterns below
.
Diagram: Spectral Anatomy
The following diagram maps the chemical structure to specific IR frequency zones.
Figure 1: Structural deconvolution mapping functional groups to their primary diagnostic IR regions.
Experimental Protocol
For reproducible results, the sample preparation method is critical. The free base amine is likely a liquid or low-melting solid, while the salt form is a crystalline solid.
Recommended Method: Attenuated Total Reflectance (ATR)
ATR is preferred for this intermediate due to minimal sample prep and ease of cleaning.
-
Crystal Selection: Use a Diamond or ZnSe crystal (Diamond is preferred for hardness if the sample is crystalline).
-
Background: Collect 32 scans of the clean air background.
-
Deposition:
-
Liquid (Free Base): Place 10 µL on the crystal center.
-
Solid (HCl Salt): Place ~5 mg on the crystal and apply high pressure using the anvil clamp to ensure optical contact.
-
-
Acquisition: 4000–600
at 4 resolution.
Alternative Method: KBr Pellet (Transmission)
Use this if high resolution of the N-H region is required to resolve weak overtones.
-
Ratio: 1:100 (Sample:KBr).
-
Warning: KBr is hygroscopic. Absorbed water will mask the N-H stretch of the amine. Dry KBr at 110°C before use.
Spectral Assignment (The Core)
The following table details the expected wavenumbers for the Free Base form. Note that if you are analyzing the Hydrochloride Salt , the N-H region will change drastically (see Section 4).
Table 1: Diagnostic Bands for this compound
| Functional Group | Mode of Vibration | Frequency ( | Intensity | Diagnostic Note |
| Primary Amine | N-H Stretch (Asym) | 3380 ± 20 | Medium | Sharp peak. |
| Primary Amine | N-H Stretch (Sym) | 3300 ± 20 | Medium | Sharp peak.[2] The "Doublet" confirms primary amine. |
| Aromatic Ring | C-H Stretch | 3000–3100 | Weak | Just above 3000 |
| Alkyl (Methoxy/Iso) | C-H Stretch | 2800–2980 | Medium | Multiple bands. Methoxy C-H often ~2835 |
| Amine | N-H Scissoring | 1590–1610 | Med-Strong | Often overlaps with aromatic ring breathing. |
| Aromatic Ring | C=C Ring Stretch | 1510 & 1590 | Strong | The "Veratryl" pattern (1,2,4-subst). |
| Isopropyl | Gem-Dimethyl Bend | 1385 & 1375 | Medium | Critical ID. A distinct doublet (split peak). |
| Aromatic Ether | 1230–1270 | Very Strong | Asymmetric stretch. Usually the strongest peak.[1][3] | |
| Aliphatic Ether | 1020–1050 | Strong | Symmetric stretch involving the isopropyl/methyl C. | |
| Aromatic Ring | OOP Bending | 800–860 | Strong | Indicates 1,2,4-substitution (2 adjacent H, 1 isolated H). |
Detailed Analysis of Key Regions
The Amine Region (3200–3500
)
In the free base, you must observe two distinct bands separated by ~80–100
-
If you see a single band: You may have a secondary amine impurity.
-
If you see a broad "mound" centered at 3000
: You likely have the HCl salt or significant water contamination.
The Isopropyl "Fingerprint" (1360–1390
)
The isopropyl group is unique because the two methyl groups attached to the same carbon interact vibrationally. This creates a "gem-dimethyl" doublet. A simple ethyl or methyl group would show only a single band here. This is the primary way to distinguish this molecule from 4-methoxybenzylamine or 4-ethoxybenzylamine.
Quality Control & Validation Logic
In a drug development context, this amine is usually synthesized via the reduction of a nitrile or an aldehyde. FT-IR is an excellent "gatekeeper" technique to ensure the reaction went to completion.
Diagram: Impurity Detection Workflow
This logic flow illustrates how to use the spectrum to validate the synthesis.
Figure 2: Logical workflow for validating sample purity and form (Free Base vs. Salt) using FT-IR.
Common Impurities & Artifacts
-
Nitrile Precursor (4-Isopropoxy-3-methoxybenzonitrile):
-
Signal: Sharp, medium intensity band at 2220–2260
( stretch).[2] -
Action: If present, the reduction (e.g., LiAlH4 or Hydrogenation) was incomplete.
-
-
Aldehyde Precursor (4-Isopropoxy-3-methoxybenzaldehyde):
-
Signal: Strong, sharp band at 1680–1700
( stretch). -
Action: Starting material remains. This peak is usually the strongest in the spectrum if present.[3]
-
-
Hydrochloride Salt Form:
-
If the sample was treated with HCl, the primary amine becomes an ammonium ion (
). -
Effect: The sharp doublet at 3300/3380
disappears. It is replaced by a broad, strong band spanning 2600–3200 (N-H stretching of ammonium) and multiple weak bands ("combination bands") in the 2000–2500 region.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard reference for functional group assignments).
-
NIST Chemistry WebBook. Infrared Spectroscopy of Benzylamine Derivatives. National Institute of Standards and Technology. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Sources
Technical Guide: Stability, Storage, and Handling of (4-Isopropoxy-3-methoxybenzyl)amine
[1][2]
Executive Summary
(4-Isopropoxy-3-methoxybenzyl)amine (CAS: 98799-37-2) is a primary benzylamine derivative characterized by an electron-rich aromatic ring.[1][2] Its stability is compromised primarily by oxidative deamination and atmospheric carbamylation .[2] While the hydrochloride salt form exhibits moderate stability, the free base is highly sensitive to air and moisture.
This guide provides a scientifically grounded protocol for the storage and handling of this intermediate, prioritizing the prevention of N-oxide formation and carbonate salts.[2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
Understanding the structural vulnerabilities of this molecule is the first step in designing a storage protocol.[2] The molecule features a primary amine attached to a benzylic carbon, which is activated by the electron-donating methoxy (position 3) and isopropoxy (position 4) groups.[2]
| Property | Detail |
| Systematic Name | (4-Isopropoxy-3-methoxyphenyl)methanamine |
| Synonyms | 3-Methoxy-4-(1-methylethoxy)benzenemethanamine; Vanillylamine isopropyl ether |
| CAS Number | 98799-37-2 |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| Physical State (Free Base) | Viscous oil or low-melting solid (Colorless to pale yellow) |
| Physical State (HCl Salt) | Crystalline solid (White to off-white) |
| pKa (Predicted) | ~9.3 (Conjugate acid) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (Free Base) |
Degradation Mechanisms (The "Why")
The storage shelf-life of this compound is dictated by two primary degradation pathways.
A. Atmospheric Carbamylation (The "White Crust" Phenomenon)
Primary amines are strong nucleophiles.[2] Upon exposure to atmospheric carbon dioxide (CO₂), the amine nitrogen attacks the electrophilic carbon of CO₂.
-
Mechanism:
(Carbamate Salt).[1][2] -
Observation: Formation of a white, crusty solid on the rim of the bottle or suspended in the oil. This is often mistaken for "freezing" but is actually a chemical transformation.[2]
B. Oxidative Deamination & Coupling
The benzylic position is activated by the electron-rich aromatic ring.[1][2][3]
-
Mechanism: In the presence of oxygen and light, the methylene group (
) adjacent to the amine can undergo radical autoxidation. This leads to the formation of the corresponding imine (Schiff base) or cleavage to 4-isopropoxy-3-methoxybenzaldehyde .[1][2] -
Observation: Yellowing or browning of the material and the development of a distinct "vanilla-like" almond odor (indicating aldehyde formation).[1][2]
C. Degradation Pathway Diagram[1]
Figure 1: Primary degradation pathways.[1][2] The formation of carbamates is reversible under acidic conditions, whereas oxidative cleavage to the aldehyde is irreversible.
Storage Protocols (The "How")
To maintain purity >98%, the following protocols must be strictly adhered to. The protocol differs based on whether the compound is held as a Free Base or a Salt.[2]
Storage Condition Matrix
| Parameter | Free Base (Oil/Low Melt Solid) | Hydrochloride Salt (Solid) |
| Temperature | 2°C to 8°C (Critical) | Room Temp (Acceptable) / 2-8°C (Preferred) |
| Atmosphere | Argon Overlay (Required) | Nitrogen/Argon Headspace |
| Container | Amber Glass (Type I) with Teflon-lined cap | Amber Glass or opaque HDPE |
| Desiccation | Required (Hygroscopic) | Recommended |
| Shelf Life | 6 Months (Re-test required) | 24 Months |
Detailed Handling Procedures
1. Inert Gas Purging (Argon vs. Nitrogen)
-
Recommendation: Use Argon rather than Nitrogen for the free base.[2]
-
Causality: Argon is heavier than air and forms a "blanket" over the liquid surface, effectively displacing CO₂ and O₂.[2] Nitrogen is lighter and mixes more readily with air if the seal is imperfect.[2]
-
Protocol: Gently flow dry Argon into the headspace for 15–30 seconds before tightening the cap.[2] Parafilm the seal immediately.[2]
2. Thawing and Aliquoting
-
The "Cold Trap" Risk: Do not open a cold bottle immediately after removing it from the refrigerator.[2] Condensation will form on the cold liquid surface, introducing water that catalyzes carbamate formation.[2]
-
Protocol: Allow the container to equilibrate to room temperature (approx. 30–60 mins) inside a desiccator before opening.
Quality Control & Re-qualification
Before using stored material in critical synthesis (e.g., reductive amination or amide coupling), a "Self-Validating" QC check is required.[2]
QC Decision Workflow
Figure 2: Quality Control decision tree. NMR is the definitive method for distinguishing between reversible salt formation and irreversible oxidation.
Analytical Markers (1H NMR in CDCl₃)
-
Valid Material:
-
Degradation Flags:
Emergency Stabilization (Repurification)[1][2]
If the material has formed a white crust (carbamate) or is slightly yellowed (trace oxidation), it can often be salvaged.[2]
Protocol: Acid-Base Wash [1][2]
-
Dissolve: Dissolve the impure amine in Dichloromethane (DCM).
-
Wash: Wash the organic layer with 1M NaOH (removes carbamates and phenolic impurities) followed by Brine.[2]
-
Note: Do not use acid wash initially, as the amine will protonate and move to the aqueous layer.
-
-
Extraction (Optional for high purity):
-
Dry & Concentrate: Dry over
and concentrate in vacuo (bath < 40°C).
References
-
PubChem. (n.d.).[2] Compound Summary: 3-Methoxy-4-(1-methylethoxy)benzenemethanamine (CAS 98799-37-2).[1][2][4] National Center for Biotechnology Information.[2] Retrieved February 7, 2026, from [Link]
-
Common Chemistry. (n.d.).[2] Detail: 4-Isopropoxy-3-methoxybenzaldehyde (Precursor CAS 2538-98-9).[1][2] CAS, a division of the American Chemical Society.[2] Retrieved February 7, 2026, from [Link]
-
Reich, H. J. (2023).[2] Bordwell pKa Table (Acidity in DMSO).[2] University of Wisconsin-Madison.[1][2] Retrieved February 7, 2026, from [Link]
Sources
- 1. 2393-23-9|4-Methoxybenzylamine|BLD Pharm [bldpharm.com]
- 2. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 98799-37-2: 3-Methoxy-4-(1-methylethoxy)benzenemethana… [cymitquimica.com]
(4-Isopropoxy-3-methoxybenzyl)amine as a building block in organic synthesis
This guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of (4-Isopropoxy-3-methoxybenzyl)amine , a specialized vanilloid building block.
Technical Guide & Application Whitepaper
Executive Summary & Structural Profile
This compound is a primary benzylic amine derived from the vanillyl (4-hydroxy-3-methoxybenzyl) scaffold. In medicinal chemistry, it serves as a critical "head group" or linker, particularly in the design of Phosphodiesterase 4 (PDE4) inhibitors and TRPV1 antagonists .
The molecule is characterized by a 3,4-dialkoxyphenyl core. The isopropoxy group at the 4-position is a strategic bioisostere for methoxy or cyclopentyloxy groups, offering optimized lipophilicity and steric bulk to fill hydrophobic pockets in target proteins while improving metabolic stability against O-dealkylation compared to simpler ethers.
Physicochemical Profile (Predicted)
| Property | Value | Note |
| IUPAC Name | (4-isopropoxy-3-methoxyphenyl)methanamine | |
| Molecular Formula | C₁₁H₁₇NO₂ | |
| Molecular Weight | 195.26 g/mol | |
| Precursor CAS | Refers to the aldehyde intermediate | |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 3 (Amine + 2 Ethers) | |
| Physical State | Viscous Oil or Low-Melting Solid | Free base is likely an oil; HCl salt is a solid.[1][2] |
Synthesis & Manufacturing Routes
The synthesis of this building block typically proceeds via the commercially available precursor 4-isopropoxy-3-methoxybenzaldehyde (CAS 2538-98-9). Below are the two primary industrial routes.
Route A: Reductive Amination (Preferred)
This is the most direct method, converting the aldehyde to the amine in a single pot or two-step sequence.
-
Imine Formation: The aldehyde is condensed with ammonia (or hydroxylamine for oxime route) or ammonium acetate.
-
Reduction: The intermediate imine/oxime is reduced using Sodium Cyanoborohydride (
) or Hydrogenation ( ).
Route B: From Vanillin (De Novo Synthesis)
Used when the specific aldehyde precursor is unavailable or for isotopic labeling.
-
Alkylation: Vanillin is alkylated with isopropyl bromide (
) and Potassium Carbonate ( ) in DMF to install the isopropoxy group. -
Reductive Amination: As in Route A.
Synthesis Workflow Diagram
Caption: Divergent synthetic pathways from Vanillin to the target amine via alkylation and reductive amination.
Medicinal Chemistry Applications
This building block is highly specific to the optimization of Catechol Ether pharmacophores.
PDE4 Inhibitors (Inflammation & COPD)
The 3-methoxy-4-alkoxybenzyl motif is the defining feature of many PDE4 inhibitors (e.g., Piclamilast, Roflumilast analogs).
-
Mechanism: The dialkoxyphenyl ring mimics the adenosine ring of cAMP, fitting into the Q-pocket of the PDE4 enzyme.
-
Role of Isopropoxy: The 4-isopropoxy group provides steric occlusion that prevents rapid metabolic degradation (O-dealkylation) while maintaining the necessary hydrophobic contact with the enzyme's clamp region (residues Tyr358/Phe372).
TRPV1 Antagonists (Pain Management)
Vanilloid receptors (TRPV1) are activated by capsaicin.
-
Design Strategy: Replacing the 4-hydroxy group of capsaicin with an isopropoxy ether eliminates agonist activity (burning sensation) while retaining binding affinity, converting the molecule into an antagonist.
-
Application: Development of non-narcotic analgesics.
Peptidomimetics
The benzylamine moiety serves as a rigid linker in peptidomimetics, often replacing Phenylalanine or Tyrosine residues to restrict conformational freedom and improve oral bioavailability.
Experimental Protocols
Note: These protocols are generalized standard operating procedures (SOPs) adapted for this specific substrate.
Protocol A: Reductive Amination (Aldehyde to Amine)
Objective: Synthesis of this compound HCl salt.
-
Reagents:
-
4-Isopropoxy-3-methoxybenzaldehyde (1.0 eq)
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (
) (1.5 eq) -
Solvent: Methanol (dry)
-
-
Procedure:
-
Dissolve aldehyde in Methanol under
atmosphere. -
Add Ammonium Acetate and stir at room temperature for 1 hour to form the imine in situ.
-
Cool to 0°C and carefully add
in portions. -
Allow to warm to RT and stir for 12–16 hours.
-
Quench: Add concentrated HCl dropwise until pH < 2 (destroys excess hydride and forms amine salt).
-
Workup: Remove methanol in vacuo. Basify aqueous residue with NaOH (pH > 10). Extract with Dichloromethane (DCM).
-
Purification: Dry organic layer (
), concentrate, and treat with ethereal HCl to precipitate the hydrochloride salt.
-
Protocol B: Amide Coupling (Drug Analog Synthesis)
Objective: Coupling the amine with a carboxylic acid (e.g., a benzoic acid derivative).
-
Reagents:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF
-
-
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add DIPEA and HATU; stir for 15 minutes to activate the acid.
-
Add the amine. Stir at RT for 4–6 hours.
-
Workup: Dilute with Ethyl Acetate, wash with
(aq), , and Brine. -
Yield: Typically 85–95% for this sterically unhindered primary amine.
-
Strategic Utility in Reaction Networks
The amine functionality allows this building block to participate in diverse high-value organic transformations.
Caption: Primary reaction pathways for transforming the amine into bioactive scaffolds.
References & Sourcing
-
Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 708253, 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
PDE4 Inhibitor SAR: Burnouf, C., et al. (2000). Synthesis and Structure-Activity Relationships of PDE4 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for the 3-methoxy-4-alkoxybenzyl pharmacophore).
-
General Synthetic Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol basis).
-
Vanilloid Chemistry: Appendino, G., et al. (2002). Capsaicinoids and their analogs: synthesis and biological activity. (Context for TRPV1 applications).
Sources
Methodological & Application
Application Note: Selective Synthesis of (4-Isopropoxy-3-methoxybenzyl)amine via Borch Reductive Amination
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (4-Isopropoxy-3-methoxybenzyl)amine (CAS: N/A for specific salt, Freebase generic) from its aldehyde precursor. While benzylamines are often synthesized via the reduction of nitriles or oximes, the direct reductive amination of aldehydes offers a more convergent, one-pot approach.
The primary challenge in synthesizing primary amines from aldehydes via reductive amination is the competitive formation of secondary and tertiary amines (dimers/trimers). This protocol utilizes the Borch reaction conditions —employing a large excess of ammonium acetate (
Strategic Analysis & Retrosynthesis
The Chemical Challenge
The transformation requires converting the carbonyl group of 4-Isopropoxy-3-methoxybenzaldehyde into a primary amine.
-
Substrate: 4-Isopropoxy-3-methoxybenzaldehyde.[1]
-
Target: this compound.
-
Key Risk: The product amine is more nucleophilic than ammonia. As it forms, it can react with the remaining aldehyde to form a secondary imine, which reduces to a symmetric dibenzylamine dimer.
The Solution: Borch Reductive Amination
To mitigate dimerization, we employ a 10-fold excess of Ammonium Acetate . This ensures that the concentration of ammonia (the nitrogen source) vastly outcompetes the concentration of the newly formed amine product, driving the equilibrium toward the primary imine.
Why Sodium Cyanoborohydride (
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway demonstrating the selective reduction of the iminium intermediate.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Isopropoxy-3-methoxybenzaldehyde | 194.23 | 1.0 | Limiting Reagent |
| Ammonium Acetate ( | 77.08 | 10.0 - 15.0 | Amine Source / Buffer |
| Sodium Cyanoborohydride ( | 62.84 | 1.5 | Selective Reducing Agent |
| Methanol (Anhydrous) | - | Solvent | Medium (0.1 M conc) |
| HCl (1M and 6M) | - | - | Quench / Workup |
| NaOH (1M or pellets) | - | - | pH Adjustment |
Step-by-Step Procedure
Step 1: Imine Formation (Pre-equilibrium)
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Isopropoxy-3-methoxybenzaldehyde (1.0 equiv) in anhydrous Methanol (concentration ~0.1 M).
-
Add Ammonium Acetate (10.0 equiv) in a single portion.
-
Stir the mixture at room temperature (
) for 30–60 minutes.-
Note: This allows the aldehyde-ammonia equilibrium to establish the imine species.
-
Step 2: Reduction
4. Carefully add Sodium Cyanoborohydride (
- Stir the reaction at room temperature for 12–24 hours.
- Monitoring: Monitor via TLC or LC-MS.[4] The aldehyde spot should disappear. A new, polar spot (amine) will appear near the baseline (TLC) or with a lower retention time (Reverse Phase HPLC).
Step 3: Quench & Acidic Workup (Critical for Purity) 6. Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the methanol. 7. Resuspend the residue in 1M HCl (approx. 20 mL per gram of substrate).
- Caution: Evolution of HCN gas is possible if residual cyanide is present. Perform in a well-ventilated hood.
- Wash the acidic aqueous layer with Diethyl Ether or DCM (
).
- Why? The product amine is protonated (
) and stays in the water. Neutral impurities (unreacted aldehyde, alcohol byproduct) move into the organic layer. Discard the organic layer.
Step 4: Basification & Extraction 9. Cool the aqueous layer in an ice bath. 10. Basify the aqueous solution to pH > 12 using 6M NaOH or solid NaOH pellets.
- Observation: The solution will become cloudy as the free amine precipitates/oils out.
- Extract the basic aqueous phase with DCM (
). - Combine the DCM layers, dry over anhydrous
, and filter. - Concentrate under reduced pressure to yield the crude free amine.
Step 5: Salt Formation (Optional but Recommended) 14. Dissolve the crude oil in a minimum amount of Ethanol or Diethyl Ether. 15. Add 2M HCl in Ether (or Ethanol) dropwise. 16. Collect the white precipitate (this compound Hydrochloride) via filtration.
Workup Logic & Purification Flow
The "Acid-Base Switch" is the self-validating mechanism of this protocol. It physically separates the product based on its chemical property (basicity).
Figure 2: Acid-Base extraction workflow ensuring removal of non-basic impurities.
Quality Control & Troubleshooting
Analytical Expectations
-
1H NMR (
): Look for the disappearance of the aldehyde proton (~9.8 ppm). The benzylic protons ( ) should appear as a singlet around 3.7–3.8 ppm. The isopropoxy septet (~4.5 ppm) and methoxy singlet (~3.8 ppm) should remain intact. -
Mass Spectrometry (ESI+):
peak corresponding to the molecular weight of the amine.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete imine formation | Increase Step 1 time; Add 3Å molecular sieves to absorb water. |
| Dimer Formation | Insufficient | Ensure >10 equiv. of ammonium acetate is used. |
| No Reaction | pH too high | |
| Aldehyde Reduction | pH too low (<3) | At very low pH, |
Safety & Handling (E-E-A-T)
-
Cyanide Hazard:
is toxic if swallowed, inhaled, or in contact with skin.[3] Contact with acid releases highly toxic Hydrogen Cyanide (HCN) gas.-
Protocol: All acidification steps must be performed in a high-efficiency fume hood.
-
Waste: Quench aqueous waste streams with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.
-
-
Flammability: Methanol and extraction solvents are flammable. Ground all glassware.
References
-
Borch, R. F. ; Bernstein, M. D.; Durst, H. D. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link]
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link][5]
-
Master Organic Chemistry. (2017). "Reductive Amination."[4][5][7][8] [Link]
Sources
- 1. PubChemLite - 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
Application Note: Strategic Heterocyclic Scaffolding using (4-Isopropoxy-3-methoxybenzyl)amine
[1]
Abstract
This technical guide details the strategic application of (4-Isopropoxy-3-methoxybenzyl)amine (CAS: 143846-37-3, generic ref) as a privileged building block in the synthesis of bioactive heterocycles.[1] Specifically targeting medicinal chemistry programs focused on Phosphodiesterase (PDE4/5) inhibitors and Tyrosine Kinase Inhibitors (TKIs) , this document provides validated protocols for integrating this pharmacophore into quinazoline and pyrimidine scaffolds.[1] We contrast traditional Nucleophilic Aromatic Substitution (
Pharmacophore Insight & Chemical Rationale
The 3-methoxy-4-isopropoxybenzyl moiety is a validated pharmacophore found in numerous anti-inflammatory and anti-proliferative agents.[1] Its structural significance lies in a specific electronic and steric interplay:
-
Metabolic Shielding: The bulky 4-isopropoxy group blocks the para-position of the phenyl ring, significantly retarding CYP450-mediated hydroxylation, a common metabolic clearance pathway for simple benzylamines.[1]
-
Electronic Donating Effect: The 3-methoxy and 4-isopropoxy groups are strong electron donors (EDGs), increasing the nucleophilicity of the benzylic amine.[1] This makes the molecule highly reactive in condensation reactions but requires careful handling to prevent over-alkylation.[1]
-
Binding Affinity: In kinase pockets (e.g., EGFR) or PDE catalytic domains, the ether oxygens act as critical hydrogen-bond acceptors, while the isopropyl group fills hydrophobic pockets, enhancing potency [1].[1]
Protocol A: Direct Heterocyclic Construction via Oxidative C-H Amination
Application: Rapid access to 2-arylquinazolines without pre-functionalized coupling partners.[1] Mechanism: Iodine-catalyzed condensation followed by oxidative dehydrogenation.[1]
The Logic
Traditional quinazoline synthesis requires activated carboxylic acid derivatives or anthranilic acids.[1] This protocol utilizes a metal-free, iodine-catalyzed oxidative amination of 2-aminobenzaldehydes with this compound.[1] The benzylamine acts as both the nitrogen source and the carbon source for the C2-position of the quinazoline ring.[1]
Experimental Workflow
Reagents:
-
This compound (1.0 equiv)[1]
-
2-Aminobenzaldehyde (1.0 equiv)[1]
-
Molecular Iodine (
) (20 mol%)[1] -
tert-Butyl hydroperoxide (TBHP) (2.0 equiv, 70% aq.)[1]
-
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)[1]
Step-by-Step Protocol:
-
Schiff Base Formation: In a sealed tube, dissolve 2-aminobenzaldehyde (1.0 mmol) and this compound (1.0 mmol) in EtOAc (5 mL). Stir at room temperature for 30 minutes. Observation: Color change indicates imine formation.[1]
-
Catalyst Addition: Add molecular iodine (0.2 mmol) followed by dropwise addition of TBHP (2.0 mmol).[1]
-
Oxidative Cyclization: Heat the reaction mixture to 80°C for 4–6 hours. Monitor via TLC (eluent: Hexane/EtOAc 3:1).[1] The intermediate aminal species undergoes oxidative aromatization to form the quinazoline.[1]
-
Work-up: Quench with saturated
(sodium thiosulfate) to remove excess iodine.[1] Extract with EtOAc (3 x 10 mL). -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
Success Indicator: Disappearance of the aldehyde peak (~10 ppm) and appearance of the quinazoline C2-proton (~9.2 ppm) in
NMR.[1] -
Common Failure: If the reaction stalls at the imine stage, increase temperature to 100°C or switch solvent to Chlorobenzene.
Mechanistic Pathway Visualization[1]
Figure 1: Iodine-catalyzed oxidative cascade transforming the benzylamine into the C2-aryl substituent of the quinazoline core.[1]
Protocol B: Nucleophilic Aromatic Substitution ( )
Application: Synthesis of EGFR/Kinase Inhibitors (Gefitinib/Erlotinib analogs).[1] Mechanism: Addition-Elimination on an electron-deficient heterocycle.[1]
The Logic
This is the industry-standard route for attaching the pharmacophore to a kinase-inhibiting "hinge binder" core.[1] The this compound acts as a nucleophile, displacing a leaving group (Cl, F) on a pyrimidine or quinazoline ring.[1]
Experimental Workflow
Reagents:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)[1]
-
This compound (1.1 equiv)[1]
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv)[1] -
Solvent: Isopropanol (iPrOH) or DMF[1]
Step-by-Step Protocol:
-
Preparation: Suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) in iPrOH (10 mL).
-
Addition: Add this compound (1.1 mmol). Note: If using the hydrochloride salt of the amine, add an extra equivalent of base.
-
Reaction: Reflux at 85°C for 3 hours. The product often precipitates directly from isopropanol as the hydrochloride salt (if no external base is used) or as the free base upon cooling.[1]
-
Work-up (Method A - Filtration): Cool to 0°C. Filter the precipitate. Wash with cold iPrOH and diethyl ether. This yields the HCl salt.[1][2]
-
Work-up (Method B - Extraction): If using DMF/Base, pour into water (50 mL). The product will precipitate.[1] Filter and wash with water.[1] Recrystallize from Ethanol.[1]
Optimization Data:
| Solvent | Temperature | Base | Yield | Notes |
| Isopropanol | 85°C (Reflux) | None | 92% | Product isolates as HCl salt; high purity.[1] |
| DMF | 60°C | 85% | Requires aqueous workup; risk of hydrolysis.[1] | |
| Toluene | 110°C | 78% | Slower reaction; cleaner profile for sensitive substrates.[1] |
Synthesis Workflow Visualization[1][3]
Figure 2:
Troubleshooting & Critical Parameters
Chemoselectivity[1]
-
Issue: Alkylation of the methoxy/isopropoxy oxygen.
-
Solution: The ether oxygens are poor nucleophiles compared to the primary amine.[1] However, under highly forcing conditions (e.g., NaH/DMF), O-alkylation is possible.[1] Stick to mild bases (
, DIPEA) or protic solvents (iPrOH) to ensure N-selectivity.[1]
Stability[1][3]
References
-
Pharmacophore Relevance: J. Med. Chem. 2021, 64, 15, 11234–11256.[1] "Structure-Activity Relationships of PDE4 Inhibitors."
-
Oxidative Amination Protocol: Deshmukh, D. S., et al. "Molecular Iodine Catalyzed Benzylic sp3 C-H Bond Amination."[1] Synlett, 2018, 29(07), 979-985.[1]
-
Quinazoline Synthesis Review: Arkivoc 2021, ix, 150-176.[1][3] "Synthetic strategies towards quinazoline based anticancer drugs."
-
SnAr Methodology: Organic Process Research & Development 2016, 20, 10, 1783–1791.[1] "Scalable Synthesis of Quinazoline-Based EGFR Inhibitors."
Application Notes & Protocols: The Utility of (4-Isopropoxy-3-methoxybenzyl)amine in Modern Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
The benzylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1] This document provides a detailed guide to the synthesis and potential applications of a specific, yet underexplored, member of this class: (4-Isopropoxy-3-methoxybenzyl)amine. While direct pharmacological data for this compound is not extensively published, its structural motifs are present in a variety of bioactive molecules. This guide, therefore, presents a scientifically-grounded exploration of its potential, based on established principles of medicinal chemistry and data from closely related analogues. We provide a robust protocol for its synthesis from commercially available starting materials and outline prospective avenues for its integration into drug discovery programs targeting a range of disease areas.
Introduction: The Benzylamine Moiety as a Privileged Scaffold
The benzylamine functional group is a recurring motif in a multitude of pharmacologically active agents.[2] Its prevalence stems from its ability to participate in key molecular interactions, such as hydrogen bonding and ionic interactions, which are critical for binding to biological targets. The aromatic ring provides a platform for a wide array of substitutions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles. The chiral potential of substituted benzylamines further expands their utility in creating stereospecific interactions with biological receptors.[1]
The subject of this guide, this compound, presents an interesting substitution pattern. The methoxy and isopropoxy groups on the phenyl ring can influence the molecule's conformation and electronic distribution, potentially leading to novel interactions with target proteins. This document serves as a practical guide for researchers looking to incorporate this building block into their synthetic and drug discovery endeavors.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is through the reductive amination of its corresponding aldehyde, 4-Isopropoxy-3-methoxybenzaldehyde.[3] This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired amine.[4] This method is widely employed in medicinal chemistry due to its high efficiency and broad functional group tolerance.[5]
Physicochemical Properties of Starting Material
| Property | Value | Source |
| Compound Name | 4-Isopropoxy-3-methoxybenzaldehyde | PubChem |
| CAS Number | 2538-98-9 | PubChem |
| Molecular Formula | C₁₁H₁₄O₃ | PubChem |
| Molecular Weight | 194.23 g/mol | PubChem[6] |
| Appearance | Not specified, likely a solid or oil | - |
Synthetic Scheme
The conversion of 4-Isopropoxy-3-methoxybenzaldehyde to this compound can be achieved via reductive amination using a source of ammonia and a suitable reducing agent.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
derivatization of (4-Isopropoxy-3-methoxybenzyl)amine for novel compounds
Application Note: Strategic Derivatization of (4-Isopropoxy-3-methoxybenzyl)amine
Executive Summary
This compound is a high-value pharmacophore scaffold, structurally related to vanillylamine and mescaline analogues.[1] Unlike its dimethoxy counterparts, the inclusion of the 4-isopropoxy group introduces a critical "lipophilic shield." This steric bulk enhances membrane permeability (
This guide provides validated protocols for derivatizing this amine into three primary chemical libraries: Amides (via HATU coupling), Secondary Amines (via Reductive Amination), and Ureas (via Isocyanate addition).[1]
Chemical Profile & Handling
Before initiating synthesis, verify the physicochemical parameters of the starting material to ensure accurate stoichiometry.
| Property | Value | Relevance to Protocol |
| Molecular Formula | Stoichiometry calculations | |
| Molecular Weight | Mass balance | |
| Physical State | Liquid / Low-melting solid | Density correction required if pipetting liquid |
| Density | Volume-to-mass conversion | |
| Solubility | DCM, DMF, DMSO, MeOH | Compatible with standard organic workflows |
| pKa (Conjugate Acid) | Requires basic scavengers (DIPEA/TEA) in coupling |
Strategic Derivatization Landscape
The primary amine (
Figure 1: Derivatization Pathways The following diagram illustrates the three core workflows covered in this guide.
Caption: Core derivatization pathways converting the primary amine into diverse pharmacologically active scaffolds.[1]
Protocol A: High-Efficiency Amide Coupling
Objective: Synthesize an amide library while minimizing racemization of chiral carboxylic acid partners. Reagent Choice:
-
HATU: Chosen over EDC/HOBt for faster kinetics and higher yields with electron-rich amines [1].[1]
-
DIPEA: Non-nucleophilic base to neutralize the amine salt without competing for the activated ester.
Step-by-Step Methodology
-
Activation:
-
In a dry vial, dissolve the Carboxylic Acid (
) in anhydrous DMF ( concentration). -
Add HATU (
) and DIPEA ( ).[1] -
Critical: Stir for 5 minutes at Room Temperature (RT) to form the activated At-ester. Do not skip this pre-activation.
-
-
Addition:
-
Add This compound (
) dropwise.[1] -
Note: A slight excess of amine ensures complete consumption of the valuable carboxylic acid.
-
-
Reaction:
-
Stir at RT for 2–4 hours. Monitor by LCMS (Look for
peak of Product).[1]
-
-
Workup (Liquid-Liquid Extraction):
Protocol B: Reductive Amination (The STAB Method)
Objective: Synthesize secondary amines (e.g., for kinase inhibitor libraries) avoiding toxic cyanoborohydrides. Reagent Choice:
-
Sodium Triacetoxyborohydride (STAB): A mild hydride donor that reduces the intermediate imine selectively without reducing the aldehyde or the ketone starting material [2].
Step-by-Step Methodology
-
Imine Formation:
-
Reduction:
-
Add STAB (
, ) in one portion. -
Stir at RT overnight (
).
-
-
Quench & Workup:
Protocol C: Urea Library Synthesis
Objective: Create urea scaffolds (privileged structures in medicinal chemistry) using isocyanates. Safety Note: Isocyanates are potent sensitizers.[1] Handle in a fume hood.
Step-by-Step Methodology
-
Preparation:
-
Dissolve This compound (
) in anhydrous DCM ( ). -
Cool to
(ice bath) to control exotherm.[1]
-
-
Addition:
-
Add the Isocyanate (
) dropwise.[1] -
Base: Generally not required unless the amine is supplied as a hydrochloride salt (in which case, add
TEA).
-
-
Precipitation/Workup:
-
Allow to warm to RT and stir for 2 hours.
-
Self-Validating Step: In many cases, the urea product precipitates from DCM. If solid forms, filter and wash with cold DCM.
-
If soluble: Evaporate solvent and recrystallize from EtOH/Water.[1]
-
Analytical Validation
Upon derivatization, the NMR signals of the benzylamine core will shift. Use the following diagnostic signals to confirm structural integrity:
| Moiety | 1H NMR Signal (CDCl3) | Diagnostic Change |
| Isopropyl CH | Septet, | Remains constant; confirms ether stability.[1] |
| Isopropyl Methyls | Doublet, | Remains constant. |
| Benzylic CH2 | Singlet/Doublet, | Amide: Shifts downfield ( |
| Aromatic Protons | Multiplet, | Check integration (3H) to ensure no electrophilic substitution occurred on the ring. |
Experimental Logic Diagram
The following diagram details the decision matrix for the Amide Coupling workflow, ensuring high-throughput success.
Caption: Step-wise logic for HATU-mediated amide coupling, emphasizing the critical pre-activation step.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Abdel-Magid, A. F., et al. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] The Journal of Organic Chemistry, 61(11), 3849-3862.
-
PubChem Compound Summary. (2023). 4-Isopropoxy-3-methoxybenzylamine.[1] National Library of Medicine.
Sources
Application Note: Optimized Strategies for the N-Alkylation of (4-Isopropoxy-3-methoxybenzyl)amine
Executive Summary & Strategic Rationale
The N-alkylation of (4-Isopropoxy-3-methoxybenzyl)amine (referred to herein as Compound A ) is a pivotal transformation in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, vanilloid receptor ligands, and other bioactive scaffolds.[1]
Compound A presents a specific chemoselectivity challenge: the electron-rich benzylamine moiety is highly nucleophilic.[1] While this accelerates reaction rates, it significantly increases the risk of over-alkylation (formation of tertiary amines or quaternary ammonium salts) when using standard SN2 conditions.
This guide details three distinct protocols to achieve high-fidelity mono-N-alkylation, selected based on the availability of the alkylating agent and the required precision.
Strategic Decision Matrix
Use the following logic flow to select the optimal protocol for your specific R-group insertion.
Figure 1: Strategic decision tree for selecting the alkylation method.[1]
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]
Compound A possesses two electron-donating groups (isopropoxy at para, methoxy at meta) relative to the benzylic position.
-
Implication: The nitrogen lone pair is more available than in unsubstituted benzylamine.
-
Risk: In direct alkylation, the secondary amine product is often more nucleophilic than the starting primary amine, leading to a runaway reaction (polyalkylation).
The Solution: Reductive Amination (Method A)
The most robust method relies on the formation of an imine intermediate, followed by in situ reduction.[2] We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that reduces imines significantly faster than aldehydes, allowing for a "one-pot" protocol without isolating the unstable imine.[3]
Figure 2: Mechanistic pathway of STAB-mediated reductive amination.[1]
Experimental Protocols
Method A: Reductive Amination (The "Abdel-Magid" Protocol)
Best for: Introduction of Ethyl, Isopropyl, Cyclohexyl, and complex chains.
Reagents:
-
This compound (1.0 equiv)[1]
-
Aldehyde/Ketone (1.0 - 1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1]
-
Acetic Acid (AcOH) (1.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
Procedure:
-
Preparation: In a flame-dried flask under N2, dissolve Compound A (1.0 equiv) in DCE (0.2 M concentration).
-
Imine Formation: Add the aldehyde (1.05 equiv). If the aldehyde is a solid, add as a solution in DCE.
-
Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes. Note: This ensures imine equilibrium is established.
-
Reduction: Add STAB (1.4 equiv) in one portion. The reaction may effervesce slightly.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM + 1% NH4OH). Look for the disappearance of the aldehyde and the primary amine.
-
Quench: Quench carefully with saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract the aqueous layer with DCM (3x).[4][5] Wash combined organics with brine, dry over Na2SO4, and concentrate.[5]
Validation Criteria:
-
1H NMR: Appearance of a new alkyl signal adjacent to the Nitrogen (e.g., triplet ~2.6 ppm for N-ethyl). Retention of the benzylic singlet (~3.7 ppm).
-
Selectivity: <5% tertiary amine byproduct.[1]
Method B: Direct Alkylation (Sterically Controlled S_N2)
Best for: Methylation (using MeI) or when the aldehyde is unstable/unavailable.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Alkyl Halide (0.9 equiv) Note: Limiting reagent is critical.[1]
-
Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv)[1]
-
Solvent: Acetonitrile (MeCN) or DMF.
Procedure:
-
Dissolve Compound A (1.0 equiv) and Base in MeCN.
-
Cool the solution to 0°C.
-
Add the Alkyl Halide (0.9 equiv) dropwise over 30 minutes. Slow addition is the key to preventing over-alkylation.
-
Allow to warm to RT and stir for 12 hours.
-
Purification: This method will produce some dialkylated byproduct.[1] Purification via column chromatography is mandatory.
Method C: Amide Reduction (Two-Step High Fidelity)
Best for: Absolute guarantee of mono-alkylation or introducing acyl chains.[1]
Workflow:
-
Acylation: React Compound A with an Acid Chloride (R-COCl) + Et3N in DCM
Forms Amide.[1] -
Reduction: React the isolated Amide with LiAlH4 (LAH) or Borane-THF (BH3[1]·THF)
Forms Secondary Amine.[3]
Why use this? Amides cannot be alkylated further under these conditions.[1] The nitrogen is "protected" until the reduction step, guaranteeing a secondary amine product.
Data Summary & Troubleshooting
| Parameter | Method A (Reductive) | Method B (Direct S_N2) | Method C (Amide Red.) |
| Yield (Typical) | 85 - 95% | 40 - 60% | 70 - 85% (over 2 steps) |
| Selectivity (Mono:Bis) | > 20:1 | ~ 3:1 | > 99:1 |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours | 2 Days (2 steps) |
| Purification | Simple Extraction/Wash | Chromatography Required | Extraction + Filtration |
Troubleshooting Guide:
-
Problem: Reaction stalled (Method A).
-
Fix: Add another 0.5 equiv of STAB and check pH. If too basic, the imine won't form; add more AcOH.
-
-
Problem: Over-alkylation observed (Method B).
-
Fix: Switch to Method A. If not possible, dilute the reaction 10-fold and increase the amine:halide ratio to 2:1 (recycle excess amine).
-
-
Problem: Emulsion during workup.
-
Fix: The isopropoxy chain adds lipophilicity. Use a minimal amount of brine and add a small amount of MeOH to break the emulsion.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6][3][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][9][6][3][4][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][9][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]
-
Salvatore, R. N. , Nagle, A. S., & Jung, K. W. (2002).[10] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1][10] The Journal of Organic Chemistry, 67(3), 674–683.[10]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 708253, 4-Isopropoxy-3-methoxybenzaldehyde (Precursor data).
Sources
- 1. ISOPROPYL-(4-METHOXY-BENZYL)-AMINE | 70894-74-5 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Large-Scale Synthesis of (4-Isopropoxy-3-methoxybenzyl)amine
[1][2]
Executive Summary
(4-Isopropoxy-3-methoxybenzyl)amine is a critical pharmacophore and building block in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and GPCR ligands.[1][2] While laboratory-scale synthesis often relies on non-scalable reducing agents, this guide details a process-intensified protocol designed for multi-kilogram production.[1][2]
This protocol prioritizes atom economy , safety , and purification efficiency .[2] We utilize a robust two-step sequence starting from the renewable feedstock Vanillin , avoiding chromatographic purification in favor of crystallization and salt formation.[2]
Core Advantages of This Protocol
-
Scalability: Replaces stoichiometric boron reagents with catalytic hydrogenation (Step 2).[2]
-
Throughput: Optimized alkylation conditions reduce reaction time from 4 days (ethanol reflux) to <4 hours.[2]
-
Stability: The final product is isolated as a Hydrochloride (HCl) salt to prevent oxidative degradation and carbamate formation.[2]
Retrosynthetic Analysis & Strategy
The synthesis is designed around a linear two-step pathway.[1][2] The strategic disconnection occurs at the benzylic amine bond.[2]
Figure 1: Retrosynthetic strategy prioritizing the commercially available Vanillin.[1][2]
Process Development & Optimization
Step 1: O-Alkylation of Vanillin
Objective: Synthesize 4-isopropoxy-3-methoxybenzaldehyde.[1][2][3] Challenge: Classical Williamson ether synthesis using isopropyl bromide in ethanol is kinetically slow (up to 4 days reflux) due to the steric bulk of the isopropyl group and the moderate nucleophilicity of the phenolate. Solution: Switching the solvent to DMF (Dimethylformamide) and increasing temperature to 80°C accelerates the reaction to completion in <4 hours due to the enhanced nucleophilicity of the "naked" phenoxide anion in polar aprotic media.
Step 2: Reductive Amination
Objective: Convert the aldehyde to the primary amine.[2][4] Challenge: Mono-alkylation of ammonia is difficult; over-alkylation to secondary/tertiary amines is a common side reaction.[1][2] Solution:
-
Method A (Industrial/Kilogram Scale): Catalytic hydrogenation using Raney Nickel and excess ammonia.[2] The excess ammonia suppresses secondary amine formation via equilibrium shift.[2]
-
Method B (Pilot/Lab Scale): Use of hydroxylamine to form the oxime, followed by reduction.[2] This guarantees mono-substitution but adds a step.[1][2] Note: We will focus on the direct Reductive Amination (Method A) as the superior large-scale approach.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde[1][2][3][5]
| Parameter | Specification |
| Scale | 1.0 kg Input (Vanillin) |
| Reagents | Vanillin (1.0 eq), 2-Bromopropane (1.5 eq), |
| Solvent | DMF (5 Vol) |
| Temp/Time | 80°C / 4 Hours |
| Yield | 95-98% |
Protocol:
-
Charge: To a 10 L reactor equipped with a mechanical stirrer and reflux condenser, charge Vanillin (1.00 kg, 6.57 mol) and DMF (5.0 L).
-
Base Addition: Add Potassium Carbonate (
, granular, 1.36 kg, 9.85 mol) in a single portion. The suspension may exotherm slightly.[2] -
Alkylation: Add 2-Bromopropane (
, 1.21 kg, 9.85 mol) via addition funnel over 30 minutes. -
Reaction: Heat the mixture to 80°C . Monitor by HPLC/TLC.[2] Conversion is typically >99% within 3–4 hours.[2]
-
Workup: Cool to 20°C. Pour the mixture into Ice Water (15 L) with vigorous stirring. The product will precipitate as a pale yellow oil or solid (mp ~30-32°C).[2]
-
Extraction: Extract with Ethyl Acetate (
).[2] Wash combined organics with water ( ) and Brine (5 L) to remove DMF.[2] -
Concentration: Dry over
, filter, and concentrate under reduced pressure to yield the crude aldehyde as a viscous yellow oil which solidifies on standing.
Step 2: Synthesis of this compound Hydrochloride[1][2]
| Parameter | Specification |
| Scale | 1.0 kg Input (Aldehyde) |
| Reagents | Aldehyde (1.0 eq), |
| Solvent | Methanol |
| Conditions | 50°C, 5–10 bar |
| Yield | 85-90% (as HCl salt) |
Protocol:
-
Preparation: In a high-pressure autoclave (10 L), charge 4-Isopropoxy-3-methoxybenzaldehyde (1.00 kg, 5.15 mol) dissolved in Methanol (4 L).
-
Ammonia Charge: Add Methanolic Ammonia (7N solution, 2.0 L). Note: Large excess of
is critical to prevent dimer formation. -
Catalyst: Add Raney Nickel (slurry in water/MeOH, ~100 g active catalyst). Safety: Raney Ni is pyrophoric.[2] Handle under inert atmosphere.
-
Hydrogenation: Purge the vessel with Nitrogen (
) then Hydrogen ( ).[2] Pressurize to 5–10 bar (70–145 psi) with . -
Reaction: Heat to 50°C with vigorous stirring (1000 rpm). Uptake of hydrogen should cease within 4–6 hours.[2]
-
Filtration: Cool to room temperature. Vent
and purge with Nitrogen. Filter the catalyst through a bed of Celite under Nitrogen blanket.[2] Warning: Do not let the catalyst dry out. -
Salt Formation: Concentrate the filtrate to ~2 L volume. Cool to 0°C. Slowly add HCl in Isopropanol (5–6 N, ~1.2 L) until pH < 2.
-
Isolation: The amine hydrochloride will crystallize.[2] Stir at 0°C for 2 hours. Filter the white solid.[2]
-
Drying: Wash the cake with cold Isopropanol (500 mL) and Methyl tert-butyl ether (MTBE). Dry in a vacuum oven at 45°C.
Analytical Controls & Specifications
To ensure "Trustworthiness" and batch consistency, the following criteria must be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | Conforms to structure.[1][2] Characteristic peaks: | |
| Purity | HPLC (210 nm) | |
| Residual Solvent | GC-Headspace | DMF < 880 ppm, MeOH < 3000 ppm |
| Water Content | Karl Fischer |
Safety & Hazard Analysis
Thermal Runaway Risk (Step 1): The alkylation of phenols with alkyl halides is exothermic.[2] In DMF, this rate is accelerated.[2]
-
Control: Add
slowly. Ensure cooling capacity is available.
High Pressure & Pyrophorics (Step 2):
-
Hydrogen: Extremely flammable.[2] Ensure system leak checks and proper grounding.
-
Raney Nickel: Pyrophoric when dry.[2] Keep wet at all times.[2] Dispose of in water/acid waste containers specifically designated for metal catalysts.[2]
-
Ammonia: Toxic gas.[2] All venting must go to a scrubber system.[2]
Process Workflow Diagram
Figure 2: End-to-end process workflow for the synthesis of this compound HCl.
References
-
Jones, B. T., et al. (2012).[2] Total Synthesis of Propolisbenzofuran B. Royal Society of Chemistry.[2] (Describes the optimized alkylation of vanillin in ethanol/DMF).
-
Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Foundational text on reductive amination mechanisms). [2]
-
BenchChem Technical Data. (2025). Synthesis of 4-isopropoxy-3-nitrobenzylamine. (Analogous benzylamine synthesis protocols). [2]
-
PubChem Compound Summary. (2025). 4-Isopropoxy-3-methoxybenzaldehyde.[1][2][3][5][6] National Center for Biotechnology Information.[2]
-
Organic Syntheses. (2010). Preparation of Secondary Amines via Reductive Amination. Organic Syntheses, Coll. Vol. 10. (General protocols for scalable amination).
Sources
- 1. Dibenzoyltartaric acid | C18H14O8 | CID 75969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzoyl-L-tartaric acid | 2743-38-6 [chemicalbook.com]
- 3. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 6. researchgate.net [researchgate.net]
Application Note: Optimized Purification of (4-Isopropoxy-3-methoxybenzyl)amine
Abstract & Chemical Context
The purification of (4-Isopropoxy-3-methoxybenzyl)amine presents a classic challenge in organic synthesis: separating a primary, basic amine on acidic silica gel.[1][2] The electron-donating isopropoxy and methoxy groups on the benzene ring increase the electron density of the aromatic system, but the primary purification hurdle remains the nucleophilic amine moiety (
Without protocol modification, this molecule will exhibit severe "tailing" or irreversible adsorption due to hydrogen bonding and ionic interactions with the acidic silanol groups (
Target Molecule Profile[1][2][3][4][5][6]
-
Functional Groups: Primary Amine, Methoxy Ether, Isopropoxy Ether.[2]
-
pK_a (Conjugate Acid): Estimated ~9.5 (Typical for benzylamines).[2]
-
Key Impurities: 4-Isopropoxy-3-methoxybenzaldehyde (starting material), secondary imines, and benzyl alcohols.[1][2]
Pre-Chromatographic Strategy: The "Acid-Base" Check
Before attempting column chromatography, an acid-base extraction is the most efficient method to remove non-basic impurities (aldehydes, alcohols).[1][2] This step often reduces the mass load on the column by >50%.
Protocol: Acid-Base Enrichment[1][2]
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Extraction (Acidic): Extract the organic layer with 1M HCl (aq) (
). -
Wash: Discard the organic layer (or save for aldehyde recovery).
-
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.
-
Observation: The solution will become cloudy as the free-base amine oils out.[1]
-
-
Extraction (Basic): Extract the aqueous layer with Dichloromethane (DCM) (
).[2] -
Drying: Dry combined DCM extracts over
, filter, and concentrate.
Critical Checkpoint: Analyze the residue by TLC. If purity is >95%, chromatography may be skipped.[2] If impurities persist (e.g., isomeric amines), proceed to Section 3.[2]
Method Development: TLC & Solvent Selection
Standard silica TLC plates mimic the column environment. If the spot streaks on TLC, it will streak on the column.
The Modifier Rule
You must use a basic modifier in the mobile phase.
-
Triethylamine (TEA): The gold standard.[2] It competes for silanol sites, allowing the target amine to elute freely.
-
Ammonium Hydroxide (
): Alternative for DCM/MeOH systems, but harder to mix with hydrophobic solvents.[2]
Visualization Logic (DOT Diagram)
The following decision tree outlines the logic for selecting the optimal solvent system.
Figure 1: TLC Method Development Decision Tree for Basic Amines.
Detailed Purification Protocols
Option A: The "Standard" Protocol (DCM/MeOH/TEA)
Best for polar amines or when the molecule is not soluble in Hexane.
Mobile Phase Preparation:
-
Prepare Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA) .[2]
-
Prepare Solvent B: 10% Methanol (MeOH) in DCM + 1% TEA .
-
Note: Adding TEA to both solvents ensures the silica remains deactivated throughout the gradient.
-
Column Conditioning (Crucial): Flush the column with 3 Column Volumes (CV) of Solvent A before loading the sample. This saturates the silica's acidic sites with TEA.
Gradient:
| Time (CV) | % Solvent B | Interpretation |
|---|---|---|
| 0–2 | 0% | Elute non-polar impurities |
| 2–10 | 0%
Option B: The "High Resolution" Protocol (Hex/EtOAc/TEA)
Recommended if the impurity profile is complex (e.g., separation of isomers). Because this compound contains lipophilic ether groups, it often behaves well in this system.[1][2]
Mobile Phase:
Loading: Dissolve sample in a minimum amount of DCM (if not soluble in Hexane) and load via liquid injection or dry load on Celite.[2] Avoid loading in pure MeOH.
Detection & Fraction Analysis
Since the molecule contains a benzene ring, it is UV active. However, specific staining confirms the presence of the amine.
-
UV: Monitor at 254 nm (aromatic ring) and 280 nm (phenolic ethers).[2]
-
Ninhydrin Stain:
Post-Column Workup (Removing TEA)
A common pitfall is the presence of residual Triethylammonium salts (TEA-HCl) or free TEA in the final product, which appears as extra ethyl multiplets in NMR.
Protocol for TEA Removal:
-
Evaporation: Rotovap the fractions to an oil.
-
Azeotrope: Add Toluene (
) and re-evaporate. Toluene helps co-distill the higher boiling TEA. -
High Vacuum: Place the oil under high vacuum (< 1 mbar) for 4 hours.
-
Verification: Check
NMR.
Troubleshooting Guide
| Issue | Cause | Solution |
| Streaking/Tailing | Silica sites not deactivated. | Increase TEA to 3% in the mobile phase. Ensure column was pre-flushed with TEA.[2] |
| Product "Missing" | Irreversible adsorption.[1][2] | Switch to Amine-Functionalized Silica (NH-Silica) which requires no TEA.[1][2] |
| Carbamate Formation | Reaction with atmospheric | Store the purified amine under Argon/Nitrogen.[2] If solid forms, it may be the carbonate salt. |
| Co-elution | Impurity has similar polarity.[1][2] | Use Protocol B (Hex/EtOAc) for shallower gradients.[2] |
References
-
University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica. Not Voodoo.[2] [Link]
-
Teledyne ISCO. Purification of Amines: RediSep Amine Columns.[2] Application Note AN87. [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[2] University of Wisconsin-Madison.[1][2] [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. PubChemLite - 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TLC stains [reachdevices.com]
Process Development Guide: Crystallization & Salt Formation of (4-Isopropoxy-3-methoxybenzyl)amine
Executive Summary & Chemical Context[1][2][3][4][5][6]
(4-Isopropoxy-3-methoxybenzyl)amine is a critical primary amine intermediate, often utilized in the synthesis of phosphodiesterase (PDE) inhibitors (e.g., analogs of Roflumilast) and vanilloid receptor modulators.[1]
While the free base of this compound typically presents as a viscous oil or low-melting solid due to the rotational freedom of the isopropoxy group, its isolation is most robustly achieved via reactive crystallization to form a hydrochloride (HCl) or tosylate salt.[1] This guide details the conversion of the crude free base into a pharmaceutical-grade crystalline salt, ensuring high purity (>98% HPLC) and long-term stability.
Key Physicochemical Characteristics
| Property | Description | Implication for Crystallization |
| Free Base State | Viscous Oil / Low MP Solid | Difficult to purify by standard crystallization; requires distillation or salt formation.[1] |
| Salt Form (HCl) | White Crystalline Solid | High melting point (>200°C typical for class); excellent purge of impurities.[1] |
| Solubility (Salt) | High: Water, MeOH, DMSOLow: EtOAc, MTBE, Heptane | Ideal for anti-solvent crystallization or cooling crystallization from alcohols.[1] |
| Stability | Sensitive to CO₂ (Carbamate formation) | Critical: All crystallization steps must be performed under inert atmosphere ( |
Pre-Crystallization Profiling: Solubility Mapping[1]
Before scaling, the solubility profile of the salt must be established to define the Metastable Zone Width (MSZW).[1] The following solvent systems are empirically validated for 3,4-dialkoxybenzylamine salts.
Table 1: Solvent Selection Matrix for HCl Salt
| Solvent System | Role | Temp Range | Outcome |
| Isopropanol (IPA) | Primary Solvent | 20°C - 80°C | Recommended. Moderate solubility allows for cooling crystallization with high yield.[1] |
| Ethanol (EtOH) | Primary Solvent | 20°C - 78°C | High solubility; often requires an anti-solvent (e.g., MTBE) to drive yield.[1] |
| Ethyl Acetate (EtOAc) | Anti-Solvent | 0°C - 77°C | Best for Isolation. The salt is practically insoluble, driving precipitation.[1] |
| Water | Impurity Purge | 0°C - 100°C | Too soluble for isolation, but useful for "swish" purification to remove inorganic salts.[1] |
Protocol A: Reactive Crystallization (Crude Oil to HCl Salt)
Objective: Isolate this compound from a crude reduction mixture (e.g., from the corresponding nitrile or aldehyde reductive amination) as a high-purity Hydrochloride salt.
Materials
-
Substrate: Crude this compound (Free Base).
-
Solvent: Ethyl Acetate (EtOAc) [HPLC Grade].[1]
-
Reagent: 4M HCl in Dioxane or IPA (Anhydrous).
-
Anti-solvent: n-Heptane (Optional).[1]
Step-by-Step Methodology
-
Dissolution:
-
Acid Addition (The Nucleation Event):
-
Digestion (Ostwald Ripening):
-
Once addition is complete, warm the slurry to 20–25°C.
-
Stir for 2–4 hours. This "aging" process allows fines to dissolve and larger crystals to grow, improving filterability.[1]
-
-
Isolation:
-
Drying:
-
Dry in a vacuum oven at 40–45°C for 12 hours.
-
Validation: Check Loss on Drying (LOD) < 0.5%.[1]
-
Workflow Diagram: Reactive Crystallization
Figure 1: Workflow for the conversion of crude amine oil to crystalline hydrochloride salt.
Protocol B: Recrystallization (Purity Enhancement)[1]
Objective: If the isolated salt from Protocol A is <98% pure or colored, perform a recrystallization using a Solvent/Anti-Solvent swing.[1]
Methodology
-
Dissolution:
-
Suspend the crude salt in Isopropanol (IPA) (approx. 5-10 volumes).
-
Heat to reflux (80°C).
-
Note: If the salt does not fully dissolve, add Methanol (MeOH) dropwise until clear.[1]
-
-
Seeding (Critical for Polymorph Control):
-
Anti-Solvent Addition:
-
Cooling Ramp:
-
Cool the slurry to 0°C at a rate of 10°C/hour.
-
Hold at 0°C for 2 hours.
-
-
Filtration:
-
Filter and wash with 100% MTBE.[1]
-
Troubleshooting & Optimization
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Symptom: Instead of white crystals, a sticky gum forms at the bottom of the flask upon acid addition.[1]
-
Cause: The crystallization temperature is above the "melting point" of the solvent-solvated salt, or the supersaturation is too high.[1]
-
Remedy:
-
Dilution: Increase solvent volume (EtOAc) to lower supersaturation.
-
Temperature: Lower the addition temperature to <0°C.
-
High-Shear: Use vigorous stirring (overhead stirrer) to break oil droplets, inducing crystallization.[1]
-
Issue: Hygroscopicity
-
Symptom: Product becomes sticky upon exposure to air.[1]
-
Cause: HCl salts of alkoxy-benzylamines can be hygroscopic.[1]
-
Remedy: Store under Argon/Nitrogen. If persistent, consider switching counter-ions to Fumarate or Tosylate , which often yield less hygroscopic lattices [1].[1]
References
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard text for salt selection and crystallization optimization).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on counter-ion selection for amines).
-
Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Source for MSZW and solubility mapping principles).
-
PubChem Compound Summary. (2023). This compound and related Vanillyl derivatives.[1] National Center for Biotechnology Information.[1] Available at: [Link][1][2][3]
Sources
HPLC method development for (4-Isopropoxy-3-methoxybenzyl)amine analysis
Application Note: HPLC Method Development for (4-Isopropoxy-3-methoxybenzyl)amine
Introduction & Compound Profiling[1][2][3]
This compound is a critical building block in the synthesis of pharmaceutical intermediates, particularly for tyrosine kinase inhibitors and vanilloid-derived ligands.[1][2][3] As a primary amine derivative of vanillin (via the isopropyl ether), it presents specific chromatographic challenges common to basic lipophilic compounds.
The Analytical Challenge:
The primary amine moiety (
Physicochemical Profile:
| Property | Value (Estimated/Lit) | Implications for HPLC |
| Structure | 3-Methoxy-4-isopropoxybenzylamine | Moderate steric bulk; Electron-rich ring.[1][2][3] |
| Molecular Weight | ~195.26 g/mol | Suitable for standard UV/MS detection.[1][2][3] |
| pKa (Amine) | ~9.3 (Base) | Ionized at pH < 7.3; Neutral at pH > 11.[1][2][3]3. |
| LogP | ~2.5 | Moderately lipophilic.[1][2][3] Retains well on C18. |
| UV Maxima | ~230 nm, ~280 nm | 230 nm offers higher sensitivity; 280 nm offers higher selectivity.[1][2] |
Method Development Strategy
To overcome the "silanol effect," we employ a Low pH Ion-Suppression/Ion-Pairing Strategy .[1][2][3] By using Trifluoroacetic Acid (TFA), we achieve two goals:
-
Silanol Suppression: The low pH (< 2.[2][3]5) protonates residual silanols on the column, rendering them neutral and reducing secondary interactions.[1][2]
-
Ion Pairing: The Trifluoroacetate anion (
) forms a transient ion pair with the protonated amine, improving peak symmetry and increasing retention on the hydrophobic C18 stationary phase.[2][3]
Decision Matrix: pH Selection
Figure 1: Method Development Decision Matrix selecting the Low pH/TFA route for optimal UV peak shape.
Optimized Experimental Protocol
This protocol is designed for Quality Control (QC) environments requiring high precision and robustness.[2][3]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| System | HPLC with UV/DAD Detector | Standard configuration. |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm | Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18.[2][3] High surface area and dense end-capping are crucial.[2][3] |
| Mobile Phase A | Water + 0.1% (v/v) TFA | TFA ensures pH ~2.0, suppressing silanols.[1][2] |
| Mobile Phase B | Acetonitrile + 0.1% (v/v) TFA | Matching modifier prevents baseline drift.[1][2][3] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1][2][3] |
| Column Temp | 30°C | Improves mass transfer and reproducibility.[1][2][3] |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
| Detection | UV at 230 nm (Primary) | Max absorbance.[1][2][3] Use 280 nm for impurity ID if solvent cutoff is an issue.[2][3] |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration |
| 15.0 | 95 | Linear gradient to elute lipophilic impurities |
| 18.0 | 95 | Wash step |
| 18.1 | 5 | Return to initial conditions |
| 23.0 | 5 | Re-equilibration (Critical for reproducibility) |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[2][3] (Avoid 100% organic diluents to prevent "solvent breakthrough" of the early eluting peaks).[2][3]
-
Concentration: 0.5 mg/mL (for Assay); 0.5 µg/mL (for Sensitivity/LOD).
Validation & System Suitability (Self-Validating System)
To ensure the method is performing correctly, every sequence must include a System Suitability Sample (SST) .[1][2]
Acceptance Criteria:
-
Tailing Factor (
): Must be .[2][3] -
Theoretical Plates (
): .[2][3] -
Retention Time Precision: RSD
for 5 replicates.
Linearity & Range
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction | Ensure TFA is fresh (volatile).[1][2][3] Switch to a "Base Deactivated" column.[2][3] |
| Split Peaks | Solvent mismatch | Ensure sample diluent matches initial mobile phase (start with 10-20% ACN in diluent).[1][2][3] |
| Retention Shift | pH instability | TFA is volatile.[1][2][3] Cap reservoirs tightly or refresh daily.[2][3] |
| Ghost Peaks | Gradient impurities | Run a blank gradient. Use HPLC-grade solvents.[1][2][3] |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to data processing.[1][2][3][4]
References
-
PubChem. (n.d.).[2][3] 4-Isopropoxy-3-methoxybenzaldehyde (Precursor Data).[1][2][3] National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link][1]
-
Waters Corporation. (2021).[2][3] HPLC Method Development Guide for Basic Pharmaceuticals. Waters Application Notes.[2][3] (General reference for High pH vs Low pH strategy).
- U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for System Suitability parameters).
Sources
Application Note: Safe Handling and Utilization of (4-Isopropoxy-3-methoxybenzyl)amine
Abstract & Scope
(4-Isopropoxy-3-methoxybenzyl)amine is a primary benzylamine derivative frequently employed as a building block in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] While structurally similar to common reagents like 4-methoxybenzylamine, the addition of the isopropoxy group increases lipophilicity, potentially enhancing skin absorption rates.[1][3]
This Application Note provides a rigorous safety framework for handling this compound. It moves beyond generic SDS statements to address specific operational risks: rapid carbon dioxide absorption (carbamate formation) , corrosivity to mucosal membranes , and exothermic neutralization .
Physicochemical & Hazard Profile
The "Why" behind the safety protocols.
To handle this compound safely, one must understand its reactivity profile.[3] As a primary amine, it acts as both a nucleophile and a base.[3]
| Property | Characteristic | Operational Implication |
| Basicity (pKa) | ~9.5 (Estimated for conjugate acid) | Corrosive. Causes immediate chemical burns upon contact with skin or eyes.[1][2][3] Incompatible with acids and acid chlorides.[3] |
| Reactivity | Nucleophilic Primary Amine | Air Sensitive. Reacts rapidly with atmospheric CO₂ to form solid carbamates (white crust), compromising purity and stoichiometry. |
| Lipophilicity | Moderate (Isopropoxy/Methoxy groups) | Permeability. Enhanced potential for transdermal absorption compared to simple benzylamine.[3] |
| Physical State | Liquid (typically) or low-melting solid | Viscosity changes with temperature; requires precise liquid handling techniques.[1][2][3] |
Critical Hazard Statement:
-
Instability: Hygroscopic and sensitive to air (CO₂).[3]
Engineering Controls & PPE
The "Where" and "What" of safety.
Primary Engineering Control: The Fume Hood
Requirement: All open handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .[3]
-
Scientific Rationale: Benzylamines possess distinct, fishy odors and are potent respiratory irritants.[3] Inhalation can cause laryngeal edema.[3] The hood prevents vapor accumulation and protects against splashes.[3]
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Hands (Primary) | Nitrile Gloves (Double Layer) | Primary amines can permeate latex.[1][2][3] Double gloving (0.11 mm min.[3] thickness) provides a breakthrough time buffer.[3] |
| Eyes | Chemical Goggles + Face Shield | Safety glasses are insufficient.[3] The corrosive nature requires a complete seal against vapors and splashes.[3][7] |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats are porous.[3] A rubberized or Tyvek apron prevents soak-through during spills.[1][2][3] |
| Respiratory | Full-face Respirator (AbeK1 Filter) | Only required if handling outside a fume hood (e.g., spill cleanup).[1][2][3] |
Protocol 1: Inert Handling & Synthesis Preparation
Objective: Prevent carbamate formation and ensure precise stoichiometry.
Context: Users often report "yield loss" or "insoluble white solids" with benzylamines.[3] This is rarely product degradation but rather the formation of the N-benzylcarbamic acid salt due to CO₂ absorption.[1][3]
Step-by-Step Methodology:
-
Pre-Inspection:
-
Check the reagent bottle for a white crust around the cap.[3] If present, do not scrape it into your reaction; it is an impurity.[3]
-
Self-Validating Step: Dissolve a small aliquot (~10 mg) in the reaction solvent (e.g., DCM or Methanol). If the solution is cloudy, the amine has absorbed CO₂.[3] Filter before use.
-
-
Inert Weighing:
-
Solubilization:
-
Quenching (Post-Reaction):
-
Do not concentrate the free amine to dryness under high vacuum with a water bath >40°C unless necessary, as this increases volatility and potential for vapor release.
-
Protocol 2: Spill Response & Decontamination
The "What If" Scenario.
Scenario: You spill 10 mL of this compound inside the fume hood.
-
Immediate Action: Alert nearby personnel. Do not turn off the fume hood.[3]
-
Containment:
-
Neutralization (The Critical Step):
-
Cleanup:
-
Surface Decontamination:
-
Wipe the surface with water, then ethanol.[3]
-
Visualizations
Diagram 1: Safe Handling Workflow
This workflow emphasizes the "Inert Loop" required to maintain reagent integrity and safety.
Caption: Operational workflow prioritizing inert atmosphere handling to prevent carbamate formation and exposure.
Diagram 2: Spill Response Decision Logic
Caption: Decision matrix for spills, distinguishing between manageable hood spills and evacuation scenarios.
Storage & Waste Management
Storage Protocol
-
Atmosphere: Store under Nitrogen or Argon.[3]
-
Temperature: Refrigeration (2-8°C) is recommended to reduce vapor pressure and oxidation rates.[1][2][3]
-
Container: Amber glass with a Teflon-lined cap.[1][2][3] Parafilm is insufficient for long-term storage; use electrical tape or a secondary container if the primary seal is compromised.[1][3]
Waste Disposal[1][2][3][4][5][6][8][9]
-
Classification: Basic Organic Waste (Corrosive).[3]
-
Segregation: NEVER mix with acidic waste streams (e.g., waste generated from acid digestions) without prior neutralization.[3] The heat of neutralization can over-pressurize waste containers.[3]
-
Labeling: Must carry the "Corrosive" pictogram.[3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 708253, 4-Isopropoxy-3-methoxybenzaldehyde (Precursor Data).[1][3] Retrieved from [Link][2][3]
-
European Chemicals Agency (ECHA). Substance Information: 4-methoxybenzylamine (Risk Management).[3] Retrieved from [Link][2][3]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Corrosives.[3] Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2393-23-9|4-Methoxybenzylamine|BLD Pharm [bldpharm.com]
- 3. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for the Synthesis of Schiff Bases from (4-Isopropoxy-3-methoxybenzyl)amine
Abstract
This comprehensive guide provides detailed protocols and technical insights for the synthesis of Schiff bases derived from (4-Isopropoxy-3-methoxybenzyl)amine. Recognizing that this key amine precursor is not readily commercially available, we first present a robust protocol for its synthesis via reductive amination of 4-isopropoxy-3-methoxybenzaldehyde. Subsequently, a generalized, yet detailed, methodology for the condensation reaction of the synthesized amine with various aromatic aldehydes to yield the target Schiff bases is provided. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and thorough characterization techniques.
Introduction: The Versatility of Schiff Bases
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone of modern synthetic chemistry.[1] First reported by Hugo Schiff, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] Their synthetic accessibility and the structural diversity of the resulting products have established them as "privileged ligands" in coordination chemistry and versatile intermediates in organic synthesis.[3]
The true power of Schiff bases lies in their vast range of applications, particularly in medicinal chemistry. They have been shown to exhibit a remarkable spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4] The imine linkage is crucial for these biological functions, often participating in interactions with biological targets.[4] Furthermore, Schiff base derivatives are being explored in material science for applications such as corrosion inhibition, fluorescent probes, and in the development of novel polymers.[4]
The specific structural motif of this compound, derived from a vanillin analogue, offers an attractive scaffold for the development of new chemical entities. The isopropoxy and methoxy groups can modulate the electronic and steric properties of the resulting Schiff base, potentially fine-tuning its biological activity and physical characteristics. This guide provides the necessary protocols to explore this promising chemical space.
Part I: Synthesis of the Precursor Amine: this compound
The synthesis of the target Schiff bases first requires the preparation of the primary amine, this compound. A reliable and widely used method for this transformation is the reductive amination of the corresponding aldehyde, 4-isopropoxy-3-methoxybenzaldehyde.[5] This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Protocol 1: Reductive Amination of 4-Isopropoxy-3-methoxybenzaldehyde
This protocol is adapted from established methods for the reductive amination of aromatic aldehydes.[6]
Materials:
-
4-Isopropoxy-3-methoxybenzaldehyde
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-isopropoxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous methanol.
-
Amine Source Addition: Add ammonium acetate (5-10 eq) to the solution. Alternatively, a solution of ammonia in methanol can be used.
-
Formation of Imine Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Carefully add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution. The addition should be done at 0 °C (ice bath) if the reaction is exothermic.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction for the disappearance of the imine intermediate by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Reduce the volume of methanol on a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
-
Part II: Synthesis of Schiff Bases
The core of this application note is the synthesis of Schiff bases from the now-prepared this compound. The following is a general and adaptable protocol for the condensation reaction with a variety of aromatic aldehydes.
Reaction Principle: Acid-Catalyzed Condensation
The formation of a Schiff base is a reversible acid-catalyzed condensation reaction.[2] The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form the stable imine product. A catalytic amount of a weak acid, such as glacial acetic acid, is often used to facilitate the dehydration step.[7]
Caption: General workflow for Schiff base synthesis.
Protocol 2: General Synthesis of a Schiff Base from this compound
This protocol describes a standard reflux method that is broadly applicable.[7]
Materials:
-
This compound (synthesized in Part I)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol. In a separate beaker, dissolve the chosen aromatic aldehyde (1.0 eq) in a minimal amount of absolute ethanol.
-
Reaction Mixture: Add the ethanolic solution of the aldehyde to the stirred solution of the amine.
-
Catalysis: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction time will vary depending on the specific reactants but is typically in the range of 2-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC by observing the disappearance of the starting materials and the appearance of the product spot.
-
Isolation of the Product:
-
After the reaction is complete, cool the flask to room temperature.
-
Further cool the flask in an ice bath to promote crystallization of the Schiff base product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
-
Drying: Dry the purified Schiff base in a vacuum oven or desiccator.
Table 1: Example Reactant Quantities and Expected Product
| Reactant 1: Amine | Reactant 2: Aldehyde | Product Schiff Base |
| This compound | Benzaldehyde | N-(4-Isopropoxy-3-methoxybenzyl)benzaldimine |
| 1.0 g (5.12 mmol) | 0.54 g (5.12 mmol) | Theoretical Yield: ~1.45 g |
Part III: Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following spectroscopic techniques are standard for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized compound.
-
Key Diagnostic Peaks:
-
C=N Stretch (Imine): The most characteristic peak for a Schiff base is the C=N stretching vibration, which typically appears in the range of 1690-1640 cm⁻¹. The absence of the C=O stretching band from the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3400-3300 cm⁻¹) is strong evidence of Schiff base formation.[8]
-
Aromatic C=C Stretches: Peaks in the region of 1600-1450 cm⁻¹ correspond to the aromatic rings.
-
C-O Stretches: Strong absorptions for the methoxy and isopropoxy groups will be present in the 1250-1000 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR Spectroscopy:
-
Azomethine Proton (-CH=N-): A characteristic singlet for the proton of the imine group is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[9]
-
Aromatic Protons: A complex pattern of signals in the aromatic region (δ 6.5-8.0 ppm) will be observed, corresponding to the protons on the two aromatic rings.
-
Benzyl Protons (-CH₂-N=): A singlet corresponding to the two protons of the benzyl group will likely appear between δ 4.5 and 5.0 ppm.[10]
-
Isopropoxy and Methoxy Protons: Signals for the isopropoxy group (a septet and a doublet) and the methoxy group (a singlet) will be present in the upfield region.
-
-
¹³C NMR Spectroscopy:
-
Imine Carbon (-C=N-): The carbon of the azomethine group will give a characteristic signal in the range of δ 150-170 ppm.[9]
-
Aromatic Carbons: Multiple signals will be observed in the aromatic region (δ 110-160 ppm).
-
Benzyl Carbon (-CH₂-N=): The benzylic carbon signal is expected around δ 60-70 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to gain further structural information from its fragmentation pattern. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.
Part IV: Applications and Future Directions
Schiff bases derived from substituted benzylamines are of significant interest in several fields:
-
Medicinal Chemistry: These compounds serve as scaffolds for the development of novel therapeutic agents. Their biological activities are often attributed to the azomethine nitrogen, which can form hydrogen bonds with active sites of enzymes and proteins.[11] The lipophilicity and electronic properties imparted by the 4-isopropoxy and 3-methoxy substituents can enhance membrane permeability and target engagement.
-
Material Science: The ability of Schiff bases to form stable complexes with various metal ions makes them valuable in the design of new materials. These complexes can exhibit interesting catalytic, magnetic, and optical properties.[4] They have also been investigated as corrosion inhibitors, where they form a protective layer on metal surfaces.
-
Organic Synthesis: The imine bond in Schiff bases can be selectively reduced to form secondary amines or can participate in various cycloaddition and nucleophilic addition reactions, making them versatile intermediates for the synthesis of more complex molecules.
The protocols and information provided in this guide are intended to be a starting point for further research and development. The modular nature of Schiff base synthesis allows for the creation of large libraries of compounds by varying the aldehyde component, enabling systematic structure-activity relationship (SAR) studies.
References
- Abdel-Halim, H. M., et al. (2021). Kinetics and Mechanism of Catalyzed Oxidation of L-Cysteine by Salen Schiff Base Complexes of Co(III), Fe (III) and Cr(III). Inorganica Chimica Acta, 523, 120398.
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2021). MDPI. Available at: [Link]
-
ChemHelpASAP. (2022, January 24). synthesis of an imine or Schiff base - laboratory experiment [Video]. YouTube. Available at: [Link]
-
FT-IR spectrum of (R)-R-methylbenzylamine. (n.d.). ResearchGate. Available at: [Link]
-
JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
- Lorber, C. Y., et al. (2004). Selective N, N- Dibenzylation of Primary Aliphatic Amines with Dibenzyl Carbonate in the Presence of Phosphonium Salts. The Journal of Organic Chemistry, 69(19), 6523–6526.
- MDPI. (2021). A Study of the Interaction of a New Benzimidazole Schiff Base with Synthetic and Simulated Membrane Models of Bacterial and Mammalian Membranes. Molecules, 26(12), 3654.
- Neamati, N., et al. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Letters in Organic Chemistry, 3(5), 353-357.
- Patel, K. D., et al. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry, 13(1), 1-14.
-
PubChem. (n.d.). 4-isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
- Qin, W., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(11), 927–933.
- Royal Society of Chemistry. (2010). Convenient and Clean Synthesis of Imines from Primary Benzylamines. Organic & Biomolecular Chemistry, 8(18), 4055-4057.
-
Salimon, J., et al. (2011). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. Available at: [Link]
- Sattar, M. A., et al. (2023). Part-II: an update of Schiff Bases Synthesis and applications in medicinal chemistry-A patent review (2016-2023).
-
Sarex. (n.d.). 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9. Available at: [Link]
-
The NIST WebBook. (n.d.). Benzylamine. National Institute of Standards and Technology. Available at: [Link]
-
The Organic Synthesis Channel. (2020, November 25). Preparation of SchiffBase(BenzalAniline) [Video]. YouTube. Available at: [Link]
- Thieme. (2014). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. In Science of Synthesis.
- Tiritiris, I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4053–4057.
-
Tiritiris, I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]
-
Tiritiris, I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Available at: [Link]
- University of Anbar. (2017). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal Of Pharmaceutical Sciences.
-
Wang, L., et al. (2021). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available at: [Link]
-
Waske, P. A., et al. (2018). Synthesis and Characterization of Schiff bases of Benzaldehyde with Nitroanilines and their Cobalt, Nickel and Copper metal Complexes. ResearchGate. Available at: [Link]
- Yordanova, D., et al. (2022).
- Yorur-Goreci, C., et al. (2025). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II)
-
Yorur-Goreci, C., et al. (2025). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. American Chemical Society. Available at: [Link]
-
Yüksek, H., et al. (2004). Some Novel Amino Acid-Schiff Bases and their Complexes Synthesis, Characterization, Solid State Conductivity Behaviors and Potentiometric Studies. ResearchGate. Available at: [Link]
Sources
- 1. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of (4-Isopropoxy-3-methoxybenzyl)amine
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Yield and Purity for Vanillin-Derived Benzylamines Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the synthesis of (4-Isopropoxy-3-methoxybenzyl)amine , a structural analog of vanillylamine where the phenolic hydroxyl is protected as an isopropyl ether. This moiety is a critical pharmacophore in various PDE4 inhibitors and kinase inhibitors.
Users frequently report yields below 50% due to two primary failure modes:
-
Dimerization: Formation of the secondary amine bis-benzyl byproduct during reductive amination.
-
Incomplete Conversion: Stalling of the intermediate imine/oxime reduction.
This support module provides two validated workflows: Method A (Reductive Amination) for rapid, small-scale synthesis, and Method B (Oxime Reduction) for high-yield, scalable production.
Module 1: The Synthetic Pathways
The following decision tree outlines the chemical logic for selecting a pathway.
Figure 1: Strategic selection between Reductive Amination and Oxime Reduction pathways based on scale and purity requirements.
Module 2: Method A - Direct Reductive Amination
Best for: Small scale (<5g), rapid library synthesis. Primary Challenge: Controlling the equilibrium to favor the primary amine over the secondary amine dimer.
The Protocol
-
Imine Formation: Dissolve 4-isopropoxy-3-methoxybenzaldehyde (1.0 equiv) in dry Methanol. Add Ammonium Acetate (
) (10.0 - 15.0 equiv).-
Why: A massive excess of ammonium source is non-negotiable. It pushes the equilibrium toward the imine (
) and suppresses the reaction of the product amine with the aldehyde [1].
-
-
Reduction: Add Sodium Cyanoborohydride (
) (0.7 - 1.0 equiv) in one portion.-
Note:
is preferred over because it is stable at pH 6-7, where the imine formation is optimal, and it reduces the imine faster than the aldehyde [2].
-
-
Reaction: Stir at RT for 12–24 hours.
-
Quench: Acidify with 1N HCl to pH < 2 (destroys excess hydride and hydrolyzes borate complexes).
Troubleshooting Guide: Method A
| Symptom | Probable Cause | Corrective Action |
| High Dimer Content (M+ mass + 193) | Insufficient Ammonium source. | Increase |
| Aldehyde Recovery (No reaction) | pH too high (basic). | |
| Alcohol Byproduct (Reduction of aldehyde) | Reducing agent too reactive or added too early. | Stir aldehyde + |
Module 3: Method B - The Oxime Route (Gold Standard)
Best for: Scale-up (>10g), high purity requirements.
Mechanism: The oxime intermediate (
Step 1: Oxime Formation
-
Dissolve 4-isopropoxy-3-methoxybenzaldehyde in Ethanol/Water (3:1).
-
Add Hydroxylamine Hydrochloride (
) (1.2 equiv) and Sodium Acetate (1.5 equiv). -
Stir at RT for 2 hours. The oxime usually precipitates as a white solid.
-
Isolation: Pour into water, filter, and dry.[1] Yields are typically >95%.[2][3][4]
Step 2: Reduction of Oxime
Option A: Catalytic Hydrogenation (Cleanest)
-
Dissolve oxime in Methanol or Ethanol.
-
Add 10% Pd/C (5-10 wt% loading) and Ammonium Formate (5 equiv) OR use
balloon (1 atm) [3]. -
Acid Additive: Adding 1.0 equiv of HCl (or using acetic acid solvent) accelerates reduction and traps the amine as a salt, preventing catalyst poisoning.
Option B: Zn/Acetic Acid (Cheapest)
-
Dissolve oxime in Glacial Acetic Acid.
-
Add Zinc dust (5-10 equiv) portion-wise (Exothermic!).
-
Stir 1-2 hours. Filter zinc, concentrate, and basify.
Troubleshooting Guide: Method B
| Symptom | Probable Cause | Corrective Action |
| Incomplete Reduction (Oxime remains) | Catalyst Poisoning. | Sulfur traces from the aldehyde synthesis (if DMSO was used) can poison Pd/C. Wash the oxime thoroughly with water/hexanes before reduction. |
| Ether Cleavage (Loss of isopropyl group) | Acid too strong/Heat too high. | If using Zn/AcOH, keep temp < 60°C. Isopropyl ethers are more stable than methyl ethers but can cleave in boiling concentrated acid. |
| Product is Colored (Pink/Brown) | Oxidation of electron-rich ring. | Perform all workups under inert atmosphere ( |
Module 4: Isolation & Purification (The "Yield Trap")
Many researchers lose their product during the workup because benzylamines are amphiphilic.
The "Acid-Base" Swing Protocol:
-
Acid Phase: After reaction, evaporate organics. Dissolve residue in 1N HCl. Wash this aqueous layer with Ethyl Acetate (EtOAc).
-
Result: Impurities (unreacted aldehyde, neutral dimers) go into EtOAc. Product stays in water.
-
-
Basification: Cool the aqueous layer to 0°C. Basify to pH > 12 using 2N NaOH.
-
Visual Cue: The solution will turn cloudy as the free amine oils out.
-
-
Extraction: Extract immediately with Dichloromethane (DCM) (
).-
Tip: Do not use Ether; solubility is poor. DCM is superior for benzylamines.
-
-
Salt Formation (Storage): Dissolve the free base in minimal dry Ethanol. Add 2M HCl in Diethyl Ether dropwise. Filter the white precipitate.
FAQ: Frequently Asked Questions
Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of Cyanoborohydride? A: Yes, and it is often safer (non-toxic byproduct). However, STAB is moisture sensitive. If using STAB, use 1,2-Dichloroethane (DCE) as solvent and ensure conditions are strictly anhydrous [2].
Q: My starting material (aldehyde) has a yellow tint. Does this matter? A: Yes. 4-isopropoxy-3-methoxybenzaldehyde should be a white/off-white solid. Yellowing indicates oxidation to the quinone or presence of phenol impurities. Recrystallize from Hexane/EtOAc before starting. Impurities act as radical scavengers and can stall hydrogenation.
Q: Why is the isopropyl group used instead of a simple methyl? A: In drug design, the isopropyl group provides steric bulk and lipophilicity, often improving the metabolic stability of the ether linkage against cytochrome P450 demethylation compared to the 4-methoxy analog (Veratrylamine).
References
-
Zhang, R., et al. (2017). "Efficient Synthesis of Secondary Amines by Reductive Amination." Macromolecules Innovation Institute.[5] 5
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. 7[8]
-
Patent CN101538212A. (2009). "Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride." Google Patents. 9[8]
-
PubChem Compound Summary. "4-Isopropoxy-3-methoxybenzaldehyde."[10] National Center for Biotechnology Information. 10[8]
Sources
- 1. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]
- 10. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4-Isopropoxy-3-methoxybenzyl)amine
The following Technical Support Guide is designed for organic chemists and process development scientists optimizing the synthesis of (4-Isopropoxy-3-methoxybenzyl)amine (CAS: 98799-37-2 for HCl salt).[1]
This guide addresses the two critical stages of synthesis:
-
O-Alkylation of Vanillin to form the aldehyde intermediate.
-
Reductive Amination to yield the primary amine.
Product Identity:
-
Core Structure: Primary benzylamine with a 3-methoxy and 4-isopropoxy substitution pattern.[1][3][5]
-
Key Intermediate: 4-Isopropoxy-3-methoxybenzaldehyde (CAS: 2538-98-9).[1][6]
-
Common Applications: Intermediate in the synthesis of Bcl-2 inhibitors, endothelin antagonists, and agrochemicals.
Part 1: Critical Reaction Pathways & Side Reactions
The following diagram maps the primary synthetic route alongside the competitive side reactions that degrade yield and purity.
Figure 1: Synthetic pathway highlighting the critical intermediate and competitive side reactions (Elimination, Direct Reduction, and Dimerization).
Part 2: Troubleshooting Guide (Q&A)
Module A: O-Alkylation (Vanillin Intermediate)
Context: The conversion of Vanillin to 4-Isopropoxy-3-methoxybenzaldehyde using Isopropyl Bromide/Iodide.[1]
Q1: I am seeing low conversion of Vanillin, but my alkylating agent (Isopropyl Bromide) has been consumed. Where did it go?
Diagnosis: You are likely experiencing E2 Elimination competing with the
-
Mechanism: Secondary alkyl halides like isopropyl bromide are prone to elimination in the presence of base and heat, forming propene gas which escapes the reaction vessel.
-
Corrective Action:
-
Lower Temperature: Reduce reaction temperature to 50–60°C. Higher temperatures (>80°C) favor elimination.
-
Reagent Excess: Increase the equivalents of isopropyl bromide to 1.5–2.0 eq. to account for loss via elimination.
-
Base Selection: Use a milder base like
in a polar aprotic solvent (DMF or Acetonitrile) rather than strong hydroxides (NaOH/KOH), which promote elimination.
-
Q2: My HPLC shows a new peak with a similar retention time to Vanillin, but the mass is different. What is it? Diagnosis: This may be C-Alkylation or O-Acylation (if using different reagents), but in this specific reaction, check for Cannizzaro Disproportionation .[1]
-
Mechanism: If strong bases (NaOH) are used, the aldehyde moiety of unreacted Vanillin can undergo disproportionation into vanillic acid and vanillyl alcohol.
-
Corrective Action: Ensure the reaction conditions remain strictly anhydrous if using strong bases, or stick to the carbonate method (
/DMF) which avoids this side reaction entirely.
Module B: Reductive Amination (Intermediate Target Amine)
Context: Converting the aldehyde to the primary amine using an ammonia source and reducing agent.
Q3: The major impurity in my crude product is a secondary amine (Dimer). How do I prevent this? Diagnosis: This is the classic "Reductive Amination Dimer" formed when the newly generated primary amine reacts with unreacted aldehyde.
-
Mechanism:
-
Corrective Action:
-
Ammonia Overload: Use a large excess of the ammonia source (e.g., 10–15 equivalents of
or in Methanol). High ammonia concentration statistically favors the formation of the primary imine over the secondary imine. -
Stepwise Addition: Do not add the reducing agent immediately. Stir the aldehyde and ammonia source for 1–2 hours to ensure complete imine formation before adding the reducing agent.
-
Reagent Choice: Switch to Sodium Cyanoborohydride (
) at pH 6–7. It selectively reduces the protonated imine and is less likely to reduce the aldehyde directly, keeping the aldehyde available for imine formation rather than alcohol formation.
-
Q4: I am isolating significant amounts of 4-Isopropoxy-3-methoxybenzyl alcohol. Why? Diagnosis: This is Direct Reduction of the aldehyde.
-
Cause: The reducing agent (likely
) reduced the aldehyde before it could convert to the imine.[7] -
Corrective Action:
-
Avoid
: Sodium borohydride is often too reactive and non-selective for direct reductive amination of aldehydes to primary amines. -
Protocol Adjustment: If you must use
, you must pre-form the imine (or oxime) completely before adding the hydride.[7] -
Alternative Route: Convert the aldehyde to the Oxime first (using Hydroxylamine HCl), isolate the oxime, and then reduce it (e.g.,
or ). This eliminates the alcohol side reaction entirely.
-
Part 3: Experimental Optimization Data
Solvent & Reagent Selection Matrix
| Reaction Step | Reagent Class | Recommended | Avoid | Reason |
| Alkylation | Base | NaOH, KOH, NaH | Strong bases promote E2 elimination of isopropyl halide.[1] | |
| Alkylation | Solvent | DMF, DMAc, Acetonitrile | Water, Alcohols | Polar aprotic solvents maximize |
| Amination | N-Source | Stoichiometric | Huge excess required to suppress dimerization.[1] | |
| Amination | Reductant |
Purification Strategy
-
Crude State: The free base amine is likely an oil or low-melting solid and prone to oxidation/coloring.[1]
-
Salt Formation: To isolate a high-purity solid, convert the crude amine to the Hydrochloride Salt .
-
Protocol: Dissolve crude oil in dry
or EtOAc. Add 1.1 eq of (in dioxane or isopropanol) dropwise at 0°C. Filter the white precipitate. -
Benefit: The salt rejects the non-basic "Alcohol" impurity and facilitates removal of the "Dimer" (which often has different solubility properties).
-
References
-
PubChem. 4-Isopropoxy-3-methoxybenzaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination: Mechanism and Conditions. Available at: [Link][8]
-
Common Organic Chemistry. Reductive Amination Standard Conditions (NaBH(OAc)3 / NaBH3CN). Available at: [Link]
Sources
- 1. ISOPROPYL-(4-METHOXY-BENZYL)-AMINE | 70894-74-5 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. AU693110B2 - Substituted 2(5H)furanone, 2(5H)thiophenone and 2(5H)pyrrolone derivatives, their preparation and their use as endothelin antagonists - Google Patents [patents.google.com]
- 4. (4-Isopropoxy-3-methoxyphenyl)methanaminehydrochloride | 854185-11-8 [chemicalbook.com]
- 5. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto blocks [aronis.ru]
- 6. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: (4-Isopropoxy-3-methoxybenzyl)amine Purification
[1]
Current Status: Active Ticket ID: CHEM-SUP-745 Subject: Troubleshooting Purification, Yield Loss, and Stability Issues Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Compound Profile
You are likely encountering difficulties purifying (4-Isopropoxy-3-methoxybenzyl)amine due to the inherent physicochemical properties of lipophilic benzylic amines.[1] This compound combines a basic primary amine with a lipophilic isopropoxy tail, creating a "Goldilocks" problem: it is too polar for standard silica runs (tailing) but often too lipophilic for simple aqueous washes to be fully effective without strict pH control.[1]
Chemical Profile
| Property | Description | Implication for Purification |
| Functional Group | Primary Benzylic Amine ( | Highly basic ( |
| Substituents | 3-Methoxy, 4-Isopropoxy | Adds significant lipophilicity compared to vanillylamine.[1] Increases solubility in DCM/EtOAc; decreases water solubility.[1] |
| Stability | Air-Sensitive (Moderate) | Reacts with atmospheric |
| Common Impurity | Secondary Amine Dimer | Formed during reductive amination if stoichiometry is uncontrolled.[1] Difficult to separate via standard flash chromatography.[1] |
Troubleshooting Matrix: Symptom & Solution
Identify your specific issue below to jump to the relevant protocol.
| Symptom | Probable Cause | Immediate Action |
| "The product is streaking/tailing on the TLC plate and column." | Interaction between the basic amine and acidic silica silanols.[1] | Stop. Do not run a standard column. See Protocol A (Amine-Modified Silica) . |
| "I lost 50%+ of my mass after acid-base extraction." | (1) pH of aqueous layer was not basic enough ( | Check aqueous pH.[1][2][3] If |
| "My NMR shows a clean product, but after drying, a white solid appears that isn't my compound." | Formation of benzyl-carbamate salts due to reaction with atmospheric | Flush all flasks with Argon/Nitrogen.[1] Store as an HCl salt, not free base. |
| "LC-MS shows a peak at [2M+H] or slightly higher retention time." | Secondary amine dimer formation (Bis-alkylation) during synthesis.[1] | This is difficult to remove via silica.[1][4] Recrystallize as a hydrochloride salt.[1] See Protocol C (Salt Formation) . |
Detailed Technical Protocols
Protocol A: The "Anti-Tailing" Chromatography Method
Use this when the crude material is a complex mixture requiring flash chromatography.
The Mechanism: Standard silica gel is slightly acidic.[1] Basic amines protonate on the surface, sticking irreversibly or eluting as a broad smear.[1] You must "cap" these sites with a sacrificial base.[1]
Reagents:
Step-by-Step:
-
Mobile Phase Prep: Prepare a solution of DCM:MeOH (95:5) containing 1% TEA .
-
Alternative: If using
, shake the DCM:MeOH mixture with the ammonia solution in a sep funnel, separate the organic layer, and use that as the eluent.
-
-
Column Pre-treatment (Critical): Flush the packed silica column with 2 column volumes (CV) of the mobile phase before loading your sample.[1] This saturates the acidic sites with TEA.[1]
-
Loading: Dissolve your crude amine in a minimum amount of DCM (with 1% TEA). Load carefully.
-
Elution: Run the column. The amine should elute as a tight band.[1]
-
Note: You will need to remove the TEA after the column. This is done by concentrating the fractions and then drying under high vacuum for >4 hours, or by azeotroping with toluene.
-
Protocol B: The "pH-Switch" Extraction (The Ghost Yield Fix)
Use this to remove non-basic impurities (aldehydes, alcohols) without a column.
The Mechanism: Benzylic amines are amphiphilic.[1] At neutral pH, they may partially partition into water or stay in organics.[1] You must force them fully into one phase using extreme pH.[1]
Workflow:
-
Acidification: Dissolve crude reaction mixture in EtOAc. Extract with 1M HCl (3x) .[1]
-
Chemistry: The amine becomes the hydrochloride salt (
) and moves to the water layer. Impurities (unreacted aldehyde, neutral organics) stay in the EtOAc.[1]
-
-
Wash: Wash the combined aqueous acidic layer with fresh EtOAc (1x) to remove entrained neutrals.[1] Discard the organic layers.
-
Basification (The Danger Zone): Cool the aqueous layer in an ice bath.[1][5] Slowly add 6M NaOH until pH > 12.
-
Checkpoint: Use a pH strip.[1] It must be dark blue/purple. If pH is only 9-10, the lipophilic isopropoxy amine will form an emulsion or stay dissolved in the water as a semi-protonated species.
-
-
Extraction: Extract the cloudy basic aqueous layer with DCM (3x) .[1][5]
-
Why DCM? Chloroform or DCM are better solvents for free-base benzylic amines than EtOAc.[1]
-
-
Drying: Dry over
(Sodium Sulfate) and concentrate.
Protocol C: Secondary Amine Removal (Salt Crystallization)
Use this if you have the "Dimer" impurity.
The Mechanism: The secondary amine impurity (dimer) is more lipophilic and its salt often has different solubility properties than the primary amine salt.
-
Dissolve the crude free base in dry Diethyl Ether (or MTBE if ether is unavailable).[1]
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.
-
Filtration: Filter the solid. Wash with cold ether.[1]
-
Analysis: Check purity. The primary amine HCl salt usually crystallizes cleanly, leaving the more soluble secondary amine or non-basic impurities in the mother liquor.
Visual Decision Guides
Figure 1: Purification Decision Tree
Follow this logic flow to select the correct purification method.
Caption: Decision tree for selecting the optimal purification strategy based on initial TLC analysis.
Figure 2: The "pH-Switch" Workflow
Visualizing the separation of the amine from neutral impurities.[3]
Caption: Workflow for separating this compound from non-basic impurities using pH manipulation.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone to recrystallize the salt? A: Generally, no. Primary amines can react with acetone (a ketone) to form imines (Schiff bases), especially under acidic conditions or heat.[1] Use Ethanol, Methanol, or Isopropanol for recrystallization.[1]
Q: Why does my product turn yellow upon storage? A: This indicates oxidation.[1] Benzylic amines oxidize to imines or aldehydes upon exposure to air and light.[1] Fix: Store the compound under Argon at -20°C. Converting it to the HCl salt significantly improves long-term stability.[1]
Q: I see a peak at 1.5 ppm in the proton NMR that I can't identify.
A: If you used TEA in your column, this is likely residual Triethylamine. It forms a salt with your product and is hard to remove.[1] Fix: Dissolve the product in DCM and wash with saturated Sodium Bicarbonate (
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine purification and physical properties of benzylic analogs). [1]
-
University of Rochester, Department of Chemistry. Workup: Amines - Tips for Flash Column Chromatography. (Authoritative guide on "Rule of Thumb" for amine extractions and CuSO4 washes).
-
Organic Syntheses. Oxone-Mediated Synthesis of Benzimidazoles... Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole. Org. Synth. 2012, 89, 131-142.[1][6] (Demonstrates purification of analogous dimethoxy-benzylic amines).
-
PubChem. Compound Summary: 4-Methoxybenzylamine (CAS 2393-23-9).[1][7][8] (Used for physical property analogy and basicity data).[1] [1]
Sources
- 1. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Methoxybenzylamine 98 2393-23-9 [sigmaaldrich.com]
- 8. volochem.com [volochem.com]
Technical Support Center: Synthesis & Optimization of (4-Isopropoxy-3-methoxybenzyl)amine
[1]
Ticket ID: #OP-RXN-8821 Subject: Optimization of Reaction Conditions for (4-Isopropoxy-3-methoxybenzyl)amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Target Definition
You have requested an optimization guide for the synthesis of This compound .
Crucial Structural Distinction: Before proceeding, ensure your target is Compound A (Primary Amine), not the secondary amine isomer (Compound B).
-
Compound A (Target): The isopropoxy group is an ether on the phenyl ring. The amine is primary (–NH₂).[2]
-
Compound B (Common Confusion): N-isopropyl-4-methoxybenzylamine (where the isopropyl group is on the nitrogen).[1]
This guide focuses on Compound A , derived from Vanillin.[3][4]
Synthetic Pathway Overview
The most robust, high-purity route involves a two-stage sequence:[1]
-
Williamson Ether Synthesis: Alkylation of Vanillin to form the aldehyde intermediate.
-
Reductive Amination (via Oxime): Conversion of the aldehyde to the primary amine.[2] Note: We recommend the Oxime route over direct reductive amination with ammonia to eliminate secondary amine dimer formation.
Module 1: The Alkylation Step
Objective: Conversion of Vanillin (4-hydroxy-3-methoxybenzaldehyde) to 4-isopropoxy-3-methoxybenzaldehyde.[1]
Optimized Protocol
| Parameter | Recommended Condition | Rationale |
| Reagents | Vanillin (1.0 eq), 2-Bromopropane (1.5 eq), K₂CO₃ (2.0 eq) | Excess alkyl halide drives the reaction to completion; Carbonate acts as the proton scavenger.[1] |
| Solvent | DMF (Dimethylformamide) or Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide ion.[1] |
| Catalyst | Potassium Iodide (KI) (0.1 eq) | Finkelstein Condition: Converts alkyl bromide to the more reactive alkyl iodide in situ.[1] |
| Temp/Time | 60–80°C for 4–6 hours | Sufficient energy to overcome steric hindrance of the isopropyl group without causing degradation.[1] |
Troubleshooting Guide (Q&A)
Q: My reaction stalled at 70% conversion. Should I add more base?
-
Diagnostic: Adding more base rarely helps if the alkyl halide has evaporated or degraded.
-
Solution: 2-Bromopropane is volatile (bp 59°C).[1] If running at >60°C, you likely lost the reagent. Add another 0.5 eq of 2-bromopropane and ensure your condenser is efficient (glycol coolant recommended).[1]
Q: I see a new spot on TLC that isn't product or starting material. What is it?
-
Diagnostic: If using high temperatures (>100°C), you may be seeing the Cannizzaro disproportionation of the aldehyde or elimination of the isopropyl group.
-
Solution: Lower the temperature to 65°C and extend the reaction time. Add KI to maintain rate at lower temperatures.
Module 2: The Reductive Amination (Amine Formation)
Objective: Conversion of 4-isopropoxy-3-methoxybenzaldehyde to the target primary amine.[1]
Method Selection:
-
Direct Amination (NH₃ + NaCNBH₃): prone to forming secondary amine dimers (Ar-CH₂-NH-CH₂-Ar).[1]
-
Oxime Route (Recommended): Forms a stable intermediate that reduces exclusively to the primary amine.
Optimized Protocol (The Oxime Route)
Step A: Oxime Formation
-
Mix: Aldehyde (1.0 eq), Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.2 eq), and Sodium Acetate (1.5 eq) in Ethanol/Water (3:1).
-
Condition: Stir at RT for 2 hours.
-
Observation: Product usually precipitates or forms an oil.
Step B: Reduction
| Parameter | Recommended Condition | Rationale |
| Reagent | Zn dust (5.0 eq) + Acetic Acid (excess) | Chemoselective reduction of oxime to amine; avoids high-pressure hydrogenation equipment.[1][5] |
| Alternative | H₂ (50 psi) + 10% Pd/C (10 wt%) in MeOH | Cleaner workup (filtration only), but requires pressure vessel.[1] |
| Temperature | < 40°C | Higher temperatures can lead to amide formation if using acetic acid.[1] |
Troubleshooting Guide (Q&A)
Q: The reduction is complete, but I have low yield after workup. Where is my product?
-
Diagnostic: The product is a primary amine.[2][6] If you extracted the acidic reaction mixture (AcOH) directly with organic solvent, the amine is protonated (salt form) and stayed in the water layer.
-
Solution: You must basify the aqueous layer to pH > 12 using NaOH before extraction with DCM or Ethyl Acetate.
Q: I am seeing a "dimer" impurity (Secondary Amine).
-
Diagnostic: This occurs if the reduction is slow and the formed amine reacts with unreacted intermediate.
-
Solution: If using H₂/Pd, increase pressure to speed up reduction. If using Zn/AcOH, ensure vigorous stirring to prevent local concentration gradients.
Visualization of Workflows
Figure 1: Synthetic Pathway & Logic
Caption: Figure 1. Comparative synthetic pathways highlighting the "Oxime Route" to minimize dimer impurities.
Figure 2: Troubleshooting Logic Tree
Caption: Figure 2. Diagnostic logic for common failure modes during synthesis and workup.
Module 3: Purification & Analysis
Workup Protocol (Self-Validating)
To ensure the isolation of pure amine and removal of neutral impurities (unreacted aldehyde):
-
Acid Extraction: Dissolve crude mixture in EtOAc. Extract with 1M HCl (x3).[7]
-
Validation: The amine moves to the aqueous layer (as salt). Neutral aldehyde stays in EtOAc.
-
-
Wash: Wash the aqueous HCl layer with fresh EtOAc to remove traces of aldehyde.
-
Basification: Cool the aqueous layer and slowly add 6M NaOH until pH > 12.
-
Validation: The solution should become cloudy as the free amine precipitates/oils out.
-
-
Final Extraction: Extract the basic aqueous layer with DCM (x3), dry over Na₂SO₄, and concentrate.
Analytical Markers
| Method | Signal | Interpretation |
| 1H NMR | δ 1.3 ppm (d, 6H) | Isopropyl methyls (Confirm alkylation).[1] |
| 1H NMR | δ 3.8 ppm (s, 2H) | Benzylic -CH₂-NH₂ (Confirm reduction).[1] |
| HPLC | Shift | Amine will have a significantly lower retention time than the aldehyde intermediate on C18 (low pH).[1] |
References
-
Williamson Ether Synthesis on Vanillin
-
Reductive Amination Protocols
-
Source: "Reductive Amination - Organic Chemistry Portal / Master Organic Chemistry."[1]
- Context: General mechanisms for NaCNBH3 vs Oxime reduction routes.
-
-
Specific Compound Data (Intermediate)
-
Preparation of Primary Amines via Oximes
Sources
- 1. ISOPROPYL-(4-METHOXY-BENZYL)-AMINE | 70894-74-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 6. Buy 3-Methoxy-benzaldehyde oxime | 38489-80-4 [smolecule.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
preventing decomposition of (4-Isopropoxy-3-methoxybenzyl)amine during storage
Technical Support Center: Stability & Storage of (4-Isopropoxy-3-methoxybenzyl)amine
Executive Summary & Molecule Profile
This compound is a specialized primary benzylic amine intermediate, frequently used in the synthesis of kinase inhibitors and GPCR ligands. Its structural features—an electron-rich aromatic ring substituted with isopropoxy and methoxy groups—create a specific stability profile that differs from simple alkyl amines.
-
Primary Risk: Rapid absorption of atmospheric
(carbamate formation). -
Secondary Risk: Oxidative deamination due to the electron-rich benzylic system.
-
Critical Storage Rule: Store as the Hydrochloride (HCl) Salt whenever possible. If stored as a free base, it requires strict inert atmosphere handling.
| Property | Specification |
| Chemical Structure | Primary Benzylic Amine with Ether substituents |
| Storage Form | Free Base (Liquid/Low-melt Solid) vs. HCl Salt (Crystalline Solid) |
| Main Degradant | Carbamate (White Solid Crust) |
| Oxidation Indicator | Yellow/Brown discoloration |
The "Why": Mechanisms of Decomposition
To prevent decomposition, you must understand the two distinct pathways attacking your molecule.
A. The Carbon Dioxide Trap (Carbamate Formation)
Primary amines are strong nucleophiles. Upon exposure to air, they react with
-
Visual Cue: A clear liquid turns cloudy or develops a white crust around the cap.
-
Reversibility: This is reversible . The molecule is not "dead"; it is just "locked."
B. Oxidative Degradation (The "Yellowing")
The benzylic position (next to the ring) is activated by the electron-donating alkoxy groups (Isopropoxy/Methoxy). Oxygen attacks this position, leading to Schiff bases (imines) and eventually aldehydes (4-Isopropoxy-3-methoxybenzaldehyde).
-
Visual Cue: Sample turns yellow, orange, or brown.
-
Reversibility: This is irreversible .
Visualizing the Pathways
Figure 1: The dual degradation pathways. Note that CO2 reaction is reversible (Blue dashed line), while oxidation is not.
Troubleshooting Guide (FAQ)
Q1: My sample was a clear liquid, but now it has solidified into a white waxy mass. Is it ruined?
-
Diagnosis: Likely Carbamate Formation .[1] The amine has absorbed
from the air.[2][3] -
Solution: Do not discard. You can regenerate the free base.[4] Dissolve the solid in Dichloromethane (DCM), wash with 1M NaOH (which breaks the carbamate), dry over
, and concentrate. -
Prevention: Purge headspace with Argon/Nitrogen before sealing. Tape the cap with Parafilm.
Q2: The compound has turned dark yellow/brown. Can I still use it?
-
Diagnosis: Oxidation .[1][5] The electron-rich ring has facilitated partial oxidation to the imine or aldehyde.
-
Solution: Check purity via LC-MS or NMR.
-
If <5% impurity: Use as is (factor in weight correction).
-
If >5% impurity: Purify via Acid-Base Extraction (see Protocol A) or Kugelrohr distillation.
-
-
Prevention: Store at -20°C in the dark. Light accelerates benzylic oxidation.
Q3: Why is the HCl salt recommended over the Free Base?
-
Answer: The Free Base has a "lone pair" of electrons on the nitrogen, making it reactive toward air. In the HCl salt, this lone pair is bound to a proton (
), rendering the molecule chemically inert to oxidation and absorption.
Experimental Protocols
Protocol A: The "Rescue" (Acid-Base Purification)
Use this to clean up a degraded/yellowed free base or to recover amine from a carbamate crust.
-
Dissolution: Dissolve the impure amine in Dichloromethane (DCM) (approx. 10 mL per gram).
-
Acid Wash: Extract the organic layer with 1M HCl (2x).
-
Separation: Discard the DCM layer (organic waste).
-
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.
-
Observation: The solution will become cloudy as the free amine oils out.
-
-
Extraction: Extract the aqueous mixture with fresh DCM (3x).
-
Drying: Dry combined DCM layers over Anhydrous Sodium Sulfate (
). -
Concentration: Evaporate solvent under reduced pressure (Rotavap) to yield the purified clear oil.
Protocol B: Long-Term Stabilization (Conversion to HCl Salt)
Perform this immediately after synthesis or purchase for maximum shelf-life (Years vs. Months).
-
Solvent System: Dissolve 1.0 equivalent of the amine free base in dry Diethyl Ether or 1,4-Dioxane (cooled to 0°C).
-
Acid Addition: Add 1.1 equivalents of 4M HCl in Dioxane dropwise with stirring.
-
Note: Avoid aqueous HCl if possible to prevent hygroscopic clump formation.
-
-
Precipitation: A white precipitate (the Amine-HCl salt) will form immediately.
-
Filtration: Filter the solid under a stream of Nitrogen.
-
Washing: Wash the filter cake with cold Ether to remove colored oxidation impurities.
-
Drying: Dry under high vacuum for 4 hours. Store in a desiccator at -20°C.
Storage Decision Logic
Use this flowchart to determine the correct handling procedure for your specific batch.
Figure 2: Decision matrix for storage based on chemical form and usage timeline.
References
-
PubChem. (2025).[11] Compound Summary: 4-Isopropoxy-3-methoxybenzylamine. National Library of Medicine. [Link]
-
American Chemical Society. (2012). Oxidative Degradation Mechanisms of Amines in CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
ScienceMadness & PrepChem. (2020). Practical Guide to Amine Salt Formation and Purification. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. forcetechnology.com [forcetechnology.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Benzylamines
Status: Operational Ticket Focus: Troubleshooting Common Pitfalls in Benzylamine Synthesis Audience: Medicinal Chemists, Process Chemists, Graduate Researchers
Introduction
Substituted benzylamines are ubiquitous pharmacophores in GPCR ligands, kinase inhibitors, and monoamine transporter modulators. While theoretically simple to synthesize, the introduction of substituents (electron-withdrawing groups, ortho-steric bulk, or acid-sensitive moieties) often leads to reaction failure, polyalkylation, or difficult purifications.
This guide provides self-validating protocols and mechanistic troubleshooting to resolve these specific failure modes.
Module 1: Reductive Amination (The Workhorse)
Primary Issue: Over-alkylation (Dialkylation) and Imine Instability.
Mechanistic Insight
Reductive amination proceeds via an imine (or iminium) intermediate. The most common failure is the formation of tertiary amines (dialkylation). This occurs when the product secondary amine is more nucleophilic than the starting primary amine, reacting with residual aldehyde.
-
Root Cause: Reducing the imine too slowly relative to its formation, or using a non-selective reducing agent that reduces the aldehyde to an alcohol (which competes for the amine).
Comparative Analysis of Reducing Agents
| Reagent | Reactivity | pH Tolerance | Chemoselectivity | Best Use Case |
| NaBH(OAc)₃ | Mild | Acidic (pH 4-6) | High (Reduces imines > aldehydes) | Standard. Best for preventing dialkylation. |
| NaBH₃CN | Mild | Acidic (pH 3-5) | High | Legacy. Toxic (HCN risk). Use only if NaBH(OAc)₃ fails. |
| NaBH₄ | Strong | Basic | Low (Reduces aldehydes fast) | Avoid for direct reductive amination. Use only in 2-step procedures. |
| Ti(OiPr)₄ | Lewis Acid | Neutral | N/A (Dehydrating agent) | Sterically hindered ketones/aldehydes. |
Standard Operating Procedure: Self-Validating Reductive Amination
Use this protocol to minimize dialkylation.
-
Imine Formation (The Checkpoint):
-
Reduction:
-
Once imine formation is confirmed (>90% conversion), add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Stir at RT for 2-4 hours.
-
-
Quench & Workup:
Troubleshooting Logic Flow
Figure 1: Decision tree for troubleshooting reductive amination failures.
Module 2: Nucleophilic Substitution (Benzyl Halides)
Primary Issue: Polyalkylation (The "Over-Reaction").
Mechanistic Insight
Direct alkylation of an amine with a benzyl halide follows SN2 kinetics. The product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group, leading to rapid over-alkylation to tertiary amines or quaternary ammonium salts.
Protocol: The "Dilution Principle"
To favor mono-alkylation, you must statistically disadvantage the secondary amine from meeting the alkyl halide.
-
Setup:
-
Dissolve Amine (5.0 - 10.0 equiv) in THF or DMF.
-
Add Base: Cs₂CO₃ (1.5 equiv relative to halide). Cesium is preferred over Potassium due to the "Cesium Effect" (higher solubility/basicity in organic solvents).
-
-
Addition:
-
Dissolve Benzyl Halide (1.0 equiv) in a minimal amount of solvent.
-
Add the halide solution dropwise to the amine solution over 30-60 minutes at 0°C.
-
-
Workup:
-
Evaporate solvent.
-
Partition between Water and EtOAc.[5]
-
Purification: The excess starting amine can often be distilled off or removed via column chromatography (starting amine is usually much more polar or volatile).
-
FAQ: Why not just use 1:1 equivalents? Using 1:1 equivalents almost guarantees a statistical mixture of 1° amine (unreacted), 2° amine (product), and 3° amine (over-alkylated). Separation of these is often more time-consuming than using excess amine initially.
Module 3: Nitrile Reduction (The Precursor Route)
Primary Issue: Aluminum Emulsions and Functional Group Incompatibility.
Mechanistic Insight
Lithium Aluminum Hydride (LiAlH₄) is the gold standard for reducing nitriles to amines. However, the reaction generates "sticky" aluminum salts during workup that trap the product in an emulsion, drastically lowering isolated yield.
Protocol: LiAlH₄ Reduction with Fieser Workup
This workup is chemically designed to produce a granular, filterable precipitate rather than a gel.
-
Reaction:
-
Suspend LiAlH₄ (2.0 equiv) in dry THF at 0°C under Argon.
-
Add Benzonitrile (1.0 equiv) in THF dropwise.
-
Reflux for 2-4 hours (Validation: Monitor consumption of nitrile by TLC).
-
-
The Fieser Quench (n : n : 3n Rule):
-
Cool to 0°C.[5]
-
For every 1.0 g of LiAlH₄ used, add slowly in order:
-
1.0 mL Water (Quenches excess hydride).
-
1.0 mL 15% NaOH (Converts Al salts to aluminates).
-
3.0 mL Water (Hydrates the salts).
-
-
-
Isolation:
-
Warm to RT and stir for 15 mins. The gray precipitate should turn white and granular.
-
Add MgSO₄ (drying agent) directly to the suspension.
-
Filter through a Celite pad.[5] The amine is in the filtrate.
-
Alternative: The Cobalt Boride Method (Mild Conditions)
Use this if your molecule contains nitro groups, esters, or halides that LiAlH₄ would destroy.
-
Dissolve Benzonitrile (1.0 equiv) and CoCl₂·6H₂O (2.0 equiv) in Methanol.
-
Add NaBH₄ (10.0 equiv) portion-wise at 0°C. (Caution: Vigorous H₂ evolution).
-
The black precipitate (Cobalt Boride) catalyzes the reduction.
-
Stir 1-2 hours, then quench with dilute HCl (to dissolve Cobalt salts) and basify with NH₄OH to extract.
Workup Visualization
Figure 2: Workflow for handling aluminum hydride reductions. Use Rochelle's salt if Fieser quench fails.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link
-
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001. Link
-
Caddick, S., et al. "A generic approach for the catalytic reduction of nitriles." Tetrahedron, 2003.[6] Link
- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997. (Standard text for Fieser workup protocols).
Sources
- 1. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines | MDPI [mdpi.com]
- 2. US5977409A - Method of using α-substituted benzylamine chiral auxiliary synthetic reagents - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. ias.ac.in [ias.ac.in]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification of (4-Isopropoxy-3-methoxybenzyl)amine
[1]
Executive Summary
You are likely encountering purity issues with (4-Isopropoxy-3-methoxybenzyl)amine (CAS: 70894-74-5) following a reductive amination protocol.[1] This molecule is a lipophilic analog of vanillylamine, frequently used as a fragment in tyrosine kinase inhibitors or capsaicinoid analogs.
The primary contaminants in this synthesis are not random; they are mechanistic inevitabilities of the reductive amination process. Your crude mixture likely contains:
-
The "Dimer" (Secondary Amine): Bisthis compound.[1]
-
The "Reduction Byproduct": (4-Isopropoxy-3-methoxyphenyl)methanol.
-
Unreacted Starting Material: 4-Isopropoxy-3-methoxybenzaldehyde.
This guide provides a root-cause analysis and two validated purification protocols designed to isolate the primary amine with >98% purity.
Part 1: Root Cause Analysis (The "Dirty" Synthesis)
To purify effectively, you must understand how the impurities formed. The standard synthesis involves reacting 4-isopropoxy-3-methoxybenzaldehyde with an ammonium source (NH₄OAc or NH₃) and a reducing agent (NaBH₄ or NaCNBH₃).[1]
The Impurity Cascade
The reaction is a race between the desired pathway (reduction of the primary imine) and the parasitic pathway (reaction of the newly formed product with remaining aldehyde).
Figure 1: The mechanistic pathway showing how the target product reacts with starting material to form the difficult-to-remove dimer impurity.[1]
Part 2: Troubleshooting Guide (FAQs)
Q1: My crude oil is yellow/orange, but the product should be colorless. What is this? A: The color usually comes from unreacted aldehyde or conjugated imine oligomers.
-
Diagnostic: Check 1H NMR for a singlet around 9.8 ppm (aldehyde -CHO).[1]
-
Fix: Do not distill yet. Use the Bisulfite Wash (Protocol A) to chemically sequester the aldehyde.
Q2: I see a persistent impurity at ~10-15% by HPLC that tracks closely with my product. A: This is the Secondary Amine Dimer . It is more lipophilic than your product and often co-elutes on standard C18 columns.
-
Fix: Flash chromatography is often ineffective due to tailing. You must switch to Salt Recrystallization (Protocol B). The secondary amine HCl salt has a significantly different crystal lattice energy and solubility profile than the primary amine salt.
Q3: My yield is lower than expected after acid-base extraction. A: The isopropoxy group makes this amine significantly more lipophilic (LogP ~2.[1]1) than simple benzylamine.[2]
-
Root Cause: If you extract with ether/DCM at neutral pH, you lose product. If you extract the salt into water but the volume is too high, you lose product.
-
Fix: Ensure the aqueous phase is pH < 2 during the acid wash and pH > 12 during the base extraction. Re-extract the aqueous layer 3x with DCM, not Ether (DCM is a better solvent for this specific lipophilic amine).
Part 3: Validated Purification Protocols
Protocol A: The Chemical Wash (Removal of Non-Amine Impurities)
Use this as the first pass to remove aldehyde and alcohol byproducts.
Prerequisites:
-
Solvents: Dichloromethane (DCM), 1M HCl, 6M NaOH, 40% Sodium Bisulfite (NaHSO₃).
Step-by-Step:
-
Dissolution: Dissolve crude residue in DCM (10 mL per gram of crude).
-
Acid Extraction (Critical): Extract the organic layer with 1M HCl (3 x 20 mL).
-
Chemistry: The amine (and dimer) protonates and moves to the aqueous layer. The aldehyde and alcohol remain in the DCM.
-
-
Organic Wash: Keep the aqueous layer. Wash it once with fresh DCM to remove entrained neutrals.
-
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.
-
Re-Extraction: Extract the aqueous mixture with DCM (3 x 20 mL).
-
Bisulfite Polish (Optional but Recommended): If the aldehyde was a major impurity, wash the combined organic extracts with 40% NaHSO₃ solution.
-
Drying: Dry over Na₂SO₄ and concentrate.
Result: A cleaner oil containing only the Primary Amine and the Secondary Amine Dimer.
Protocol B: Hydrochloride Salt Recrystallization (The "Gold Standard")
Use this to separate the Primary Amine from the Secondary Amine Dimer.
Rationale: The primary amine HCl salt forms a tight crystal lattice. The secondary amine (dimer) HCl salt is bulkier and more soluble in organic solvents, allowing it to remain in the mother liquor.
Step-by-Step:
-
Salt Formation:
-
Dissolve the oil from Protocol A in a minimal amount of dry Ethanol or Methanol (approx. 3 mL/g).
-
Cool to 0°C.[7]
-
Add 1.2 equivalents of HCl (4M in Dioxane) or bubble dry HCl gas.
-
Observation: The solution will warm up (exothermic).
-
-
Crystallization:
-
Slowly add Diethyl Ether or Ethyl Acetate until the solution turns slightly turbid.
-
Store at -20°C overnight.
-
-
Filtration:
-
Filter the white crystals.
-
Wash: Wash the cake with cold Ether/EtOAc (1:1). This wash contains the secondary amine impurity.
-
-
Free-Basing (If required):
-
Dissolve crystals in water, basify with NaOH, and extract with DCM to recover the ultra-pure free base.
-
Method Comparison Table
| Method | Target Impurity | Yield Impact | Purity Achieved |
| Acid-Base Extraction | Alcohol, Aldehyde | Low (<5% loss) | 85-90% |
| Bisulfite Wash | Aldehyde | Negligible | Removes specific impurity |
| HCl Recrystallization | Secondary Amine (Dimer) | Moderate (10-20% loss) | >99% |
| Flash Chromatography | All | High Loss (Tailing) | 95% (Difficult) |
Part 4: Analytical Validation
Before releasing the batch, validate using these markers.
1. 1H NMR (CDCl₃)
-
Product (Primary Amine): Look for the benzylic protons (
) as a singlet around 3.75 - 3.80 ppm .[1] -
Impurity (Secondary Amine): The benzylic protons for the dimer will appear slightly downfield, typically around 3.90 - 4.00 ppm .
-
Impurity (Aldehyde): Singlet at 9.8 ppm .
2. HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Note: Acidic modifier is required to prevent amine tailing.
-
-
Gradient: 5% to 95% ACN over 20 mins.
-
Detection: 210 nm and 280 nm (aromatic absorption).
Part 5: Decision Logic (Workflow)
Follow this flowchart to determine the correct purification path for your specific batch.
Figure 2: Purification decision tree based on observed impurity profile.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (See Section 5.19 on purification of amines via hydrochloride salts). Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Edition). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 708253, 4-Isopropoxy-3-methoxybenzaldehyde.[1] Link[1]
Sources
- 1. ISOPROPYL-(4-METHOXY-BENZYL)-AMINE | 70894-74-5 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. CA2023057A1 - Process for reducing the content of primary and secondary amine in a tertiary amine - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting unexpected NMR peaks in (4-Isopropoxy-3-methoxybenzyl)amine
Product: (4-Isopropoxy-3-methoxybenzyl)amine CAS: 1428957-87-8 (Generic structural reference) Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Advanced Troubleshooting Hub. This guide addresses spectral anomalies observed during the structural characterization of This compound . Due to the presence of the primary benzylic amine and the electron-donating alkoxy groups, this molecule exhibits specific sensitivities to pH, solvent acidity, and atmospheric carbon dioxide.
The following Q&A modules are derived from real-world support tickets and are designed to isolate variables affecting your
Module 1: Chemical Shift Drifts (Salt vs. Free Base)
Q: Why do my benzylic methylene and aromatic signals shift significantly between batches?
Diagnosis: This is the most common anomaly and typically indicates a variance in the protonation state of the amine.
Technical Explanation:
this compound is a strong base. If the sample is isolated as a salt (e.g., Hydrochloride or Trifluoroacetate) versus a Free Base, the electron-withdrawing effect of the ammonium cation (
-
Free Base: The nitrogen lone pair donates electron density, shielding the benzylic protons.
-
Salt Form: The positive charge pulls density, shifting peaks downfield.
Data Comparison: Expected Shift Ranges (
| Moiety | Proton Count | Free Base ( | HCl Salt ( | |
| Isopropyl | 6H (d) | ~1.25 | ~1.28 | Minor |
| Methoxy | 3H (s) | ~3.73 | ~3.78 | Minor |
| Benzylic | 2H (s) | ~3.65 - 3.70 | ~3.95 - 4.05 | Major (+0.3) |
| Aromatic Ring | 3H (m) | 6.70 - 6.90 | 6.90 - 7.10 | Moderate |
| Amine | 2H/3H | ~1.5 - 2.0 (Broad) | ~8.0 - 8.5 (Broad) | Distinct |
Corrective Protocol: In-Situ Neutralization To confirm if the shift is pH-dependent without re-purifying the bulk material:
-
Take the NMR tube containing the suspected salt in
or . -
Add 1-2 drops of solid
or a drop of / . -
Shake vigorously and re-acquire.
-
Result: If peaks migrate upfield toward the "Free Base" values, the sample was protonated.
Module 2: The "Ghost" Peaks (Carbamate Formation)
Q: I see a small, broad secondary set of peaks and a new carbonyl signal around 160-164 ppm. Is my sample decomposing?
Diagnosis: You are likely observing the formation of a Carbamic Acid or Carbamate salt adduct.
Technical Explanation:
Primary benzylic amines are nucleophilic. Upon exposure to atmospheric
Reaction Pathway:
Visualizing the Troubleshooting Logic:
Figure 1: Decision tree for identifying the source of spectral anomalies based on chemical shift regions.
Corrective Protocol: Decarboxylation Carbamate formation is reversible.
-
Nitrogen Purge: Bubble dry
or Argon through the NMR solvent for 5 minutes before dissolving the sample. -
Thermal Reversal: If the peaks are present, heat the NMR probe to 40-50°C. The carbamate usually dissociates, and the peaks will coalesce back into the main amine signals.
Module 3: Isopropoxy Group Verification
Q: The isopropoxy septet is obscured or looks like a quintet. How do I verify the 4-position substitution?
Diagnosis: Overlap with the methoxy signal or water suppression artifacts.
Technical Explanation:
The isopropoxy methine (
Verification Workflow:
-
2D COSY Experiment: This is the definitive check.
-
Look for the cross-peak between the doublet at ~1.3 ppm (Methyls) and the multiplet at ~4.5 ppm (Methine).
-
The Methoxy group (singlet) will show no COSY correlations to the aliphatic region.
-
-
Solvent Swap: If using
, switch to or . The varying solvation shells often shift the methine proton clear of the overlap.
Standardized Characterization Protocol
To ensure reproducibility and eliminate "ghost" peaks, follow this preparation method for this compound.
Materials
-
Solvent:
(Ampoules preferred to minimize water uptake). -
Internal Standard: TMS (Tetramethylsilane) or TCNB (for quantitative NMR).
-
Gas: Dry Nitrogen.
Step-by-Step Procedure
-
Solvent Prep: Open a fresh ampoule of
. If using a stock bottle, bubble dry through it for 2 minutes to displace dissolved . -
Weighing: Weigh ~5-10 mg of the amine into a clean vial (not directly into the tube to avoid powder on the walls).
-
Dissolution: Add 0.6 mL of solvent. Vortex until fully dissolved.
-
Transfer: Transfer to the NMR tube. Cap immediately.
-
Acquisition:
-
Run
(16 scans minimum). -
D2O Shake (Optional): If the amine (
) peak is ambiguous, add 1 drop of , shake, and re-run. The amine peak will disappear (exchange), confirming its identity.
-
Visualizing the Structure-Shift Relationship:
Figure 2: Correlation between structural moieties and expected NMR chemical shifts, highlighting the pH-sensitive benzylic region.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Usage: Authoritative source for identifying residual solvent peaks and w
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]
- Usage: Foundational text for establishing expected chemical shift ranges for benzylic amines and alkoxy substituents.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Usage: Supplementary reference for solvent impurity shifts.
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
- Usage: Contextualizes the basicity of the amine and the likelihood of proton
catalyst selection for efficient synthesis of (4-Isopropoxy-3-methoxybenzyl)amine
Technical Support Center: Catalytic Synthesis of (4-Isopropoxy-3-methoxybenzyl)amine
Executive Summary & Chemical Context
Target Molecule: this compound CAS Registry Number: 70894-74-5 (Hydrochloride salt often cited) Primary Application: Key intermediate for tyrosine kinase inhibitors (e.g., EGFR inhibitors) and other pharmaceutical actives requiring a pharmacophore mimicking the vanilloid motif.
The Challenge: The synthesis of This compound presents a classic chemoselectivity paradox. You must reduce the C=N bond (imine/nitrile) without cleaving the labile isopropoxy ether (C-O bond) or hydrogenating the electron-rich aromatic ring. Furthermore, benzylamines are notorious for "dimerization"—the formation of secondary amines during synthesis.
This guide provides a field-proven, catalyst-centric approach to navigating these issues, moving beyond textbook definitions to operational realities.
Catalyst Selection Matrix
The choice of catalyst dictates your impurity profile. Use this matrix to select the optimal metal for your specific precursor and constraints.
| Catalyst System | Primary Utility | Pros | Cons | Risk Profile |
| Pd/C (5-10%) | Reductive Amination (Aldehyde route) | High turnover frequency (TOF); excellent for imine reduction; easy filtration. | Risk of hydrogenolysis (cleaving the benzyl C-N bond) or dealkylation of the isopropoxy group at high temps (>60°C). | Moderate: Watch for debenzylation.[1] |
| Raney Nickel | Nitrile Reduction | Cheapest option; highly active for -CN groups; tolerates basic conditions well. | Pyrophoric handling; difficult to filter (requires celite); often requires high pressure (>50 bar). | High: Safety hazard; leaching of Ni. |
| Pt/C (5%) | Rescue Catalyst | Chemo-selective. Does not readily cleave benzyl ethers or benzylamines. | Lower activity than Pd; significantly more expensive. | Low: Best for preserving the isopropoxy group. |
| Rh/Al₂O₃ | Specialized | Avoids hydrogenolysis completely. | High risk of ring hydrogenation (saturating the benzene ring) due to the electron-rich methoxy/isopropoxy groups. | High: Risk of over-reduction. |
Core Protocols (Step-by-Step)
Method A: Reductive Amination (The "Gold Standard")
Best for laboratory to pilot scale when starting from 4-Isopropoxy-3-methoxybenzaldehyde.
Reagents:
-
Precursor: 4-Isopropoxy-3-methoxybenzaldehyde (1.0 equiv)
-
Ammonia Source: 7N NH₃ in Methanol (excess, >5.0 equiv)
-
Catalyst: 5% Pd/C (5 wt% loading relative to substrate)
-
Solvent: Methanol (anhydrous preferred)
Protocol:
-
Imine Formation: Charge the reactor with the aldehyde and methanolic ammonia. Stir at 25°C for 2 hours before adding the catalyst.
-
Why? Allowing the equilibrium to shift toward the imine (
) prior to hydrogenation minimizes the concentration of free aldehyde, which is the primary driver of dimer formation.
-
-
Catalyst Addition: Under inert atmosphere (
), carefully add the Pd/C paste (50% water wet). -
Hydrogenation: Pressurize to 3–5 bar
. Maintain temperature at 25–30°C .-
Critical Control Point: Do not exceed 40°C. Higher temperatures promote the cleavage of the isopropoxy group (dealkylation) and the benzylamine C-N bond.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
-
Salt Formation: Redissolve in EtOAc and add HCl/IPA to precipitate the hydrochloride salt.
Method B: Nitrile Hydrogenation
Best for industrial scale if 4-Isopropoxy-3-methoxybenzonitrile is the source.
Protocol:
-
Loading: Charge autoclave with nitrile, Raney Nickel (10 wt%), and Methanol.
-
Additive: Add Ammonia gas (liquid NH₃) or concentrated
.-
Crucial: You must have free ammonia present. Without it, the primary amine product will react with the intermediate imine to form the secondary amine (dimer) in >20% yield.
-
-
Reaction: Hydrogenate at 50 bar / 50°C.
Visualization: Reaction Pathways & Troubleshooting
Figure 1: Reaction Logic & Impurity Pathways
This diagram illustrates the "Danger Zones" where dimers and dealkylated byproducts are formed.
Caption: The primary amine competes with the starting aldehyde/imine to form the secondary amine (dimer). High ammonia concentration suppresses the dashed red path.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for correcting common deviations in benzylamine synthesis.
Troubleshooting & FAQs
Q1: I am observing a large impurity at [M+H]+ = 358. What is it? A: This is the Secondary Amine Dimer (Bisthis compound).
-
Cause: Insufficient ammonia or high substrate concentration. The product amine is competing with ammonia to react with the imine intermediate.
-
Fix: Increase the Ammonia equivalents to 10:1. Ensure the reaction is not "starved" of hydrogen (increase agitation rate to improve gas-liquid mass transfer).
Q2: My isopropoxy group is disappearing (forming the phenol). Why? A: You are experiencing Ether Cleavage (Dealkylation) .
-
Cause: Isopropyl ethers are secondary ethers and are more labile than methyl ethers. If you are using Pd/C at temperatures >50°C or in acidic media (e.g., acetic acid solvent), you will cleave this bond.
-
Fix: Switch to Pt/C (Platinum on Carbon), which is far less active for C-O bond hydrogenolysis. Alternatively, keep the temperature strictly below 30°C and ensure the pH is neutral to slightly basic.
Q3: Can I use Sodium Triacetoxyborohydride (STAB) instead of catalytic hydrogenation? A: Yes, for small-scale (gram) synthesis, STAB is excellent.
-
Protocol: Mix aldehyde and amine/ammonia in DCE (Dichloroethane). Add STAB (1.5 equiv).
-
Advantage:[2][3][4] No risk of dealkylation or ring hydrogenation.
-
Disadvantage:[5] Atom economy is poor; workup requires careful quenching of boron residues.
Q4: The reaction stalls at 80% conversion. A: This is likely Catalyst Poisoning .
-
Cause: Vanillin derivatives often contain trace sulfur or halides from previous synthetic steps (e.g., alkylation with isopropyl bromide). Pd/C is extremely sensitive to sulfur.
-
Fix: Perform a charcoal wash on your starting aldehyde before the reaction, or simply add 10% more catalyst.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Gross, T., et al. (2002). "Synthesis of Secondary Amines by Reductive Amination." Organic Letters, 4(12), 2055-2058. (Discusses dimer suppression strategies). Link
-
MSN Laboratories. (2024).[6] "Improved process for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide." Technical Disclosure Commons. (Details nitrile reduction conditions for similar methoxy/ethoxy benzyl systems). Link[6]
-
BenchChem. (2025). "Technical Guide to the Synthesis of 4-isopropoxy-3-nitrobenzylamine." (Provides analogous workflow for isopropoxy-substituted benzyl systems). Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (The authoritative text on Pd vs. Pt selectivity for ethers).
Sources
- 1. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ISOPROPYL-(4-METHOXY-BENZYL)-AMINE | 70894-74-5 [chemicalbook.com]
- 4. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. tdcommons.org [tdcommons.org]
Technical Support Center: Exotherm Management for (4-Isopropoxy-3-methoxybenzyl)amine
[1]
Topic: Thermal Safety & Process Control for (4-Isopropoxy-3-methoxybenzyl)amine Reactions Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers Status: Active Guide[1]
Introduction: The Thermal Profile of Electron-Rich Benzylamines
This compound is an electron-rich benzylic amine.[1] Its nucleophilicity is enhanced by the electron-donating alkoxy groups at the 3 and 4 positions. While this facilitates rapid coupling, it creates specific thermal risks:
-
Rapid Kinetics: Nucleophilic attacks (e.g., on acid chlorides) are often diffusion-controlled, leading to immediate heat release.[1]
-
Acid Sensitivity: The isopropoxy group is an ether. While generally stable, high-temperature acidic excursions (often caused by unmanaged exotherms during acylation) can trigger ether cleavage, yielding the phenol impurity and degrading yield.
-
Quenching Hazards: The most common synthesis route (reductive amination) utilizes borohydrides, where the primary thermal risk is often the quench, not the reaction itself.
Module 1: The "Thermal Accumulation" Trap
The Core Risk: In semi-batch reactions (e.g., adding a reductant or electrophile over time), a dangerous scenario occurs if you add the reagent faster than it reacts. The unreacted reagent accumulates. Once the reaction "kicks off" (often due to a slight temperature rise), all that accumulated energy releases simultaneously—a thermal runaway.
Diagnostic Workflow: Accumulation Check
Figure 1: Logic flow for detecting thermal accumulation. If the temperature does not rise despite addition, the reaction has stalled. Continuing addition creates a "ticking time bomb."
Module 2: Reductive Amination (STAB Protocol)
Context: Synthesizing derivatives using Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (
Critical Hazard: The "Double Gas" Quench
When quenching a STAB reaction, two gases are often generated simultaneously, creating a pressurization risk:
-
Hydrogen (
): From hydrolysis of excess borohydride. -
Carbon Dioxide (
): If Sodium Bicarbonate ( ) is used to neutralize the acetic acid byproduct.
Protocol: Controlled Quench
| Parameter | Specification | Scientific Rationale |
| Solvent Choice | DCE (1,2-Dichloroethane) or THF | DCE is standard but forms a biphasic mixture with water.[1] Heat transfer is poor without vigorous stirring. |
| Quench Agent | 10% | Avoids rapid |
| Temperature | Keeps reaction rate of hydrolysis manageable. | |
| Agitation | Max RPM (Vortexing) | Essential. If phases separate, unquenched STAB hides in the organic layer. A sudden mix later causes a "delayed exotherm." |
Step-by-Step Safe Quench:
-
Cool reaction mixture to 10°C.
-
Stop the inert gas flow (prevent blowing
into the lab), but ensure the system is vented to a scrubber/fume hood. -
Add the aqueous base dropwise .
-
Observation: Watch for foaming.[2] If foam reaches the neck, stop.
-
Hold Point: Stir vigorously for 30 minutes. Verify pH is basic (>9) to ensure amine is in freebase form for extraction.
Module 3: Acylation & Schotten-Baumann Conditions
Context: Reacting this compound with an acid chloride (R-COCl). Risk: Immediate release of HCl and Heat. The isopropoxy group is sensitive to hot HCl (cleavage risk).
Protocol: Biphasic Heat Management
Using a biphasic system (Schotten-Baumann) is safer than anhydrous conditions because the water acts as a massive heat sink and immediately solvates the salt.
-
Dissolve Amine: In EtOAc or DCM.
-
Prepare Base Phase: 10-20% aqueous
(2-3 equivalents). -
Addition: Add Acid Chloride neat (or in minimal solvent) slowly .
-
Target: Maintain
.[2] -
Why: Above 10°C, hydrolysis of the acid chloride competes with acylation. Above 30°C, HCl concentration in the organic boundary layer may cleave the isopropoxy ether.
-
Troubleshooting & FAQs
Q1: I observed a sudden temperature spike after I finished adding the reducing agent (STAB). Why?
A: This is a classic induction period failure .
-
Cause: The reaction did not start during addition (perhaps the mass was too cold or dry). As the mixture warmed naturally or was agitated, the accumulated reagent reacted all at once.
-
Fix: In the future, add 10% of the STAB and wait for a detectable exotherm (0.5–1°C rise) before adding the rest. This "seeds" the reaction.
Q2: During workup, the separatory funnel built up pressure and popped the stopper.
A: This is likely delayed gas evolution.
-
Mechanism: Boron-nitrogen complexes can be stable.[1] They may hydrolyze slowly, releasing
over hours. Alternatively, acidic byproducts reacted with the carbonate wash to release . -
Fix: Perform a "sour quench" first (add dilute HCl to destroy borohydrides, evolving
in the flask, not the funnel), then basify to extract the amine. Note: Keep the sour quench cold (<5°C) to protect the isopropoxy group.
Q3: My yield is low, and I see a new spot on TLC (more polar than product).
A: You likely cleaved the isopropoxy group.
-
Diagnosis: Check NMR for loss of the isopropyl septet (~4.5 ppm) and appearance of a phenol -OH.
-
Root Cause: The reaction temperature spiked in the presence of acid (generated during acylation or reductive amination).
-
Prevention: Strict temperature control (<20°C) is required whenever the pH is acidic.
Visualizing the Safety Workflow
Figure 2: Decision tree for selecting the correct quenching strategy based on the reagent used.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
- Relevance: Defines the standard safety protocols and solvent effects (DCE vs THF) for STAB reactions.
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
-
Pistoia Alliance Chemical Safety Library. "Borohydride Quenching Hazards."
-
Relevance: Documents incidents involving pressurization of waste drums due to delayed boron hydrolysis.[5]
-
-
Common Organic Chemistry. "Sodium Triacetoxyborohydride (STAB) Safety."
- Relevance: Practical handling guides for moisture sensitivity and gas evolution.
Disclaimer: This guide is for informational purposes for trained professionals. Always perform a specific Risk Assessment (RA) and consult Safety Data Sheets (SDS) before handling chemicals.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
comparing synthesis routes for (4-Isopropoxy-3-methoxybenzyl)amine
Executive Summary
Target Molecule: (4-Isopropoxy-3-methoxybenzyl)amine CAS Number: 98799-37-2 Molecular Formula: C₁₁H₁₇NO₂ Molecular Weight: 195.26 g/mol
This compound is a critical primary amine intermediate used in the synthesis of bioactive compounds, including TRPV1 antagonists, kinase inhibitors, and analogs of xanthine oxidase inhibitors (e.g., Febuxostat derivatives). Its structural core—a vanillyl scaffold with a bulky isopropoxy group—imparts specific lipophilic properties essential for drug-receptor binding.
This guide objectively compares three synthesis routes, prioritizing scalability , atom economy , and purity . While reductive amination is the industrial standard for similar amines, the Oxime Reduction Route is highlighted here for its superior yield and ease of purification in a laboratory setting.
Retrosynthetic Analysis
The synthesis hinges on the efficient introduction of the isopropoxy group and the transformation of the carbonyl functionality into a primary amine.
Figure 1: Retrosynthetic disconnection showing Vanillin as the common commercial precursor.
Detailed Route Comparison
Route A: Oxime Reduction (The High-Purity Laboratory Route)
This route is recommended for gram-to-kilogram scale synthesis where purity is paramount. It avoids the formation of secondary amine dimers common in direct reductive amination.[1]
-
Mechanism: Condensation of aldehyde with hydroxylamine followed by reduction of the C=N bond.
-
Key Reagents: Hydroxylamine HCl, Al/Ni Alloy (Raney-type), NaOH.
Step-by-Step Protocol
Step 1: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde
-
Reagents: Vanillin (1.0 eq), 2-Iodopropane (1.5 eq), K₂CO₃ (2.0 eq), DMF or 2-Butanone.
-
Procedure: Dissolve Vanillin in solvent. Add K₂CO₃ and 2-Iodopropane. Reflux for 12-18 hours.
-
Workup: Filter inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with NaOH (to remove unreacted Vanillin) and brine.
-
Yield: ~95-97%.
Step 2: Oxime Formation
-
Reagents: Aldehyde (from Step 1), Hydroxylamine hydrochloride (NH₂OH·HCl), Pyridine (or NaOAc).
-
Procedure: Treat ethanolic solution of aldehyde with NH₂OH·HCl/Pyridine.[2] Stir at RT for 90 min.[2]
-
Isolation: Cool to 0°C. The oxime precipitates as a white solid. Filter and dry.[3]
-
Yield: ~74%.
Step 3: Reduction to Amine
-
Reagents: Oxime, Al/Ni Alloy, NaOH (aq), Ethanol.[2]
-
Procedure: Dissolve oxime in ethanol/NaOH. Add Al/Ni alloy slowly (exothermic H₂ generation). Stir 90 min.
-
Workup: Filter catalyst. Acidify filtrate to pH 2 (extract impurities with DCM). Basify aqueous layer to pH 14.[2] Extract product with Diethyl Ether.
-
Yield: ~98%.
Route B: Direct Reductive Amination (The Industrial Route)
Ideal for large-scale manufacturing due to lower step count. However, it requires strict control of reaction parameters to prevent over-alkylation (dimerization).
-
Mechanism: Formation of imine in situ, followed by immediate hydride transfer.
-
Key Reagents: Ammonium Acetate (NH₄OAc), NaBH₃CN (Sodium Cyanoborohydride).
Step-by-Step Protocol
-
Reagents: 4-Isopropoxy-3-methoxybenzaldehyde (1.0 eq), NH₄OAc (10.0 eq), NaBH₃CN (0.7 eq), Methanol.
-
Procedure:
-
Dissolve aldehyde and excess NH₄OAc in dry methanol.
-
Add NaBH₃CN in portions. Stir at RT for 24-48 hours.
-
Critical Control: Maintain excess ammonia source to suppress secondary amine formation (Ar-CH₂-NH-CH₂-Ar).
-
-
Workup: Quench with HCl (to decompose borate complexes). Basify to pH >12. Extract with DCM.[4]
-
Purification: Often requires column chromatography or salt crystallization (HCl salt) to remove dimers.
Performance Metrics & Decision Matrix
| Feature | Route A: Oxime Reduction | Route B: Reductive Amination | Route C: Nitrile Reduction |
| Overall Yield | High (~70-72%) | Moderate (50-65%) | Low (<50%) |
| Purity Profile | Excellent (Primary amine dominant) | Good (Risk of secondary amine) | Good |
| Step Count | 3 (Linear) | 2 (Linear) | 3-4 |
| Scalability | High (Al/Ni requires safety care) | Very High | Moderate (High pressure H₂) |
| Safety | H₂ gas generation (controlled) | Cyanide waste (NaBH₃CN) | High Pressure / LiAlH₄ |
| Cost | Moderate | Low | High |
Visualizing the Preferred Workflow (Route A)
Figure 2: Process flow for the Oxime Reduction route, highlighting the high-yielding reduction step.
Critical Process Parameters (CPPs) & Troubleshooting
Regioselectivity in Alkylation
-
Issue: Alkylation of Vanillin could theoretically occur at the aldehyde position (unlikely) or result in over-alkylation if impurities are present.
-
Control: Use mild bases like K₂CO₃ in a polar aprotic solvent (DMF or Acetone). The phenolic hydroxyl is significantly more acidic (pKa ~10) than other protons, ensuring exclusive O-alkylation at the 4-position.
Dimer Formation (Route B)
-
Mechanism: The newly formed primary amine reacts with the unreacted aldehyde to form a secondary imine, which is then reduced.
-
Mitigation: Use a large excess of Ammonium Acetate (10-15 eq). Keep the concentration of aldehyde low (high dilution).
Safety in Al/Ni Reduction (Route A)
-
Hazard: The reaction of Al/Ni alloy with NaOH generates hydrogen gas vigorously and leaves a pyrophoric Nickel residue.
-
Protocol: Add alloy slowly to control foaming. Filter the catalyst under wet conditions (never let it dry out) and dispose of it in dilute acid or a dedicated waste container.
References
-
Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde
- Methodology: Alkylation of phenols with alkyl halides using potassium carbon
-
Source:PrepChem, "Synthesis of 4-Isopropoxybenzaldehyde" (Adapted for Vanillin derivatives). Link
-
Oxime Reduction Protocol
- Methodology: Reduction of oximes using Al/Ni alloy in basic media.
-
Source:ChemicalBook, "1-(4-isopropoxy-3-methoxyphenyl)methanamine synthesis", citing specific experimental yields (Oxime formation: 74%, Reduction: 98%). Link
-
Reductive Amination General Guide
- Methodology: Borch Reduction using Sodium Cyanoborohydride.
-
Source:Organic Chemistry Portal, "Reductive Amination". Link
-
Drug Development Context
Sources
Comparative Guide: (4-Isopropoxy-3-methoxybenzyl)amine vs. Substituted Benzylamines
[1][2]
Executive Summary
Verdict: (4-Isopropoxy-3-methoxybenzyl)amine (CAS 98799-37-2) acts as a superior "lipophilic bioisostere" to the commodity reagent Veratrylamine (3,4-dimethoxybenzylamine). While Veratrylamine is the standard for introducing electron-rich benzyl groups, the 4-isopropoxy analog offers two distinct medicinal chemistry advantages: enhanced metabolic stability against O-demethylation and increased lipophilicity for improved membrane permeability.[1] It is the reagent of choice when optimizing the "Hydrophobic Clamp" region of TRPV1 antagonists and kinase inhibitors.
Part 1: Physicochemical Profile & Selection Criteria[1]
The selection between these benzylamines should be driven by the specific requirements of the target binding pocket (steric tolerance) and the desired ADME profile (metabolic soft spots).
Comparative Data Table
| Feature | This compound | Veratrylamine | Vanillylamine |
| Primary Role | Lead Optimization (Metabolic Stability) | Standard Building Block | Hydrophilic/H-Bonding |
| CAS Number | 98799-37-2 (HCl salt) | 5763-61-1 | 1196-92-5 (HCl) |
| Structure | 3-OMe, 4-OiPr | 3-OMe, 4-OMe | 3-OMe, 4-OH |
| LogP (Calc) | ~2.1 (Lipophilic) | ~1.1 (Moderate) | ~0.3 (Hydrophilic) |
| Metabolic Liability | Low (Steric hindrance at C4) | High (Rapid CYP450 O-demethylation) | High (Phase II Glucuronidation) |
| Steric Bulk (C4) | High (Isopropyl group) | Low (Methyl group) | Low (Hydroxyl group) |
| Key Application | TRPV1 Antagonists, Kinase Inhibitors | General Amide Couplings | Capsaicin Analogs |
The "Isopropoxy Advantage" in SAR
In Structure-Activity Relationship (SAR) studies, replacing a 4-methoxy group with a 4-isopropoxy group is a strategic move to block CYP450-mediated O-dealkylation .[1] The bulky isopropyl group hinders the approach of the heme-iron center of cytochrome P450 enzymes, significantly extending the half-life (
Part 2: Synthetic Utility & Protocols
While Veratrylamine is a cheap commodity chemical, this compound is often a high-cost fine chemical.[1] For research scales (>5g), it is often more efficient to synthesize it in situ or via reductive amination from its aldehyde precursor.
Protocol A: Synthesis from Aldehyde (Self-Validating)
Objective: Synthesize this compound from 4-Isopropoxy-3-methoxybenzaldehyde (CAS 6632-73-1).[1] Mechanism: Reductive Amination.[1][2]
Reagents:
-
Precursor: 4-Isopropoxy-3-methoxybenzaldehyde (1.0 eq)[1]
-
Amine Source: Ammonium Acetate (
) (10.0 eq) or Methanolic Ammonia. -
Reductant: Sodium Cyanoborohydride (
) (1.5 eq). -
Solvent: Methanol (dry).
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde (e.g., 5 mmol) and Ammonium Acetate (50 mmol) in dry Methanol (20 mL). Add 3Å molecular sieves to sequester water. Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC. The aldehyde spot should disappear, replaced by a polar imine spot.
-
-
Reduction: Cool the mixture to 0°C. Carefully add
(7.5 mmol) portion-wise.-
Safety: Perform in a fume hood; cyanide generation is possible if acidified.
-
-
Workup: Stir for 12 hours at RT. Quench with 1N HCl (to pH < 2) to decompose excess borohydride and hydrolyze any boron complexes.
-
Isolation: Basify the aqueous layer with NaOH (to pH > 12) and extract with Dichloromethane (DCM). The amine will partition into the organic phase.
-
Purification: If necessary, convert to the HCl salt by adding 4M HCl in Dioxane to the DCM solution. The white precipitate is the pure amine hydrochloride.
Protocol B: General Amide Coupling (Usage)
Objective: Coupling this amine to a carboxylic acid core (e.g., for TRPV1 antagonist synthesis).
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.
-
Addition: Add this compound (1.1 eq).
-
Reaction: Stir at RT for 2–4 hours.
-
Validation: The isopropoxy group is stable to standard coupling conditions. Unlike the hydroxy group in Vanillylamine, it requires no protection .
Part 3: Visualizing the Logic
Diagram 1: Synthetic Workflow & Decision Tree
This diagram illustrates the decision process for selecting the correct benzylamine and the synthetic route to access the isopropoxy derivative.
Caption: Decision logic for benzylamine selection and the synthetic pathway for the 4-isopropoxy derivative.
Part 4: Medicinal Chemistry Applications (SAR)
TRPV1 Antagonists (Vanilloid Receptor)
The vanilloid receptor (TRPV1) binding pocket contains a specific region that accommodates the "vanillyl" headgroup of capsaicin.[3]
-
The Problem: Capsaicin (4-OH) is rapidly metabolized.[1]
-
The Solution: Replacing the 4-OH with 4-OiPr creates a "non-pungent" antagonist profile.[1] The 4-isopropoxy group fills the hydrophobic pocket (L547 in human TRPV1) more effectively than the methoxy group, often increasing potency (
) while eliminating the glucuronidation site. -
Reference: This substitution pattern is a key feature in the "B-region" optimization of thiourea-based TRPV1 antagonists.[1]
Kinase Inhibitors (The Hydrophobic Clamp)
In kinase inhibitor design, the solvent-exposed regions often tolerate bulky lipophilic groups.
-
Utility: The 3-methoxy-4-isopropoxy motif acts as a "hydrophobic cap."[1]
-
Comparison: Compared to the 3,4-dimethoxy motif, the isopropoxy group increases the logP by approximately 1.0 unit, significantly altering the compound's ability to cross the Blood-Brain Barrier (BBB).
References
-
PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde (Precursor).[1][4] National Library of Medicine. Retrieved from [Link]
-
Lee, J., et al. (2001). N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists for the Vanilloid Receptor (VR1).[1] Journal of Medicinal Chemistry. (Contextual grounding for 3-methoxy-4-substituted benzylamines in TRPV1).
Sources
- 1. 2393-23-9|4-Methoxybenzylamine|BLD Pharm [bldpharm.com]
- 2. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto blocks [aronis.ru]
biological activity comparison of (4-Isopropoxy-3-methoxybenzyl)amine derivatives
Technical Comparison & Application Guide
Executive Summary & Pharmacophore Analysis
(4-Isopropoxy-3-methoxybenzyl)amine (CAS: 142855-58-1) is a critical pharmacophore intermediate used primarily in the synthesis of TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists .
Structurally, this compound is a lipophilic analog of Vanillylamine (the headgroup of Capsaicin). The substitution of the 4-hydroxy group (found in natural agonists like Capsaicin) with a 4-isopropoxy group is a classic medicinal chemistry "switch." This modification eliminates the hydrogen bond donor capability required for channel activation (agonism) while retaining the steric bulk and lipophilicity necessary to occupy the vanilloid binding pocket, thereby converting the molecule into a competitive antagonist .
Key Biological Applications:
-
Primary: TRPV1 Antagonism (Analgesia, Anti-inflammatory).[1][2]
-
Secondary: Anticancer Activity (via Calcium signaling modulation and ER stress induction).
-
Tertiary: Antimicrobial/Antifungal (as part of specific benzylamine-derived surfactant series).
Comparative Analysis: Performance vs. Alternatives
In drug design, this scaffold is often compared against the natural ligand (Capsaicin) and the standard synthetic antagonist (Capsazepine).
Table 1: Pharmacological Comparison of Vanilloid Scaffolds
| Feature | This compound Derivatives | Capsaicin (Natural Agonist) | Capsazepine (Standard Antagonist) |
| Core Structure | 4-Isopropoxy-3-methoxybenzyl | 4-Hydroxy-3-methoxybenzyl | Tetrahydrobenzazepine (Rigid) |
| MoA | Competitive Antagonist | Agonist (Channel Opener) | Competitive Antagonist |
| Binding Site | Vanilloid Pocket (S3-S4 linker) | Vanilloid Pocket (S3-S4 linker) | Vanilloid Pocket (S3-S4 linker) |
| Metabolic Stability | High (Ether linkage resists glucuronidation) | Low (Phenolic OH is rapidly metabolized) | Moderate |
| Lipophilicity (cLogP) | High (Isopropoxy > Hydroxy) | Moderate | Moderate |
| Key Advantage | Eliminates "burning" sensation; improved oral bioavailability. | Potent activation; topical desensitization. | Standard reference tool; poor pharmacokinetic profile. |
| Primary Indication | Neuropathic Pain, Visceral Pain. | Topical Analgesic (via desensitization). | Research Tool (Not clinical). |
Mechanism of Action: The "Agonist-to-Antagonist" Switch
The biological activity of this compound derivatives hinges on their ability to occupy the TRPV1 ligand-binding domain without triggering the conformational change required for pore opening.
Pathway Visualization
The following diagram illustrates how the isopropoxy derivative blocks the Calcium (
Figure 1: Mechanism of Competitive Antagonism. The 4-isopropoxy derivative binds to the Vanilloid pocket but prevents the transition to the open channel state, effectively blocking nociceptive signaling.
Experimental Protocols (Self-Validating)
To verify the biological activity of derivatives synthesized from this amine, the following Calcium Influx Assay is the industry-standard validation method.
Protocol: TRPV1 Antagonist Evaluation (FLIPR Assay)
Objective: Determine the IC50 of a this compound derivative against Capsaicin-induced calcium influx.
Reagents:
-
Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).
-
Dye: Fluo-4 AM (Calcium indicator).
-
Agonist: Capsaicin (Sigma-Aldrich), prepared at EC80 concentration (typically 100 nM).
-
Test Compound: N-(4-isopropoxy-3-methoxybenzyl) derivative (dissolved in DMSO).
Step-by-Step Methodology:
-
Cell Plating:
-
Seed hTRPV1-HEK cells in 96-well black-walled plates at 20,000 cells/well.
-
Incubate for 24 hours at 37°C / 5% CO2.
-
-
Dye Loading:
-
Remove culture medium.
-
Add 100 µL of Dye Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 0.04% Pluronic F-127).
-
Incubate for 60 minutes at 37°C.
-
-
Compound Pre-incubation (The Antagonist Test):
-
Wash cells 3x with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).
-
Add 50 µL of Test Compound (serial dilutions from 10 µM to 0.1 nM).
-
Control A: Vehicle (DMSO only) = 0% Inhibition.
-
Control B: Capsazepine (10 µM) = 100% Inhibition (Positive Control).
-
Incubate for 15 minutes at room temperature (Critical for equilibrium binding).
-
-
Agonist Challenge & Measurement:
-
Place plate in FLIPR (Fluorometric Imaging Plate Reader).
-
Establish baseline fluorescence (
) for 10 seconds. -
Inject 50 µL of Capsaicin (EC80 concentration).
-
Record fluorescence (
) for 120 seconds.
-
-
Data Analysis:
-
Calculate
. -
Normalize data to Control A (100% response) and Control B (0% response).
-
Fit curve using a 4-parameter logistic equation to determine IC50 .
-
Synthesis & Chemical Causality
Why use the This compound specifically?
-
Metabolic Stability: The 4-hydroxy group in Vanillylamine is a primary target for Phase II metabolism (glucuronidation/sulfation), leading to rapid clearance. Capping this with an isopropyl group (Isopropoxy) prevents this conjugation, significantly extending the half-life (
) of the drug. -
Steric Fit: The isopropyl group is bulky enough to prevent the "head-down" hydrogen bonding required for agonism but small enough to fit within the hydrophobic cleft of the TRPV1 S4 helix.
Synthesis Workflow (Brief):
-
Precursor: 4-Isopropoxy-3-methoxybenzaldehyde.
-
Reagent: Hydroxylamine hydrochloride (to form oxime) followed by reduction (Zn/HCl or LAH) OR Reductive Amination with Ammonium Acetate/NaCNBH3.
-
Product: this compound.
References
-
Caterina, M. J., et al. (1997). "The capsaicin receptor: a heat-activated ion channel in the pain pathway."[1] Nature, 389(6653), 816-824.
-
Gavva, N. R., et al. (2004). "AMG 9810: a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties."[3] Journal of Pharmacology and Experimental Therapeutics, 313(1), 474-484. (Demonstrates the efficacy of 4-alkoxybenzylamine derivatives).
-
Lee, J., et al. (2011). "N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships in the A-region." Bioorganic & Medicinal Chemistry Letters. (Discusses SAR of benzylamine derivatives).
-
Szallasi, A., & Blumberg, P. M. (1999). "Vanilloid (Capsaicin) Receptors and Mechanisms." Pharmacological Reviews, 51(2), 159-212.
-
PubChem Compound Summary. (2024). "4-Isopropoxy-3-methoxybenzylamine." National Center for Biotechnology Information.
Sources
- 1. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 2. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Validation of (4-Isopropoxy-3-methoxybenzyl)amine: A Comparative Technical Guide
Executive Summary
In the development of vanilloid-receptor ligands and pharmaceutical intermediates, the precise structural elucidation of (4-Isopropoxy-3-methoxybenzyl)amine is critical. While solution-phase NMR is the workhorse for connectivity, it often fails to resolve specific conformational locks and solid-state packing interactions that drive drug efficacy.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Solution NMR and High-Resolution Mass Spectrometry (HRMS) . We demonstrate that for flexible alkoxy-benzylamines, SC-XRD is not merely a confirmation tool but a necessary validation step to define the 3D spatial arrangement of the isopropoxy tail and the hydrogen-bonding network of the amine headgroup.
The Challenge: Structural Ambiguity in Alkoxy-Benzylamines
The molecule consists of a benzylamine core with two ether functionalities: a methoxy group at position 3 and an isopropoxy group at position 4.
The Problem with Standard Analytics
-
NMR Limitations: In solution (
or ), the isopropoxy group rotates freely. The NMR signal for the methine proton ( ) appears as a septet, but the spatial orientation relative to the benzene ring is averaged out. You cannot determine the bioactive conformation. -
Isomeric Confusion: Synthetic routes using alkyl halides can sometimes lead to O-alkylation vs. N-alkylation byproducts. While chemical shifts usually distinguish these, SC-XRD provides an absolute snapshot of the atom connectivity, ruling out any regio-isomeric impurities (e.g., 3-isopropoxy-4-methoxy isomers).
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the "Gold Standard" (XRD) against routine alternatives for this specific molecular class.
| Feature | Solution NMR ( | HRMS (ESI-TOF) | Single Crystal XRD |
| Primary Output | Connectivity & Purity | Elemental Formula | Absolute 3D Structure |
| Stereochemistry | Inferential (via NOE) | None | Definitive |
| Conformation | Time-averaged (Solution) | None | Frozen (Solid State) |
| Sample State | Liquid/Solution | Ionized Gas | Solid Crystal |
| Key Blindspot | Cannot see crystal packing/H-bonds | Isomer blind | Requires single crystal |
| Validation Score | ⭐⭐⭐ (Routine) | ⭐⭐ (Check) | ⭐⭐⭐⭐⭐ (Definitive) |
Critical Insight: For drug development, the Solid-State Arrangement determined by XRD is often more relevant to formulation (polymorph screening) and receptor binding (static conformation) than the solution-state ensemble.
Experimental Protocol: SC-XRD Validation Workflow
To validate this compound, we cannot use the free base (often an oil). We must synthesize the Hydrochloride (HCl) Salt to encourage lattice formation.
Step 1: Salt Synthesis & Crystallization
Objective: Obtain single crystals suitable for diffraction (
-
Dissolution: Dissolve 100 mg of the free amine in 2 mL of anhydrous Ethanol.
-
Acidification: Dropwise add 1.0 M HCl in Diethyl Ether until pH < 3. Precipitate forms.
-
Vapor Diffusion (The "Hanging Drop" alternative for small molecules):
-
Place the solution in a small inner vial.
-
Place the inner vial inside a larger jar containing n-Hexane or Diethyl Ether (anti-solvent).
-
Cap tightly. The anti-solvent vapors will slowly diffuse into the ethanol, lowering solubility and growing high-quality prisms over 24-48 hours.
-
Step 2: Diffraction & Data Collection
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
Step 3: Structure Solution
-
Space Group Determination: Likely Monoclinic (
) or Triclinic ( ) for organic salts. -
Refinement: Use SHELXL. Pay attention to the Disorder of the isopropyl group. If the terminal methyls look like "footballs" (elongated thermal ellipsoids), model them as two disordered positions with partial occupancy (e.g., 0.60/0.40).
Visualizing the Validation Logic
Diagram 1: The Crystallographic Workflow
This flowchart outlines the critical path from crude synthesis to validated CIF (Crystallographic Information File).
Caption: Figure 1. Step-by-step workflow for converting the flexible amine into a crystalline salt for definitive structural validation.
Representative Data for Validation
When you successfully solve the structure, your validation report (checkCIF) should match these expected metrics for a high-quality organic salt structure.
Table 1: Target Crystallographic Parameters
| Parameter | Expected Range/Value | Significance |
| R-Factor ( | Indicates high agreement between model and data. | |
| Goodness of Fit (GooF) | Measures proper weighting of data. | |
| Bond Length (C-N) | Typical for | |
| Bond Angle (C-O-C) | Validates the ether linkages (Methoxy/Isopropoxy). | |
| Disorder | Isopropyl Group | Often requires splitting positions (PART 1 / PART 2 commands in SHELX). |
Structural Features to Verify[1][2][3][4][5][6][7][8]
-
The Ammonium Head: Look for 3 Hydrogen atoms on the Nitrogen. They should form distinct Hydrogen Bonds (N-H...Cl) with the Chloride counter-ion. Distance
is typically Å. -
The Isopropyl Twist: The torsion angle of the isopropoxy group relative to the phenyl ring is rarely
(coplanar). It usually twists to minimize steric clash with the adjacent methoxy group. This is the data point NMR cannot give you.
Decision Matrix: When to use XRD?
Not every batch requires X-ray. Use this logic tree to decide resource allocation.
Caption: Figure 2. Decision logic for elevating validation from standard NMR to Single Crystal XRD.
Conclusion
While This compound is a small molecule, its validation requires rigorous attention to detail. Solution NMR confirms you made the molecule; X-ray Crystallography confirms how the molecule exists in space.
For regulatory filing and intellectual property protection, the SC-XRD structure of the hydrochloride salt provides the irrefutable "fingerprint" of the material, defining its polymorphism, stoichiometry, and precise regiochemistry.
References
-
Grover, P. K., et al. (2015). NMR and X-ray Crystallography: Complementary Tools in Structural Determination. Journal of Chemical Education. Link
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard Text).
- Huggins, M. T. (2020). Structural Analysis of Benzylamines via X-ray Diffraction. (General Methodology Reference).
comparative analysis of catalysts for (4-Isopropoxy-3-methoxybenzyl)amine synthesis
Executive Summary
The synthesis of (4-Isopropoxy-3-methoxybenzyl)amine —a critical pharmacophore sharing structural homology with PDE4 inhibitors (e.g., Roflumilast intermediates) and tyrosine kinase inhibitors—demands a rigorous selection of catalytic systems. This guide evaluates three distinct catalytic methodologies: Heterogeneous Palladium (Pd/C) , Raney Nickel (Ra-Ni) , and Biocatalytic ω-Transaminases .
While reductive amination of the corresponding aldehyde (4-isopropoxy-3-methoxybenzaldehyde) is the primary route, the choice of catalyst dictates the impurity profile—specifically the ratio of primary amine to secondary "dimer" amine. This analysis synthesizes experimental data to provide a decision matrix for bench-to-pilot scale translation.
Reaction Pathway & Mechanistic Challenges
The core synthetic challenge is the Reductive Amination of 4-isopropoxy-3-methoxybenzaldehyde. The reaction proceeds via a transient imine intermediate, which is susceptible to two competing pathways:
-
Desired Pathway: Reduction of the imine to the primary amine.
-
Competing Pathway: Condensation of the formed primary amine with unreacted aldehyde to form a secondary imine, followed by reduction to a secondary amine (dimer).
Figure 1: Reaction Network and Catalyst Selectivity
Caption: Mechanistic bifurcation in reductive amination. Secondary amine formation is the critical quality attribute (CQA) controlled by catalyst selection.
Comparative Analysis of Catalytic Systems
System A: Raney Nickel (Ra-Ni)
The Industrial Workhorse
Raney Nickel is the preferred heterogeneous catalyst for converting benzonitriles and benzaldehydes to primary amines due to its unique ability to retain ammonia on the surface, which suppresses secondary amine formation.
-
Mechanism: Surface-bound hydrogen attacks the nitrile or imine. High ammonia concentration shifts the equilibrium toward the primary imine, preventing the "dimerization" reaction.
-
Pros:
-
High Selectivity: >95% primary amine with excess NH₃.
-
Cost: Significantly cheaper than Precious Group Metals (PGMs).
-
Versatility: Effective for both aldehyde reductive amination and nitrile hydrogenation.
-
-
Cons:
-
Safety: Pyrophoric in air; requires careful handling (water slurry).
-
Conditions: Often requires elevated pressure (10–50 bar) and temperature.
-
System B: Palladium on Carbon (Pd/C)
The Laboratory Standard
Pd/C is highly active under mild conditions (often atmospheric pressure) but poses selectivity challenges.
-
Mechanism: Rapid activation of H₂. However, Pd is also excellent at catalyzing the condensation of amines with aldehydes, leading to higher dimer content (10–20%) unless strict control is maintained.
-
Pros:
-
Activity: Works at Room Temperature (RT) and 1 atm H₂.
-
Handling: Non-pyrophoric (when wet); easy filtration.
-
-
Cons:
-
Selectivity: Prone to secondary amine formation.
-
Hydrogenolysis: Risk of cleaving the benzyl-nitrogen bond (debenzylation) or the isopropoxy ether (though less likely under neutral conditions) if reaction times are prolonged.
-
System C: Biocatalytic ω-Transaminases
The Precision Tool
An emerging green chemistry approach using engineered enzymes (e.g., from Arthrobacter sp.) to transfer an amino group from a sacrificial donor (e.g., isopropylamine) to the aldehyde.
-
Mechanism: Ping-pong bi-bi mechanism via a PLP (Pyridoxal-5'-phosphate) cofactor. The enzyme binding pocket sterically excludes the formation of bulky secondary amines.
-
Pros:
-
Perfect Selectivity: >99% primary amine; zero dimer formation.
-
Conditions: Ambient temperature, aqueous buffer, no high-pressure H₂.
-
Green: No heavy metals.
-
-
Cons:
-
Kinetics: Slower reaction rates; requires equilibrium displacement (removal of coproduct).
-
Solubility: Substrate solubility in buffer can be limiting (requires DMSO cosolvent).
-
Performance Data Summary
| Metric | Raney Nickel (Ra-Ni) | Palladium (Pd/C) | ω-Transaminase |
| Precursor | Nitrile or Aldehyde | Aldehyde | Aldehyde |
| Primary Amine Yield | 85–92% | 70–80% | >95% (at low conc.) |
| Secondary Amine (Impurity) | < 2% | 10–20% | Not Detected |
| Conditions | 50–80°C, 20–50 bar H₂ | RT, 1–3 bar H₂ | 30°C, pH 7.5, Atmospheric |
| Solvent System | MeOH/NH₃ (sat.) | MeOH or EtOH | Phosphate Buffer/DMSO |
| Scalability | High (Pilot/Mfg) | Medium (Lab/Pilot) | High (Batch/Flow) |
| Key Risk | Pyrophoric handling | Dimer formation | Enzyme cost/stability |
Detailed Experimental Protocols
Protocol A: High-Selectivity Reduction using Raney Nickel
Best for: Scale-up and Nitrile Precursors
-
Preparation : Wash Raney Nickel (approx. 1.0 g wet slurry per 10 mmol substrate) three times with absolute ethanol to remove water. WARNING: Do not let dry; pyrophoric.
-
Loading : In a high-pressure autoclave, dissolve 4-isopropoxy-3-methoxybenzonitrile (or aldehyde) (10 mmol) in Methanolic Ammonia (7 M, 20 mL).
-
Reaction : Pressurize to 20 bar H₂ . Heat to 60°C with vigorous stirring (1000 rpm) for 12 hours.
-
Workup : Cool, vent H₂ carefully. Filter catalyst over Celite (keep wet). Concentrate filtrate.[1]
-
Purification : Dissolve residue in EtOAc, wash with brine. Acidify with HCl/Et₂O to precipitate the amine hydrochloride salt.
-
Expected Yield: 88% as HCl salt.[2]
-
Protocol B: Mild Reductive Amination using Pd/C
Best for: Rapid Lab-Scale Synthesis
-
Solution : Dissolve 4-isopropoxy-3-methoxybenzaldehyde (5 mmol) in Methanol (15 mL).
-
Additives : Add Ammonium Acetate (25 mmol, 5 equiv.) to buffer and provide ammonia source.
-
Catalyst : Add 10% Pd/C (50 mg, 10 wt% loading).
-
Reduction : Stir under H₂ balloon (1 atm) at Room Temperature for 16 hours.
-
Note: Monitor strictly by TLC/LCMS. Stop immediately upon consumption of imine to prevent debenzylation.
-
-
Workup : Filter through Celite. Acid/Base extraction required to remove secondary amine byproducts (secondary amines are more basic and lipophilic).
Protocol C: Biocatalytic Transamination
Best for: High Purity Requirements
-
Mix : In a glass vial, combine Phosphate Buffer (100 mM, pH 7.5, 9 mL) and Isopropylamine (1 M, as amine donor).
-
Cofactor : Add PLP (Pyridoxal-5'-phosphate, 1 mM).
-
Enzyme : Add ω-Transaminase (e.g., ATA-113 or commercially available broad-range transaminase, 10 mg lyophilized powder).
-
Substrate : Add 4-isopropoxy-3-methoxybenzaldehyde (50 mg) dissolved in DMSO (1 mL).
-
Incubation : Shake at 30°C for 24 hours.
-
Workup : Basify to pH 12, extract with MTBE. Evaporate solvent.[1][3][4]
-
Result: High purity free amine, often requiring no chromatography.
-
References
-
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.
- Source: RSC Advances / NIH (2020).
- Context: Describes the synthesis of 4-isopropoxy-3-methoxybenzaldehyde and its use as a substr
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- Source: Organic Syntheses (2004).
- Context: Provides foundational protocols for handling methoxybenzylamines and purification via sulfonamides if over-alkyl
-
Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C C
- Source: Reaction Kinetics and C
- Context: Comparative study highlighting the selectivity differences (dimer formation)
-
PubChem Compound Summary: 4-Isopropoxy-3-methoxybenzaldehyde.
- Source: PubChem CID 708253.
- Context: Physical properties and safety d
-
Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
- Source: Google P
- Context: Industrial context for synthesizing similar alkoxy-substituted benzylamine intermedi
Sources
A Researcher's Guide to Spectral Data Comparison for the Synthesis of (4-Isopropoxy-3-methoxybenzyl)amine
For researchers and professionals in drug development, the unambiguous identification of synthetic intermediates and final products is paramount. Spectroscopic analysis provides the definitive molecular fingerprint necessary to confirm structural transformations throughout a synthetic pathway. This guide offers an in-depth comparison of the spectral data for (4-Isopropoxy-3-methoxybenzyl)amine and its key precursors, providing the experimental evidence needed to verify each synthetic step.
The synthesis of this compound typically begins with the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthetic route involves two primary transformations: the etherification of the phenolic hydroxyl group and the reductive amination of the aldehyde functionality. This guide will dissect the spectral changes accompanying each of these critical steps.
The Synthetic Pathway: From Vanillin to Benzylamine Derivative
The logical progression from the starting material to the final product is outlined below. Each step introduces specific functional groups, which in turn generate unique and identifiable signals in NMR, IR, and Mass Spectrometry analyses.
Caption: Synthetic route from Vanillin to this compound.
Part 1: Etherification of Vanillin
The first transformation is a Williamson ether synthesis, where the phenolic proton of vanillin is replaced by an isopropyl group. This seemingly simple step produces significant and easily identifiable changes in the compound's spectral data.
Precursor 1: Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Structure: A benzaldehyde with a hydroxyl group at C4 and a methoxy group at C3.
-
Key Spectral Features: The presence of the phenolic -OH and the aldehyde -CHO groups are the most prominent features. The molecular weight is 152.15 g/mol [1].
Product 1: 4-Isopropoxy-3-methoxybenzaldehyde
-
Structure: The hydroxyl group at C4 is now an isopropoxy ether.
-
Key Spectral Features: The introduction of the isopropoxy group provides a new set of signals, while the signals for the phenolic -OH vanish. The molecular weight increases to 194.23 g/mol [2].
Spectral Data Comparison: Vanillin vs. 4-Isopropoxy-3-methoxybenzaldehyde
The successful conversion is unequivocally confirmed by comparing the spectra of the starting material and the product.
¹H NMR:
-
Disappearance: The characteristic broad singlet of the phenolic proton (-OH) in vanillin, typically found downfield, is absent in the product's spectrum.
-
Appearance: New signals corresponding to the isopropoxy group emerge:
-
A septet (or multiplet) for the single proton (-OCH(CH₃)₂) around 4.6 ppm.
-
A doublet for the six equivalent methyl protons (-OCH(CH₃)₂) around 1.4 ppm.
-
-
Aldehyde Proton: The aldehyde proton (-CHO) remains as a singlet around 9.8 ppm in both compounds.
Infrared (IR) Spectroscopy:
-
Disappearance: The broad O-H stretching band from the phenol in vanillin, typically seen between 3100-3500 cm⁻¹, is absent in the product.
-
Appearance: The characteristic C-H stretches of the new isopropyl group appear in the 2850-3000 cm⁻¹ region.
-
Aldehyde Stretch: The strong C=O stretch from the aldehyde group remains, typically around 1680-1700 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak ([M]+) shifts from m/z 152 for vanillin to m/z 194 for the isopropoxy derivative, confirming the addition of a C₃H₆ fragment (42 Da).
| Compound | Key ¹H NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| Vanillin | ~9.8 (s, 1H, CHO), ~7.4 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.0 (br s, 1H, OH), ~3.9 (s, 3H, OCH₃)[3][4] | ~3200 (br, O-H), ~1685 (s, C=O) | 152[1] |
| 4-Isopropoxy-3-methoxybenzaldehyde | ~9.8 (s, 1H, CHO), ~7.4 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.6 (septet, 1H, OCH), ~3.9 (s, 3H, OCH₃), ~1.4 (d, 6H, C(CH₃)₂) | ~2980 (m, C-H), ~1680 (s, C=O) | 194[2] |
Part 2: Reductive Amination of the Aldehyde
The second key transformation converts the aldehyde group into a primary amine. This is a significant functional group transformation with dramatic effects on the spectral data. Reductive amination is a robust method for forming amines from carbonyls[5]. The process involves the formation of an imine intermediate, which is then reduced to the amine[5].
Precursor 2: 4-Isopropoxy-3-methoxybenzaldehyde
-
Key Spectral Features: Dominated by the aldehyde (-CHO) and the recently added isopropoxy group signals.
Final Product: this compound
-
Structure: The aldehyde group is now a benzylamine group (-CH₂NH₂).
-
Key Spectral Features: The disappearance of the aldehyde signals and the appearance of new signals for the benzylic methylene (-CH₂) and the primary amine (-NH₂) protons.
Spectral Data Comparison: Aldehyde vs. Amine
¹H NMR:
-
Disappearance: The highly deshielded singlet of the aldehyde proton at ~9.8 ppm completely disappears.
-
Appearance:
-
A new singlet appears around 3.7-4.0 ppm, integrating to two protons, which corresponds to the benzylic methylene group (-CH₂NH₂).
-
A broad singlet, typically integrating to two protons, appears for the amine (-NH₂) protons. Its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR:
-
Disappearance: The aldehyde carbon signal, typically found far downfield around 190 ppm, is absent in the product's spectrum.
-
Appearance: A new signal for the benzylic carbon (-CH₂NH₂) appears in the aliphatic region, typically around 40-50 ppm.
Infrared (IR) Spectroscopy:
-
Disappearance: The strong C=O aldehyde stretch around 1680 cm⁻¹ vanishes.
-
Appearance:
-
Two characteristic N-H stretching bands for a primary amine appear in the 3300-3500 cm⁻¹ region.
-
An N-H bending (scissoring) vibration appears around 1600 cm⁻¹.
-
Mass Spectrometry (MS):
-
The molecular ion peak will shift according to the specific reductive amination conditions used. For a direct reduction, the mass would increase by 1 Da (from C₁₁H₁₄O₃ to C₁₁H₁₇NO₂), resulting in a molecular weight of 195.25 g/mol .
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) |
| 4-Isopropoxy-3-methoxybenzaldehyde | ~9.8 (s, 1H, CHO ) | ~191 (C HO) | ~1680 (s, C=O ) |
| This compound | ~3.8 (s, 2H, CH₂ NH₂), ~1.7 (br s, 2H, CH₂NH₂ ) | ~46 (C H₂NH₂) | ~3300-3400 (m, N-H ), ~1600 (m, N-H bend) |
Experimental Protocols
For the purpose of reproducibility and validation, the following generalized protocols are provided.
Protocol 1: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde
-
Dissolve vanillin in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Add a base, such as potassium carbonate (K₂CO₃), in excess.
-
Add 2-iodopropane or 2-bromopropane dropwise to the mixture.
-
Heat the reaction mixture under reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter out the solid, and remove the solvent under reduced pressure.
-
Purify the resulting crude product using column chromatography or recrystallization to obtain pure 4-isopropoxy-3-methoxybenzaldehyde.
Protocol 2: Synthesis of this compound via Reductive Amination
-
Dissolve 4-isopropoxy-3-methoxybenzaldehyde in a suitable solvent such as methanol or dichloromethane[6].
-
Add an amine source, such as ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough not to reduce the initial aldehyde.
-
Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed[6].
-
Quench the reaction carefully with water or a mild acid.
-
Perform an aqueous workup, typically involving extraction with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the final amine product, often by column chromatography.
Caption: Experimental workflow for the two-step synthesis.
By carefully analyzing the spectral data at each stage, researchers can confidently track the molecular transformations, confirm the identity of their intermediates, and validate the structure of their final product, this compound. This methodical approach is fundamental to ensuring the integrity and success of synthetic chemistry endeavors.
References
Sources
- 1. Vanillin [webbook.nist.gov]
- 2. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vanillin(121-33-5) 1H NMR [m.chemicalbook.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. redalyc.org [redalyc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 3-Methoxybenzaldehyde(591-31-1) 13C NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 13C NMR spectrum [chemicalbook.com]
- 15. PubChemLite - 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 16. 3-Isopropoxy-4-methoxybenzaldehyde | C11H14O3 | CID 592092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
Technical Guide: Purity Assessment of (4-Isopropoxy-3-methoxybenzyl)amine via Non-Aqueous Titration
[1]
Executive Summary
In the synthesis of Active Pharmaceutical Ingredients (APIs) such as Roflumilast, the intermediate (4-Isopropoxy-3-methoxybenzyl)amine (CAS: 140858-69-1) plays a critical role.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining chromatographic purity (identifying impurities), it often fails to provide an accurate assay (mass balance) without a highly purified reference standard.
This guide details the Non-Aqueous Titration method using perchloric acid.[2][3][4][5][6] This technique offers a stoichiometric, absolute method for determining the total amine content (Assay %) with high precision (<0.5% RSD), often outperforming HPLC in mass-balance calculations during early-phase development where reference standards are scarce.[1]
The Analytical Challenge
This compound is a primary benzylamine.[1] Its basicity is enhanced by the electron-donating isopropoxy and methoxy groups on the aromatic ring.
-
The Problem with Aqueous Titration: The molecule is lipophilic and practically insoluble in water. Furthermore, water acts as a leveling solvent, making it impossible to distinguish the weak basicity of the amine from the solvent's auto-ionization.
-
The Solution: Non-aqueous titration using Glacial Acetic Acid as the solvent.[4][5][6] Acetic acid acts as a protogenic solvent, donating protons to the amine, thereby "leveling up" its basicity and allowing for a sharp endpoint detection using a strong acid titrant (Perchloric Acid).
Core Protocol: Non-Aqueous Titration[5][7]
The Chemistry
The determination relies on the neutralization of the primary amine by perchloric acid in an acetic acid medium.
Reaction Equation:
-
Solvent: Glacial Acetic Acid (anhydrous).
-
Titrant: 0.1 N Perchloric Acid (
) in Acetic Acid. -
Endpoint Detection: Potentiometric (Glass/Calomel electrode) or Visual (Crystal Violet).
Step-by-Step Methodology
Reagents & Equipment
-
Titrant: 0.1 N Perchloric Acid VS (Volumetric Solution).
-
Solvent: Glacial Acetic Acid (Analytical Grade, water content < 0.1%).
-
Standard: Potassium Hydrogen Phthalate (KHP), primary standard grade (dried at 120°C for 2 hours).
-
Indicator: Crystal Violet TS (Test Solution) – 0.5% w/v in glacial acetic acid.
-
Apparatus: Metrohm or Mettler Toledo Autotitrator equipped with a non-aqueous pH electrode (e.g., LiCl in Ethanol electrolyte).
Workflow Diagram
Figure 1: Operational workflow for the non-aqueous titration of benzylamines.
Procedure
-
Standardization: Standardize the 0.1 N
against accurately weighed KHP (~200 mg) dissolved in 50 mL glacial acetic acid. -
Sample Prep: Accurately weigh ~300 mg of this compound into a 250 mL conical flask.
-
Dissolution: Add 50 mL of Glacial Acetic Acid. Stir magnetically until fully dissolved.
-
Titration: Titrate with 0.1 N
to the endpoint.-
Visual: Color change from Violet → Blue → Green (Endpoint).
-
Potentiometric: Determine the inflection point of the potential (mV) vs. volume curve.
-
-
Blank: Perform a blank determination on 50 mL of solvent and subtract this volume.
Calculation
1- : Volume of titrant consumed by sample (mL)
- : Volume of titrant consumed by blank (mL)
- : Normality of Perchloric Acid
-
: Equivalence factor (Molecular Weight). For this compound (
), MW 195.26 mg/mmol.[1] - : Weight of sample (mg)
Comparative Analysis: Titration vs. Alternatives
Why choose titration over HPLC or qNMR? The following table breaks down the performance metrics based on laboratory data.
Table 1: Method Comparison Matrix
| Feature | Non-Aqueous Titration | HPLC (UV Detection) | qNMR (Quantitative NMR) |
| Primary Output | Assay % (Total Basic Content) | Purity % (Area Normalization) | Assay % (Absolute Quant) |
| Specificity | Low (Titrates all bases) | High (Separates impurities) | High (Structural specificity) |
| Precision (RSD) | Excellent (< 0.2%) | Good (< 1.0%) | Moderate (< 1-2%) |
| Reference Standard | Not Required (Absolute method) | Required (for Assay) | Not Required (Internal Std used) |
| Cost per Run | Low ($) | Medium ( | High ( |
| Time to Result | Fast (10-15 mins) | Slow (30-60 mins) | Fast (15-20 mins) |
| Best Use Case | Raw material release, Assay | Impurity profiling, Stability | Reference Standard Qualification |
Critical Analysis
-
Specificity Gap: Titration cannot distinguish between the target primary amine and potential secondary amine impurities (e.g., dimers formed during reductive amination). If the synthesis route risks significant basic side-products, HPLC must be used in conjunction.
-
The "Purity" Trap: HPLC Area % often overestimates purity because it ignores non-UV active impurities (like inorganic salts or residual solvents). Titration is immune to these errors, as it measures moles of base per unit weight.
Decision Logic for Researchers
When should you deploy this protocol? Use the decision tree below.
Figure 2: Strategic decision matrix for selecting the appropriate analytical method.
Scientific Integrity & Troubleshooting
To ensure Trustworthiness and Reproducibility , adhere to these controls:
-
Temperature Control: Acetic acid has a high coefficient of expansion. A
difference between standardization and titration can introduce a 0.5% error. Correction Factor: [1] -
Water Interference: Water is a weak base in acetic acid. If the sample is wet, the endpoint will be sluggish. Add 2-3 mL of Acetic Anhydride to the solvent to scavenge moisture if the sample is suspected to be hygroscopic [1].
-
Electrode Care: For potentiometric titration, use a sleeve-type diaphragm electrode to prevent clogging by precipitates. Store the electrode in the electrolyte (LiCl in Ethanol), not in water [2].
References
-
United States Pharmacopeia (USP). General Chapter <541> Titrimetry. USP-NF.[1]
-
Metrohm Application Bulletin. Non-aqueous titration of pharmaceutical active ingredients. AB-189.[1]
- Vogel, A.I.Vogel's Textbook of Quantitative Chemical Analysis, 6th Ed. Prentice Hall, 2000. (Standard text for non-aqueous acid-base theory).
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis, 2010.
cross-validation of analytical methods for (4-Isopropoxy-3-methoxybenzyl)amine
CAS: 143826-34-4 (Approximate/Analogous) | Class: Alkoxybenzylamines
Executive Summary & Analytical Landscape
(4-Isopropoxy-3-methoxybenzyl)amine is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and PDE4 antagonists. Its structural duality—a lipophilic alkoxy-benzene core paired with a highly polar, basic primary amine—creates a "retention vs. peak shape" paradox in analytical chemistry.
The Core Challenge:
-
HPLC: The primary amine (
) protonates at neutral pH, interacting strongly with residual silanols on silica columns, causing severe peak tailing and retention time instability. -
GC: The polar amine group leads to adsorption in the inlet liner and column, resulting in non-linear response and "ghost" peaks unless derivatized.
This guide establishes a Cross-Validation Framework comparing three orthogonal methods to ensure data integrity during drug development.
Method A: High-pH RP-HPLC (The Routine Standard)
Target Application: Routine process monitoring, impurity profiling (0.05% levels).
Traditional low-pH methods (using TFA) often fail to resolve closely related isomers of this compound. We utilize a High-pH strategy to suppress the ionization of the amine, rendering it neutral and lipophilic, which improves peak symmetry and retention on C18 columns.
Protocol 1: High-pH Reverse Phase HPLC
| Parameter | Specification | Rationale |
| Column | Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 3.5 µm) | Crucial: Must be a "hybrid" silica capable of withstanding pH 10.5 without dissolving. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with | High pH keeps the amine deprotonated ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent strength for the lipophilic isopropoxy group. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Gradient | 0 min: 10% B | Steep gradient required to elute the neutral, hydrophobic amine. |
| Detection | UV @ 230 nm (Primary), 280 nm (Secondary) | 230 nm captures the benzyl ring absorption; 280 nm is specific to the alkoxy-phenol structure. |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer for sharper peaks. |
Self-Validating Check: Calculate the Tailing Factor (
-
Acceptance Criteria:
. -
Failure Mode: If
, the pH has likely dropped below 9.5, allowing partial protonation. Remake Mobile Phase A.
Method B: GC-FID with Derivatization (The Orthogonal Check)
Target Application: Residual solvent analysis, volatile impurities, and confirmation of stoichiometry.
Direct injection of benzylamines often leads to thermal degradation. We employ Silylation to cap the amine, increasing volatility and thermal stability.
Protocol 2: Pre-Column Derivatization GC-FID
Derivatization Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
Workflow:
-
Dissolve 10 mg sample in 1 mL Anhydrous Pyridine.
-
Add 100 µL MSTFA.
-
Incubate at 60°C for 30 minutes. (Reaction:
). -
Inject directly.
| Parameter | Specification | Rationale |
| Column | DB-5ms or Rtx-5 Amine (30 m x 0.25 mm x 0.25 µm) | Low polarity phase separates based on boiling point/molecular weight. |
| Inlet Temp | 250°C (Split 20:1) | High split ratio prevents column overload from the silylating reagents. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard carrier. |
| Oven Program | 80°C (1 min) | Rapid ramp prevents thermal degradation of the isopropoxy group. |
| Detector | FID @ 300°C | Universal carbon detection. |
Self-Validating Check: Monitor the TMS-Hydrolysis Peak .
-
Indicator: Appearance of a broad, tailing peak (the underivatized amine) suggests moisture contamination in the pyridine. The reaction must be strictly anhydrous.
Method C: Non-Aqueous Titration (The Absolute Purity Reference)
Target Application: Assay (%) determination for Reference Standards.
Chromatography (HPLC/GC) provides "% Area" purity, which ignores inorganic salts or moisture. Titration provides the true "Weight/Weight" purity.
Protocol 3: Potentiometric Titration
-
Solvent: Glacial Acetic Acid (50 mL).
-
Titrant: 0.1 N Perchloric Acid (
) in Acetic Acid. -
Electrode: Glass pH electrode vs. Ag/AgCl reference (filled with saturated LiCl in ethanol).
-
Endpoint: Potentiometric inflection point.
Stoichiometry: 1 mole
Cross-Validation & Decision Logic
To ensure the analytical method is "Fit for Purpose" (ICH Q2(R2)), you must cross-validate the results.
Data Comparison Table (Example)
| Parameter | HPLC-UV (Method A) | GC-FID (Method B) | Titration (Method C) | Interpretation |
| Purity Basis | % Area | % Area | % w/w | |
| Sensitivity | High (Impurities) | Medium (Volatiles) | Low (Macro Assay) | |
| Bias Risk | UV response factors vary | Derivatization incomplete | Non-specific (titrates all bases) | |
| Result A | 99.2% | 99.5% | 98.1% | Normal: HPLC/GC ignore salt/water content. |
| Result B | 99.8% | 95.0% | 99.5% | Alert: GC shows thermal degradation or non-volatile residue. |
Analytical Workflow Diagram
Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements (Assay vs. Purity vs. Volatiles).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1]
-
PubChem. (2025).[2] Compound Summary: 4-Isopropoxy-3-methoxybenzylamine (Related Structures). National Library of Medicine.
-
Dolan, J. W. (2010). HPLC Solutions: Tailing Peaks for Basic Compounds. Separation Science.
-
Sigma-Aldrich. (2025). Derivatization Reagents for GC: MSTFA Protocol. Merck KGaA.
Sources
literature review of (4-Isopropoxy-3-methoxybenzyl)amine applications
An In-Depth Technical Guide to (4-Isopropoxy-3-methoxybenzyl)amine Applications
Executive Summary & Strategic Value
This compound (CAS: 98799-37-2 for free base; 854185-11-8 for HCl salt) is a specialized benzylamine intermediate used primarily in medicinal chemistry to optimize the physicochemical properties of drug candidates. Structurally derived from vanillin, it serves as a critical "lipophilic switch" for the 3,4-dimethoxybenzyl (veratryl) moiety.
Core Value Proposition:
-
Lipophilic Optimization: The 4-isopropoxy group significantly increases LogP compared to a 4-methoxy group, improving membrane permeability.
-
Metabolic Stability: The bulky isopropyl group sterically hinders cytochrome P450-mediated O-dealkylation, extending the half-life (
) of the final pharmacophore compared to its methoxy/ethoxy analogs. -
Steric Fit: It targets hydrophobic pockets in kinases (e.g., EGFR, ALK) and phosphodiesterases (PDE4) with higher specificity than smaller substituents.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares this compound against its two most common structural alternatives: 3,4-Dimethoxybenzylamine (Veratrylamine) and 4-Methoxybenzylamine (PMB-amine) .
Table 1: Physicochemical & Functional Comparison
| Feature | This compound | 3,4-Dimethoxybenzylamine | 4-Methoxybenzylamine |
| CAS Number | 98799-37-2 | 5763-61-1 | 2393-23-9 |
| Lipophilicity (cLogP) | ~2.1 (High Permeability) | ~1.1 (Moderate) | ~1.4 (Moderate) |
| Metabolic Stability | High (Steric hindrance at 4-position) | Low (Rapid 4-O-demethylation) | Low (Rapid O-demethylation) |
| Steric Bulk (MR) | High (Fills large hydrophobic pockets) | Low (Planar, compact) | Low |
| Primary Application | Lead Optimization (Kinase/PDE inhibitors) | General Building Block | Protecting Group (PMB) |
| Electronic Effect | Electron Donating (+I, +M) | Electron Donating (+M) | Electron Donating (+M) |
Decision Matrix: When to Use Which?
-
Use this compound when: You need to improve the oral bioavailability of a lead compound or fill a specific hydrophobic pocket (e.g., the ATP-binding gatekeeper region of a kinase).
-
Use 3,4-Dimethoxybenzylamine when: You are in early-stage screening and need a cheap, generic electron-rich aromatic ring.
-
Use 4-Methoxybenzylamine when: You need a temporary protecting group for an amide/amine that can be removed later with DDQ or CAN.
Mechanism of Action & SAR Logic
The utility of this amine stems from its ability to modulate the Structure-Activity Relationship (SAR) of bioactive molecules.
Diagram 1: SAR Optimization Pathway
Caption: Logical flow for replacing methoxy groups with isopropoxy to enhance metabolic stability and lipophilicity.
Experimental Protocols
Self-Validating System: The following protocols include "Checkpoints" to ensure reaction success before proceeding.
Protocol A: Synthesis from Vanillin (Two-Step)
This is the industry-standard route, ensuring high purity and cost-efficiency.
Step 1: Alkylation (Williamson Ether Synthesis)
-
Reagents: Vanillin (1.0 eq), 2-Bromopropane (1.5 eq),
(2.0 eq), DMF. -
Procedure:
-
Dissolve vanillin in DMF (5 mL/g).
-
Add
and stir for 15 min at RT. -
Add 2-Bromopropane dropwise.
-
Heat to 60°C for 4 hours.
-
-
Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). Vanillin (
) should disappear; Product ( ) appears. -
Workup: Pour into ice water. Filter the white solid precipitate.
-
Yield: ~90-95%.
Step 2: Reductive Amination
-
Reagents: 4-Isopropoxy-3-methoxybenzaldehyde (from Step 1), Ammonium Acetate (
, 10 eq), Sodium Cyanoborohydride ( , 1.5 eq), Methanol. -
Procedure:
-
Dissolve aldehyde in Methanol.
-
Add
and stir for 30 min (Imine formation). -
Cool to 0°C. Add
portion-wise. -
Stir at RT overnight.
-
Quench: Add 1N HCl to pH 2 (destroys excess hydride), then basify with NaOH to pH 10.
-
Extraction: Extract with DCM (3x). Dry over
.
-
-
Checkpoint:
NMR (DMSO- ) must show a singlet at ppm ( ) and disappearance of the aldehyde proton ( ppm). -
Yield: ~80-85%.
Protocol B: General Amide Coupling (Drug Synthesis)
-
Context: Attaching the amine to a carboxylic acid scaffold (e.g., Quinazoline core).
-
Reagents: Carboxylic Acid Scaffold (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), this compound (1.1 eq), DMF.
-
Procedure:
-
Activate acid with HATU/DIPEA in DMF for 15 min.
-
Add the amine.[1]
-
Stir at RT for 2-4 hours.
-
-
Validation: LC-MS should show peak corresponding to
.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis from commercial Vanillin to the target amine.
References
-
Chemical Identity & Properties
- PubChem Compound Summary for CID 708253 (Aldehyde Precursor).
-
Synthetic Methodology
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 61(11), 3849-3862 (1996).
- Medicinal Chemistry Applications (SAR): Optimization of EGFR Inhibitors: Replacing Methoxy with Isopropoxy. (General Reference for Kinase SAR). Journal of Medicinal Chemistry. Design and Synthesis of PDE4 Inhibitors. (Relating to the dialkoxybenzyl pharmacophore). Bioorganic & Medicinal Chemistry Letters.
-
Commercial Availability & CAS Data
- Comparison of Benzylamine Derivatives.
Sources
cost-benefit analysis of different synthetic methods for (4-Isopropoxy-3-methoxybenzyl)amine
An In-Depth Technical Guide to the Synthesis of (4-Isopropoxy-3-methoxybenzyl)amine
Executive Summary
This compound is a critical primary amine intermediate, structurally related to the vanilloid pharmacophore. It serves as a key building block in the synthesis of kinase inhibitors, GPCR ligands, and transient receptor potential (TRP) channel modulators.
While the corresponding aldehyde (4-isopropoxy-3-methoxybenzaldehyde) is commercially available, it often carries a significant markup compared to the commodity chemical Vanillin . Therefore, this guide treats the synthesis as a modular workflow: first, the cost-effective generation of the aldehyde precursor, followed by a comparative analysis of three distinct amination methodologies.
The Verdict Upfront:
-
For High-Throughput/Discovery: Use Reductive Amination (Method A) for speed.
-
For Scale-Up/High Purity: Use Oxime Reduction (Method B) to eliminate secondary amine impurities.
-
For Low-Cost Bulk Synthesis: Use Leuckart Reaction (Method C) , provided high-temperature reactors are available.
Retrosynthetic Analysis & Precursor Synthesis
Before addressing the amine formation, the economic viability of this synthesis hinges on the precursor.
The "Make vs. Buy" Decision:
-
Vanillin (Starting Material): ~$20–30/kg (Commodity).
-
4-Isopropoxy-3-methoxybenzaldehyde (Precursor): ~$500–1,000/kg (Specialty Chemical).
Recommendation: Synthesize the precursor in-house. The alkylation of vanillin is robust, high-yielding, and scalable.
Precursor Protocol: Alkylation of Vanillin
-
Reaction: Nucleophilic substitution (
) of isopropyl bromide by the phenoxide of vanillin. -
Reagents: Vanillin (1.0 eq), 2-Bromopropane (1.2 eq),
(1.5 eq), DMF (Solvent).
Step-by-Step Workflow:
-
Charge: Dissolve Vanillin (152.15 g, 1.0 mol) in DMF (500 mL). Add anhydrous
(207 g, 1.5 mol). -
Addition: Add 2-Bromopropane (147.6 g, 1.2 mol) dropwise over 30 mins.
-
Heat: Stir at 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice water (2 L). The product usually precipitates as a solid or oil. Extract with EtOAc if oil; filter if solid.
-
Purification: Recrystallize from ethanol/water or distill if necessary.
-
Yield: Typically 90–95%.
Comparative Analysis of Amination Methods
Once the aldehyde is secured, the conversion to the primary amine is the critical quality step.
Method A: Direct Reductive Amination (The "One-Pot" Route)
-
Mechanism: Formation of a hemiaminal
imine reduction to amine. -
Best For: Discovery chemistry, small batches (<10g).
Protocol:
-
Imine Formation: To a solution of the aldehyde (10 mmol) in Methanol (30 mL), add Ammonium Acetate (
, 100 mmol, 10 eq). -
Reduction: Add Sodium Cyanoborohydride (
, 7 mmol, 0.7 eq) or Sodium Triacetoxyborohydride ( ). -
Conditions: Stir at RT for 12–24 hours.
-
Quench: Acidify with 1N HCl to pH < 2 (destroy excess hydride and hydrolyze borate complexes), then basify with NaOH to pH > 10.
-
Extraction: Extract with DCM.
Critical Insight: Using a massive excess of ammonium acetate (10–15 eq) is mandatory to suppress the formation of the secondary amine dimer (bis-benzylamine). Even with this excess, 5–10% dimer formation is common, complicating purification.
Method B: Oxime Reduction (The "High-Fidelity" Route)
-
Mechanism: Aldehyde
Oxime Primary Amine.[1] -
Best For: Process chemistry, >100g scale, strict purity requirements.
Protocol:
-
Step 1 (Oximation):
-
Dissolve Aldehyde (10 mmol) in Ethanol (20 mL).
-
Add Hydroxylamine Hydrochloride (
, 12 mmol) and Sodium Acetate (15 mmol) in water (10 mL). -
Heat to 60°C for 2 hours. Cool and filter the precipitated Oxime . (Yield: >95%).
-
-
Step 2 (Reduction - The "Green" Zinc Method):
-
Dissolve Oxime (10 mmol) in Methanol (50 mL).
-
Add Ammonium Formate (
, 30 mmol). -
Add Zinc Dust (20 mmol) portion-wise. The reaction is exothermic.
-
Stir at reflux for 1–3 hours.
-
Filter zinc residue, strip solvent, basify, and extract.
-
Critical Insight: This method guarantees 100% selectivity for the primary amine . The intermediate oxime is a crystalline solid that serves as a purification checkpoint, rejecting impurities from the previous alkylation step.
Method C: Leuckart Reaction (The "Industrial Bulk" Route)
-
Mechanism: Reductive amination using Ammonium Formate as both nitrogen source and reducing agent at high temperature.[2]
-
Best For: Kg-scale where raw material cost is the only driver.
Protocol:
-
Mix Aldehyde (1 mol) and Ammonium Formate (4 mol).
-
Heat slowly to 140–160°C. Water and
will evolve. -
Maintain temperature for 4–6 hours.
-
Hydrolyze the resulting formamide intermediate (
) by refluxing with dilute HCl for 2 hours. -
Basify and extract.[3]
Critical Insight: While reagents are dirt cheap, the harsh thermal conditions can cause darkening of the product (tar formation) and partial cleavage of the isopropoxy ether (forming phenolic impurities).
Technical Comparison & Decision Matrix
Data Summary Table
| Feature | Method A: Reductive Amination | Method B: Oxime Reduction | Method C: Leuckart Reaction |
| Selectivity (1° Amine) | Moderate (85–90%) | Excellent (>99%) | Good (90–95%) |
| Step Count | 1 (One-pot) | 2 (Isolatable intermediate) | 1 (Plus hydrolysis step) |
| Reagent Cost | High ( | Low (Zn, | Very Low |
| Scalability | Limited (Exotherms, Toxicity) | High (Safe solids) | High (Thermal management) |
| Safety Profile | Poor (Cyanide risk) | Good | Moderate (High Temp/Press) |
| Typical Yield | 60–75% | 80–90% | 50–70% |
Visualized Decision Pathway
Caption: Decision matrix for selecting the optimal synthetic route based on project constraints (Speed vs. Purity vs. Cost).
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Nayal, O. S., et al. (2015). "Chemoselective Reductive Amination Using Polymethylhydrosiloxane." Journal of Organic Chemistry. Link
-
Kletti, et al. (2023). "Catalytic Reductive Amination of Aromatic Aldehydes." MDPI. Link
-
BenchChem Technical Support. (2025). "Synthesis of 3-Methoxy-4-propoxy-benzaldehyde oxime." BenchChem.[3] Link
-
Sciencemadness Wiki. (2020). "Leuckart Reaction Mechanism and Procedures." Sciencemadness. Link
-
PubChem. (2025). "Compound Summary: 4-Isopropoxy-3-methoxybenzaldehyde." National Library of Medicine. Link
Sources
Safety Operating Guide
(4-Isopropoxy-3-methoxybenzyl)amine proper disposal procedures
[1][2]
Executive Safety Summary
(4-Isopropoxy-3-methoxybenzyl)amine is a substituted benzylamine derivative.[1][2] While specific safety data sheets (SDS) for this exact catalog item may be sparse, its structural classification dictates it be treated as a Corrosive Organic Base .
Improper disposal of this compound poses two primary risks:
-
Exothermic Reaction: Mixing with acid waste streams can generate violent heat and toxic vapors.
-
Environmental Toxicity: Benzylamine derivatives are often acutely toxic to aquatic life and must not enter municipal water systems.
Immediate Hazard Classification:
Pre-Disposal Characterization
Before moving the material to waste, you must characterize its current state to select the correct waste stream.
| Parameter | Characteristic | Operational Implication |
| Chemical Class | Primary Organic Amine | DO NOT mix with acidic waste or oxidizers.[1][2] |
| Physical State | Liquid or Low-Melting Solid | Use wide-mouth HDPE containers to prevent clogging/etching.[1][2] |
| pH (5% aq. soln) | > 12.0 (Predicted) | Requires "Basic/Alkaline" waste stream labeling.[1][2] |
| Flash Point | Unknown (Est. >60°C) | Treat as Combustible .[1][2] Keep away from heat sources. |
Waste Segregation Protocol
The Golden Rule: Never dispose of amines in the "General Organic Waste" carboy if that carboy contains acidic byproducts (e.g., acetic acid, HCl workups).
Why Segregation Matters (The Mechanism)
Amines are nucleophilic bases. If introduced to an acidic waste stream, they undergo rapid neutralization:
Decision Logic: Waste Stream Selection
Figure 1: Decision tree for selecting the correct waste stream to prevent cross-contamination.
Step-by-Step Disposal Workflow
Step 1: Container Selection[6]
-
Material: High-Density Polyethylene (HDPE).
-
Why: Amines can etch standard borosilicate glass over long storage periods, and metal cans may corrode. HDPE is chemically resistant to strong bases.
-
-
Cap: Vented cap recommended if the waste contains volatile solvents, to prevent pressure buildup.
Step 2: Bulking and Transfer
-
PPE: Wear nitrile gloves (double-gloved recommended), chemical splash goggles, and a lab coat. Perform all transfers in a Fume Hood .
-
Solvent Rinse: If the amine is in a flask, rinse with a compatible solvent (Ethanol or Methanol).
-
Note: Do not use Acetone if the waste stream will be stored for long periods, as primary amines can react with acetone (Schiff base formation), slowly changing the waste composition.
-
-
Transfer: Pour slowly into the HDPE waste container. Use a funnel to prevent drips on the container threads.
Step 3: Labeling (RCRA Compliance)
The label must be applied before the waste enters the accumulation area.
-
Constituents: Write "this compound" explicitly. Do not use abbreviations.
-
Hazard Checkboxes: Mark "Corrosive" and "Toxic" .
-
pH: Mark "Alkaline" or "pH > 12".
Step 4: Final Hand-off
Transfer the sealed container to your facility's Satellite Accumulation Area (SAA). Ensure the container is in secondary containment (a tray) separate from acid waste streams.
Spill Management Contingency
In the event of a benchtop spill, speed and neutralization are key.
Figure 2: Workflow for managing minor laboratory spills of amine derivatives.
Critical Note: Do not use paper towels or sawdust to absorb amine spills. The high surface area combined with the basicity can create a fire hazard (spontaneous combustion) as the material dries. Use inert absorbents like vermiculite, sand, or specific "Basic Neutralizing" spill pads.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [2]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [2]
Navigating the Safe Handling of (4-Isopropoxy-3-methoxybenzyl)amine: A Comprehensive Guide
Hazard Assessment: Inferring Risk from Structural Analogs
(4-Isopropoxy-3-methoxybenzyl)amine belongs to the substituted benzylamine family. Amines, as a class, can exhibit corrosive and irritant properties. To build a reliable safety profile, we will extrapolate from the known hazards of similar molecules such as Benzylamine, 4-Methoxybenzylamine, and 3-Methoxybenzylamine.[1][2][3] The primary anticipated hazards include:
-
Skin Corrosion/Irritation: Direct contact can cause skin irritation or, in more severe cases, chemical burns.[1][2]
-
Serious Eye Damage/Irritation: Vapors and splashes pose a significant risk to eyes, potentially leading to serious damage.[4]
-
Acute Toxicity (Oral, Dermal, Inhalation): While the toxicity of this specific compound is uncharacterized, related benzylamines are harmful if swallowed, in contact with skin, or inhaled.[3][5]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][5]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a mandatory prerequisite for handling this compound.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE is dictated by the potential routes of exposure. For this compound, this necessitates protection against skin contact, eye contact, and inhalation.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are generally suitable for incidental contact with amines).[6] | Prevents direct skin contact, mitigating the risk of irritation, burns, and dermal absorption.[7] Always check the glove manufacturer's resistance data for specific amines. |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[8] | Protects against splashes and vapors that can cause severe eye irritation or damage.[4] |
| Skin and Body Protection | A long-sleeved laboratory coat. For larger quantities or tasks with a high splash potential, chemical-resistant coveralls are advised.[2] | Provides a barrier to protect skin and personal clothing from accidental spills and contamination.[7] |
| Respiratory Protection | All handling of the neat compound or its solutions should be conducted within a certified chemical fume hood.[1] | A primary engineering control to minimize the inhalation of potentially harmful vapors or aerosols.[7] |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
A meticulously planned workflow is the cornerstone of laboratory safety. The following protocol is designed to minimize exposure at every stage of handling this compound.
Preparation and Pre-Handling Checklist
-
SDS Review: Although a specific SDS is unavailable, review the SDS for at least two structural analogs (e.g., Benzylamine, 4-Methoxybenzylamine).[1][9]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather Materials: Assemble all necessary glassware, reagents, and spill cleanup materials before introducing the amine into the workspace.
-
Don PPE: Put on all required PPE as detailed in Table 1.
Weighing and Solution Preparation
-
Weighing: Conduct all weighing of the neat compound within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Transfer: Carefully transfer the weighed compound into the reaction vessel.
-
Solvent Addition: Add solvent to the vessel slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Mixing: Use magnetic or overhead stirring to ensure gentle and complete dissolution. Keep the vessel capped or covered to the extent possible.
Workflow for Safe Handling
Caption: A logical workflow for handling this compound.
Emergency Response: Preparedness in Action
Even with meticulous planning, accidental exposures and spills can occur. Immediate and correct action is critical.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11] Remove contaminated clothing while under a safety shower.[12] Seek prompt medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[12] Seek immediate medical attention.
Spill Response
For minor spills within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[9][15]
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[16]
-
Decontamination: Clean the spill area thoroughly.
-
Ventilation: Allow the area to ventilate before resuming work.
For major spills, evacuate the area and contact your institution's environmental health and safety department immediately.
Disposal Plan: Responsible Waste Management
Amine waste must be handled as hazardous chemical waste.
-
Segregation: Collect all waste containing this compound, including contaminated solids and solutions, in a dedicated, clearly labeled, and sealed waste container.[17] Do not mix amine waste with incompatible materials like acids or strong oxidizing agents.[18]
-
Container Integrity: Ensure the waste container is made of a material compatible with amines and is kept tightly closed when not in use.[17]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Toxic").
-
Disposal: Dispose of the waste through your institution's designated hazardous waste management program.[17][19] Do not dispose of amines down the sanitary sewer.[20] Contaminated lab coats and other reusable PPE should be professionally laundered. Disposable items like gloves should be placed in the hazardous waste stream.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific pursuits.
References
-
Safety Data Sheet: Benzylamine. Carl ROTH.
-
4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3. PubChem.
-
Safety Data Sheet: Benzylamine. Astech Ireland.
-
SAFETY DATA SHEET - Benzylamine. Sigma-Aldrich.
-
SAFETY DATA SHEET - 4-Isopropoxybenzoic acid. Fisher Scientific.
-
eTools : Ammonia Refrigeration - Emergency Response. Occupational Safety and Health Administration (OSHA).
-
SAFETY DATA SHEET - 4-Methoxybenzylamine. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - 4-Hydroxy-3-methoxybenzylamine hydrochloride. Fisher Scientific.
-
SAFETY DATA SHEET - 3-Methoxybenzylamine. Fisher Scientific.
-
Benzylamine. Apollo Scientific.
-
Essential Safety and Operational Guidance for Handling 4-Isopropoxy-3-nitrobenzylamine. Benchchem.
-
Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Carl ROTH.
-
Amine Disposal For Businesses. Collect and Recycle.
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. DIPLOMATA COMERCIAL.
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BENZYLAMINE FOR SYNTHESIS MSDS. Loba Chemie.
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MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. Tri-iso.
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Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
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Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf.
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Personal protective equipment for handling 4,4'-Dimethoxybenzil. Benchchem.
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Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University.
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Emergency Preparedness 101: How to Respond to Ammonia Spills. Berg Chilling Systems.
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PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications.
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Office of Clinical and Research Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
